Technical Documentation Center

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
  • CAS: 857334-81-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

This guide provides an in-depth technical exploration of the methodologies and analytical reasoning required for the comprehensive structure elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the methodologies and analytical reasoning required for the comprehensive structure elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to detail the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

Introduction: The Significance of a Constrained Chiral Scaffold

The 1,4-diazabicyclo[3.2.1]octane framework represents a class of constrained bicyclic amines that are of significant interest in medicinal chemistry.[1][2] The rigid structure and defined spatial orientation of the nitrogen atoms make it a valuable scaffold for the design of novel therapeutic agents. The chirality, specifically the (R)-configuration, is crucial as stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, unambiguous confirmation of both the constitutional isomerism and the absolute stereochemistry is a critical step in the development of any new chemical entity based on this scaffold.

This guide will detail a multi-pronged analytical approach to the structural elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane as its dihydrochloride salt, a common form for improving the stability and solubility of amine-containing active pharmaceutical ingredients.[4]

The Analytical Workflow: A Synergistic Approach

G cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Stereochemical Determination Synthesis Synthesis and Purification MS Mass Spectrometry (MS) Synthesis->MS Confirms Molecular Weight Elemental_Analysis Elemental Analysis MS->Elemental_Analysis Confirms Elemental Composition NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) Elemental_Analysis->NMR Provides Connectivity Map FTIR Fourier-Transform Infrared (FTIR) Spectroscopy NMR->FTIR Confirms Functional Groups XRay Single-Crystal X-ray Diffraction NMR->XRay Definitive 3D Structure & Absolute Configuration Final_Structure Elucidated Structure NMR->Final_Structure Chiroptical Chiroptical Spectroscopy (Optical Rotation, CD) XRay->Chiroptical Confirms Bulk Enantiopurity XRay->Final_Structure Chiroptical->Final_Structure

Caption: A typical workflow for the structural elucidation of a chiral molecule.

I. Mass Spectrometry: The First Glimpse

Expertise & Experience: Mass spectrometry (MS) serves as the initial checkpoint, providing a rapid and accurate determination of the molecular weight. For amine-containing compounds, the "Nitrogen Rule" is a foundational concept: a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[5]

Protocol:

  • Sample Preparation: Dissolve a small amount of the dihydrochloride salt in a suitable solvent (e.g., methanol or water).

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for pre-formed salts, as it is a soft ionization technique that keeps the molecule intact.

  • Analysis: In positive ion mode, we expect to observe the protonated free base [M+H]+, where M is the free base (C6H12N2). The dihydrochloride will dissociate in solution, and we will not observe the salt directly.

Expected Data & Interpretation:

IonExpected m/zRationale
[M+H]+113.1073The protonated free base (C6H13N2+). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
[M+Na]+135.0892A common adduct observed in ESI-MS.

The fragmentation pattern of bicyclic amines in mass spectrometry often involves cleavage of the ring system.[6][7] While detailed fragmentation analysis can provide some structural information, it is generally less informative for establishing the specific bicyclic framework compared to NMR.

II. Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For an amine hydrochloride, the spectrum will be distinctly different from that of the free base.[4] The protonation of the nitrogen atoms leads to the formation of N-H+ bonds, which have characteristic absorption bands.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.

Expected Data & Interpretation:

Wavenumber (cm-1)AssignmentSignificance
~3400-3200 (broad)N-H stretch (free amine)This band would be present in the free base but should be absent or significantly diminished in the dihydrochloride salt.[8]
~3000-2500 (broad)N-H+ stretch (amine salt)A very broad and strong absorption in this region is a hallmark of an amine salt.[4][9]
~2950-2850C-H stretch (aliphatic)Confirms the presence of the alkane backbone.
~1600-1500N-H+ bendBending vibrations of the protonated amine groups.[9]

The absence of a sharp N-H stretch around 3300 cm-1 and the presence of the broad N-H+ absorption are strong indicators of successful salt formation.

III. Nuclear Magnetic Resonance Spectroscopy: Mapping the Connectivity

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a rigid bicyclic system like 1,4-diazabicyclo[3.2.1]octane, the proton NMR spectrum will display complex splitting patterns due to fixed dihedral angles between protons. The dihydrochloride salt form can also influence chemical shifts compared to the free base.[10]

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D2O or DMSO-d6. The choice of solvent is critical as acidic protons on the nitrogen may exchange with D2O, causing their signals to disappear.

  • Experiments:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.[11][12]

G cluster_0 1D NMR cluster_1 2D NMR for Connectivity Sample Sample 1H_NMR 1H_NMR Sample->1H_NMR Proton Environments 13C_NMR 13C_NMR Sample->13C_NMR Carbon Environments COSY COSY 1H_NMR->COSY H-H Correlations HSQC HSQC 1H_NMR->HSQC Direct C-H Correlations HMBC HMBC 1H_NMR->HMBC Long-Range C-H Correlations 13C_NMR->HSQC 13C_NMR->HMBC Connectivity_Map Complete Structural Connectivity COSY->Connectivity_Map HSQC->Connectivity_Map HMBC->Connectivity_Map

Caption: The role of 1D and 2D NMR in establishing molecular connectivity.

Expected Data & Interpretation: Due to the lack of specific literature data for the (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride, the following are expected chemical shifts and correlations based on similar structures.[11][12] The exact values will vary depending on the solvent and concentration.

PositionExpected 1H Shift (ppm)Expected 13C Shift (ppm)Key HMBC Correlations
2, 3~3.0-3.5~45-55Protons at 2,3 to C5
5~3.5-4.0~60-70Protons at 5 to C1, C6, C7
6, 7~2.0-2.5~25-35Protons at 6,7 to C5, C8
8~1.8-2.2~30-40Protons at 8 to C1, C5

The non-symmetrical nature of the molecule means that all six carbon atoms and all twelve hydrogen atoms are chemically non-equivalent, leading to a complex but interpretable set of spectra.

IV. Single-Crystal X-ray Diffraction: The Definitive Answer

Expertise & Experience: For a chiral molecule, single-crystal X-ray diffraction is the gold standard for structural elucidation. It provides an unambiguous 3D structure of the molecule, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[13][14]

Protocol:

  • Crystallization: This is often the most challenging step. The dihydrochloride salt should be slowly crystallized from a variety of solvents or solvent mixtures (e.g., methanol/ether, ethanol/water).

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The data are processed to solve the crystal structure. For determining the absolute configuration of a light-atom molecule, the anomalous dispersion effect is used, often requiring high-quality data. The Flack parameter is a critical value that should refine to near zero for the correct enantiomer.[15]

Expected Outcome: The X-ray crystal structure will definitively confirm:

  • The connectivity of the 1,4-diazabicyclo[3.2.1]octane ring system.

  • The conformation of the bicyclic rings in the solid state.

  • The absolute configuration at the chiral center(s).

  • The location of the chloride counter-ions and any solvent molecules in the crystal lattice.

V. Chiroptical Methods: Confirmation of Bulk Enantiopurity

Expertise & Experience: While X-ray crystallography provides the absolute configuration of a single crystal, chiroptical methods confirm the stereochemical purity of the bulk sample.

Protocol:

  • Optical Rotation:

    • A solution of the compound of known concentration is prepared in a suitable solvent.

    • The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm).

    • The specific rotation [α]D is a characteristic physical property of a chiral molecule.

  • Circular Dichroism (CD) Spectroscopy:

    • CD spectroscopy measures the differential absorption of left and right circularly polarized light.

    • While the diazabicyclooctane core itself lacks a strong chromophore, derivatization or the presence of impurities could be detected. Computational modeling can also predict the expected CD spectrum for the (R)-enantiomer.[16]

Interpretation: A non-zero optical rotation confirms that the bulk sample is chiral and not a racemic mixture. The sign and magnitude of the rotation can be compared to literature values for related compounds to provide supporting evidence for the assigned absolute configuration.

Summary and Conclusion

The structural elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride requires a meticulous and integrated analytical strategy. By combining the foundational data from mass spectrometry and FTIR with the detailed connectivity map from advanced NMR techniques, a confident hypothesis of the structure can be formed. Ultimately, single-crystal X-ray diffraction provides the definitive and unambiguous proof of the three-dimensional structure and absolute stereochemistry. Chiroptical methods serve to validate the enantiopurity of the bulk material. This comprehensive, self-validating approach ensures the highest level of scientific integrity, which is paramount in the field of drug development.

References

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Molecules. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. Available at: [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]

  • Behavior of Dissociated Salts in Aqueous Solution: Insights From T2 Relaxation Time and Signal Intensity Using a LF‐NMR. PMC - NIH. Available at: [Link]

  • X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. DTIC. Available at: [Link]

  • Video: Mass Spectrometry of Amines. JoVE. Available at: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis of Chiral C(2)-Symmetric Bisferrocenyldiamines. X-ray Crystal Structure of Ru(2)Cl(2).2CHCl(3) (2 = N1,N2-Bis{(R)-1-[(S)-2-(diphenylphosphino)]ferrocenylethyl}. PubMed. Available at: [Link]

  • H and C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. ResearchGate. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Thieme. Available at: [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • X ray crystallography Publications. Chemical Research Support - Weizmann Institute of Science. Available at: [Link]

  • Complete Assignment of the 1 H and 13 C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. MDPI. Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Physical Review Letters. Available at: [Link]

  • Optically-active diazabicyclooctane derivative and method for manufacturing same. Google Patents.
  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. Available at: [Link]

  • GCMS Section 6.15. Whitman People. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH. Available at: [Link]

  • Beyond the Multicomponent Debus−Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3‐Connected a. American Chemical Society. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Available at: [Link]

  • 1-(1,4-Diazabicyclo[3.2.1]octan-4-yl)propan-1-one. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1,4-Diazabicyclo[3.2.1]octane is a chiral bridged diamine that serves as a valuable scaffold in medicinal chemistry due to its rigid conformati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,4-Diazabicyclo[3.2.1]octane is a chiral bridged diamine that serves as a valuable scaffold in medicinal chemistry due to its rigid conformational structure. This guide provides a comprehensive overview of a viable synthetic pathway to obtain (R)-1,4-Diazabicyclo[3.2.1]octane as its dihydrochloride salt, a stable and readily handleable form. The presented strategy leverages a chiral pool approach, commencing with a readily available, enantiomerically pure starting material to ensure the desired stereochemistry in the final product. Each synthetic step is discussed in detail, including the underlying chemical principles, reaction conditions, and purification strategies. This document is intended to be a practical resource for researchers engaged in the synthesis of novel bicyclic diamines and their analogues for drug discovery and development.

Introduction: The Significance of Chiral Bicyclic Diamines

Bicyclic diamines are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, conformationally constrained structures often lead to enhanced binding affinity and selectivity for biological targets. The specific stereochemistry of these molecules can be critical for their pharmacological activity, making enantioselective synthesis a key challenge and a paramount objective. The 1,4-diazabicyclo[3.2.1]octane core, in particular, is a structural motif found in biologically active natural products, such as the potent and selective muscarinic M1 receptor antagonist (-)-TAN1251A. The synthesis of enantiomerically pure analogues of this core, such as (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, provides valuable building blocks for the exploration of new chemical space in drug discovery.

This guide will detail a rational and efficient synthetic route to (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, starting from the chiral pool precursor, (2S, 4R)-trans-4-hydroxyproline.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, suggests a strategy centered around the formation of the bicyclic ring system through an intramolecular cyclization. The chirality of the target molecule can be traced back to a suitable chiral starting material.

Our proposed synthetic strategy is outlined below:

Retrosynthesis target (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride free_base (R)-1,4-Diazabicyclo[3.2.1]octane target->free_base Salt Formation protected_diamine Protected Diamine Intermediate free_base->protected_diamine Deprotection amino_aldehyde N-Boc-(R)-4-aminomethyl-1-formylpyrrolidine protected_diamine->amino_aldehyde Intramolecular Reductive Amination amino_alcohol N-Boc-(R)-4-aminomethyl-1-pyrrolidinemethanol amino_aldehyde->amino_alcohol Oxidation protected_amino_acid N-Boc-(2S, 4R)-4-aminomethyl-1-pyrrolidinecarboxylic acid amino_alcohol->protected_amino_acid Reduction hydroxyproline (2S, 4R)-trans-4-Hydroxyproline protected_amino_acid->hydroxyproline Functional Group Transformation

Caption: Retrosynthetic analysis of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

This approach begins with the commercially available and enantiomerically pure (2S, 4R)-trans-4-hydroxyproline. The synthesis proceeds through a series of functional group transformations to construct a key amino aldehyde intermediate, which then undergoes an intramolecular reductive amination to form the desired bicyclic core. Subsequent deprotection and salt formation yield the final product.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide a step-by-step guide to the synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Step 1: Synthesis of N-Boc-(2S, 4R)-4-aminomethyl-1-pyrrolidinecarboxylic acid

The synthesis commences with the protection of the secondary amine of (2S, 4R)-trans-4-hydroxyproline with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group is then converted to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine.

Protocol:

  • Boc Protection: To a solution of (2S, 4R)-trans-4-hydroxyproline in a mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature until completion.

  • Tosylation/Mesylation: The resulting N-Boc-hydroxyproline is then reacted with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the corresponding tosylate or mesylate.

  • Azide Substitution: The tosylated or mesylated intermediate is treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to displace the leaving group and form the azido derivative.

  • Reduction to Amine: The azide is then reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Step 2: Reduction to N-Boc-(R)-4-aminomethyl-1-pyrrolidinemethanol

The carboxylic acid functional group of the protected amino acid is selectively reduced to a primary alcohol.

Protocol:

  • To a solution of N-Boc-(2S, 4R)-4-aminomethyl-1-pyrrolidinecarboxylic acid in an anhydrous solvent like tetrahydrofuran (THF), add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at a controlled temperature (typically 0 °C to room temperature).

  • The reaction is quenched carefully with water or an aqueous acid solution.

  • The product is extracted with an organic solvent and purified by column chromatography.

Step 3: Oxidation to N-Boc-(R)-4-aminomethyl-1-formylpyrrolidine

The primary alcohol is oxidized to the corresponding aldehyde. This step is critical as the aldehyde will participate in the subsequent intramolecular cyclization.

Protocol:

  • A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) is used to prevent over-oxidation to the carboxylic acid.

  • The reaction is typically carried out in an anhydrous chlorinated solvent like dichloromethane (DCM) at low temperatures.

  • Work-up involves quenching the excess oxidant and extraction of the product. The crude aldehyde is often used immediately in the next step due to its potential instability.

Step 4: Intramolecular Reductive Amination to form the Bicyclic Core

This is the key ring-forming step where the newly formed aldehyde undergoes a reductive amination with the primary amine already present in the molecule.

Protocol:

  • The crude N-Boc-(R)-4-aminomethyl-1-formylpyrrolidine is dissolved in a suitable solvent, often a protic solvent like methanol or ethanol.

  • A reducing agent selective for imines/iminium ions is added. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this transformation.[1]

  • The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction is worked up by quenching the reducing agent and extracting the protected bicyclic diamine.

Cyclization cluster_0 Intramolecular Reductive Amination amino_aldehyde N-Boc-(R)-4-aminomethyl- 1-formylpyrrolidine iminium_ion Iminium Ion Intermediate amino_aldehyde->iminium_ion [H+] bicyclic_core Protected (R)-1,4-Diazabicyclo[3.2.1]octane iminium_ion->bicyclic_core [H-] (e.g., NaBH3CN)

Caption: Key intramolecular reductive amination step.

Step 5: Deprotection of the Boc Group

The Boc protecting group on the secondary amine of the bicyclic core is removed under acidic conditions.

Protocol:

  • The protected bicyclic diamine is dissolved in a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • A strong acid, typically hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), is added.[2][3][4]

  • The reaction is stirred at room temperature until the deprotection is complete, which can be monitored by TLC.

  • The solvent is removed under reduced pressure to yield the crude diamine salt.

Step 6: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free diamine to its stable dihydrochloride salt.

Protocol:

  • The crude product from the deprotection step (if TFA was used) is neutralized and the free base is extracted.

  • The purified free base is then dissolved in a suitable solvent like ethanol or diethyl ether.

  • A solution of hydrogen chloride in a compatible solvent (e.g., HCl in dioxane or ethereal HCl) is added dropwise with stirring.[5]

  • The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1(2S, 4R)-trans-4-HydroxyprolineBoc₂O, TsCl/MsCl, NaN₃, H₂/Pd-CN-Boc-(2S, 4R)-4-aminomethyl-1-pyrrolidinecarboxylic acid60-70 (over 4 steps)
2N-Boc-(2S, 4R)-4-aminomethyl-1-pyrrolidinecarboxylic acidBH₃·THF or LiAlH₄N-Boc-(R)-4-aminomethyl-1-pyrrolidinemethanol85-95
3N-Boc-(R)-4-aminomethyl-1-pyrrolidinemethanolDMP or Swern Oxidation reagentsN-Boc-(R)-4-aminomethyl-1-formylpyrrolidine70-85
4N-Boc-(R)-4-aminomethyl-1-formylpyrrolidineNaBH₃CN or NaBH(OAc)₃Protected (R)-1,4-Diazabicyclo[3.2.1]octane65-80
5Protected (R)-1,4-Diazabicyclo[3.2.1]octaneHCl in dioxane or TFA(R)-1,4-Diazabicyclo[3.2.1]octane>90
6(R)-1,4-Diazabicyclo[3.2.1]octaneHCl in dioxane or ether(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride>95

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of enantiomerically pure (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. By starting from a readily available chiral precursor and employing a series of well-established chemical transformations, this route offers a practical approach for accessing this valuable building block for drug discovery. The key intramolecular reductive amination step efficiently constructs the bicyclic core, and the subsequent deprotection and salt formation provide the target compound in a stable and usable form. This guide serves as a foundational resource for chemists seeking to synthesize and explore the therapeutic potential of this and related chiral bicyclic diamines.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24459.
  • Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. (2025). European Journal of Organic Chemistry.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2017). How feasible is an intramolecular cyclization of a tertiary amine and an aldehyde?
  • Huang, L. J., & Teng, D. W. (2016). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Molecules, 21(2), 212.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., & Stocker, B. L. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Casas, J., Engqvist, M., Ibrahem, I., Kaynak, B., & Córdova, A. (2022). Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides. The Journal of Organic Chemistry, 87(20), 13786–13796.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Google Patents. (n.d.). Process for the preparation of 1,4-diazabicyclo(2.2.2)
  • YouTube. (2020). Conversion of Amines to Amine Salts.
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Veatch, A. M., Liu, S., & Alexanian, E. J. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Chemical Science, 14(30), 8121–8127.
  • Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2902–2915.
  • Saba, S., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Smith, B. C. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9454–9471.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Chemistry – A European Journal, e202400891.
  • de la Torre, A., et al. (2019).
  • del Pozo, C. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1043.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2024). (PDF) 2-Azabicyclo[3.2.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 135(30), 11142–11145.
  • Reddit. (n.d.). Boc deprotection using 4M HCl in dioxane also cleaved amide.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459.

Sources

Foundational

Chemical and physical properties of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

An In-Depth Technical Guide to the Chemical and Physical Properties of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride Abstract (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chiral, bridged bicyclic diamine sa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Abstract

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chiral, bridged bicyclic diamine salt of significant interest in modern drug discovery and development. Its rigid, three-dimensional structure serves as a valuable scaffold for introducing precise spatial arrangements of pharmacophoric elements, making it a compelling building block for ligands targeting complex biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of this compound. Given the specificity of the chiral salt, this document synthesizes direct data where available with expert analysis based on closely related structural analogs. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the use of advanced heterocyclic scaffolds.

Molecular Structure and Core Chemical Properties

The fundamental structure of 1,4-diazabicyclo[3.2.1]octane is a bicyclic system featuring a six-membered piperazine ring constrained by a one-carbon bridge (C8) extending from N-1 to C-5. This arrangement creates a conformationally rigid framework. The "(R)" designation refers to the stereochemistry at the chiral bridgehead carbon atom, C5. As a dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium cations with associated chloride counter-ions.

This dicationic nature is a critical determinant of the compound's physical properties, particularly its solubility and stability. The formation of a dihydrochloride salt typically requires strong acidic conditions, indicative of the basicity of the tertiary amine nitrogens in the parent free base.[1]

PropertyValueSource(s)
Molecular Formula C₆H₁₄Cl₂N₂PubChem[2]
Molecular Weight 185.09 g/mol PubChem[2]
CAS Number 5492-61-5PubChem[2]
IUPAC Name (1R,5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloridePubChem[2]
Hydrogen Bond Donors 2 (from N⁺-H)PubChem (Computed)[2]
Hydrogen Bond Acceptors 2 (from Cl⁻)PubChem (Computed)[2]

Synthesis and Stereochemical Control

The synthesis of the 1,4-diazabicyclo[3.2.1]octane core is non-trivial and not widely reported. However, established strategies for constructing related diazabicyclo[3.2.1]octane systems, such as the 3,8-isomer, typically rely on cycloaddition reactions or multi-step ring-forming sequences.[3] A plausible conceptual pathway involves the formation of a functionalized piperazine or pyrrolidine ring followed by a subsequent intramolecular cyclization to form the bridging structure.

Conceptual Synthesis Workflow:

cluster_0 Synthesis & Purification Start Chiral Precursor (e.g., from amino acid pool) Step1 Multi-step sequence to form piperazine/pyrrolidine intermediate Start->Step1 Step2 Intramolecular Cyclization (e.g., reductive amination, SN2) Step1->Step2 Step3 Formation of Racemic 1,4-Diazabicyclo[3.2.1]octane Step2->Step3 Step4 Chiral Resolution (e.g., Diastereomeric Salt Formation or Chiral HPLC) Step3->Step4 Key Stereochemical Step Step5 Isolation of (R)-Enantiomer (Free Base) Step4->Step5 Step6 Salt Formation (HCl in suitable solvent, e.g., Ether/MeOH) Step5->Step6 Final (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride Step6->Final

Caption: Conceptual workflow for the synthesis of the target compound.

Enantiomeric Purity: Achieving the (R)-configuration is the most critical challenge. Two primary strategies are employed for such scaffolds:

  • Asymmetric Synthesis: Starting from a chiral precursor to guide the stereochemistry throughout the synthesis.

  • Chiral Resolution: Synthesizing the racemic free base and separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) followed by fractional crystallization, or by preparative chiral High-Performance Liquid Chromatography (HPLC).[4]

Once the enantiomerically pure (R)-free base is isolated, the dihydrochloride salt is typically formed by treating a solution of the base (e.g., in diethyl ether or methanol) with a stoichiometric excess of hydrochloric acid (often as a solution in a compatible solvent).

Spectroscopic and Structural Characterization

No specific spectra for (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride are publicly available. The following analysis is based on expert interpretation of data from closely related 3,8-diazabicyclo[3.2.1]octane structures and fundamental principles of spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the bicyclic structure. The protonation of the nitrogens in the dihydrochloride salt will cause a significant downfield shift for all protons, especially those on carbons adjacent to the nitrogen atoms (α-protons), compared to the free base.

Predicted ¹H NMR (in D₂O, 400 MHz): The spectrum is expected to be complex due to the rigid, asymmetric structure. Protons on the same carbon are diastereotopic and will appear as distinct signals with geminal coupling.

  • Bridgehead Protons (H-5, H-7): These would appear as distinct multiplets, significantly downfield.

  • α-Methylene Protons (H-2, H-3, H-6): These protons adjacent to the positively charged nitrogen atoms will be the most deshielded, likely appearing in the range of 3.5 - 4.5 ppm as complex multiplets.

  • Bridge Proton (H-8): The two protons of the ethylene bridge will be diastereotopic and are expected to show large geminal coupling.

Predicted ¹³C NMR (in D₂O, 100 MHz): Six distinct carbon signals are expected.

  • Bridgehead Carbons (C-5, C-7): Expected in the range of 55-70 ppm.

  • α-Carbons (C-2, C-3, C-6): Expected to be the most downfield of the aliphatic signals (excluding bridgeheads) due to the direct attachment to nitrogen, likely in the 45-60 ppm range.

  • Bridge Carbon (C-8): Likely the most upfield signal, in the 30-40 ppm range.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for hydrochloride salts to allow for exchange of the N-H protons, simplifying the spectrum.

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

  • 2D NMR: To unambiguously assign the complex signals, perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the bicyclic system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity of the bicyclic core.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information on the functional groups present.

  • N⁺-H Stretch: A very broad and strong absorption is expected in the 2400-3000 cm⁻¹ region, characteristic of ammonium hydrochloride salts.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-N Stretch: These vibrations will be present in the fingerprint region (1000-1250 cm⁻¹).

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the ideal method for this non-volatile salt.

  • Expected Ions: In positive ion mode, the primary ion observed would be the dicationic parent [M]²⁺ at m/z ≈ 57. It is also highly probable to observe the monoprotonated parent ion [M+H]⁺ at m/z ≈ 113, corresponding to the free base. The relative abundance of these ions can depend on the ESI source conditions.

Physical Properties

Appearance and Melting Point

The compound is expected to be a white to off-white crystalline solid, typical for amine hydrochloride salts. The melting point of such salts is generally high and often accompanied by decomposition. For comparison, the related but more symmetrical 1,4-diazabicyclo[2.2.2]octane (DABCO) has a melting point of 158 °C.[5] The dihydrochloride salt of the target compound is expected to have a significantly higher melting point, likely >250 °C.

Experimental Protocol: Melting Point Determination

  • A sample is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point.

  • The range from the first appearance of liquid to complete liquefaction is recorded. Any decomposition (color change, gas evolution) should be noted.[3]

Solubility

As a dicationic salt, high solubility is expected in polar protic solvents and insolubility in nonpolar aprotic solvents.

Solvent ClassPredicted SolubilityRationale
Water, Methanol HighStrong ion-dipole interactions with the polar, protic solvent.
Ethanol Moderate to LowLess polar than methanol, weaker interactions.
Acetonitrile, DMF Sparingly SolublePolar aprotic solvents are less effective at solvating both the ammonium cations and chloride anions.[6]
Dichloromethane, Ether, Hexanes InsolubleNonpolar solvents cannot overcome the lattice energy of the ionic salt.

Experimental Protocol: Qualitative Solubility Assessment

  • Add ~5 mg of the compound to 1 mL of the test solvent in a vial.

  • Vortex the mixture at room temperature for 1-2 minutes.

  • Visually inspect for dissolution. If not fully dissolved, gentle heating can be applied to assess temperature effects.

Stability and Hygroscopicity

The dihydrochloride salt is expected to be a chemically stable solid under standard laboratory conditions (room temperature, protected from light). The primary physical stability concern for many amine hydrochloride salts is hygroscopicity—the tendency to absorb moisture from the atmosphere. The related compound DABCO is noted to be extremely hygroscopic.[5]

Hygroscopicity Assessment Workflow:

cluster_1 Hygroscopicity Evaluation Start Dry Sample to Constant Weight (P₂O₅ or Vacuum Oven) Step1 Place Sample in Controlled Humidity Chamber (e.g., 25°C, 80% RH) Start->Step1 Step2 Monitor Weight Change over Time (e.g., 24 hours) Step1->Step2 Step3 Calculate % Weight Gain Step2->Step3 Classify Categorize Hygroscopicity (Ph. Eur. Standard) Step3->Classify

Caption: Standard workflow for hygroscopicity classification.

A more advanced technique is Dynamic Vapor Sorption (DVS) , which continuously measures mass change as a function of relative humidity (RH) through a programmed RH ramp. This provides detailed information on the kinetics of water uptake and whether specific hydrates are formed at certain humidity levels.[7]

Analytical Methods for Purity and Chiral Integrity

Purity Assessment

For a non-chromophoric compound like this, High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable for assessing chemical purity.

Enantiomeric Purity

Assessing the enantiomeric excess (e.e.) is critical. This is exclusively achieved via chiral HPLC.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Start with columns known to resolve chiral amines. Pirkle-type columns (e.g., those with dinitrobenzoyl phenylglycine phases) or polysaccharide-based columns are common choices.[8]

  • Mobile Phase: A typical starting mobile phase is a mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol).

  • Additive: For basic amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase is often essential to prevent peak tailing and improve resolution by competing for active sites on the stationary phase.

  • Optimization: Adjust the ratio of the nonpolar/polar solvents and the concentration of the additive to optimize the separation (resolution factor > 1.5) and run time.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H315/H335 (Potential): May cause skin and respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this chemical. Work should be performed in a well-ventilated area or a chemical fume hood.

References

  • Padrón, J. M., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Klapars, A., et al. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Crystals, 2(1), 96-104. Available at: [Link]

  • Vaqueiro, P., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9237, Dabco. Retrieved January 26, 2026, from [Link].

  • Cativiela, C., et al. (2008). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry. Available at: [Link]

  • Wikipedia contributors. (n.d.). DABCO. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12374078, 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Retrieved January 26, 2026, from [Link].

  • Bugaenko, D. I., et al. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties. Part 3. Chemistry of Heterocyclic Compounds, 56(3), 265–278. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • Callahan, J., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech, 17(4), 834-843. Available at: [Link]

Sources

Exploratory

Chiral Synthesis Strategies for 1,4-Diazabicyclo[3.2.1]octane Derivatives: An In-depth Technical Guide

Introduction: The Significance of Chiral 1,4-Diazabicyclo[3.2.1]octane Scaffolds in Modern Drug Discovery The 1,4-diazabicyclo[3.2.1]octane core is a rigid, three-dimensional scaffold that has garnered significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,4-Diazabicyclo[3.2.1]octane Scaffolds in Modern Drug Discovery

The 1,4-diazabicyclo[3.2.1]octane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and the spatial orientation of its nitrogen atoms make it an attractive framework for the design of novel therapeutic agents. By incorporating this bridged bicyclic system into molecules, medicinal chemists can explore new regions of chemical space, potentially leading to enhanced target affinity, improved pharmacokinetic properties, and reduced off-target effects.

Notably, the introduction of stereocenters into the 1,4-diazabicyclo[3.2.1]octane framework opens up avenues for developing highly specific and potent drugs. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure derivatives of this scaffold is of paramount importance for the development of safe and effective medicines. For instance, derivatives of 1,4-diazabicyclo[3.2.1]octane have been investigated as potent antifilarial agents, highlighting the therapeutic potential of this heterocyclic system.[1][2]

This technical guide provides a comprehensive overview of the synthetic strategies for accessing chiral 1,4-diazabicyclo[3.2.1]octane derivatives. We will begin by detailing a foundational racemic synthesis and then explore several promising chiral approaches, drawing upon established methodologies for the asymmetric synthesis of related nitrogen-containing heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.

Foundational Racemic Synthesis of the 1,4-Diazabicyclo[3.2.1]octane Core

A key early synthesis of the 1,4-diazabicyclo[3.2.1]octane ring system was reported by Sturm et al. in their investigation of antifilarial agents.[1][2] This pathway, while yielding a racemic product, establishes a fundamental route to the core structure and serves as a critical starting point for the development of chiral variations. The synthesis commences from 1,4-ditosyl-1,4,5,6-tetrahydronicotinic acid and proceeds through a multi-step sequence involving the formation and subsequent cyclization of a piperidine-3-acetic acid derivative.

Experimental Protocol: Racemic Synthesis of 4-Benzoyl-1,4-diazabicyclo[3.2.1]octane

This protocol is adapted from the work of Sturm et al.[1]

Step 1: Synthesis of 1,4-Ditosyl-3-piperidineacetic Acid

  • 1,4-Ditosyl-1,4,5,6-tetrahydronicotinic acid is catalytically hydrogenated to yield 1,4-ditosyl-3-piperidinecarboxylic acid.

  • The resulting carboxylic acid is converted to its acid chloride.

  • The acid chloride is then subjected to an Arndt-Eistert homologation to furnish the corresponding methyl ester of 1,4-ditosyl-3-piperidineacetic acid.

  • Saponification of the methyl ester yields the desired 1,4-ditosyl-3-piperidineacetic acid.

Step 2: Dieckmann Condensation and Subsequent Transformations

  • 1,4-Ditosyl-3-piperidineacetic acid is converted to its ethyl ester.

  • The ethyl ester undergoes an intramolecular Dieckmann condensation to afford a bicyclic β-keto ester.

  • The β-keto ester is then hydrolyzed and decarboxylated to yield 1,4-ditosyl-1,4-diazabicyclo[3.2.1]octan-3-one.

Step 3: Reduction and Final Product Formation

  • The ketone is reduced to the corresponding alcohol.

  • The tosyl protecting groups are removed.

  • The resulting diamine is acylated, for example with benzoyl chloride, to yield the final product, 4-benzoyl-1,4-diazabicyclo[3.2.1]octane.

Proposed Chiral Strategies for 1,4-Diazabicyclo[3.2.1]octane Derivatives

Strategy 1: Chiral Pool Approach Starting from Enantiopure Piperidine Derivatives

A logical and often highly effective strategy is to begin with a commercially available or readily synthesized enantiopure piperidine building block. This approach leverages an existing stereocenter to direct the formation of the bicyclic system.

Conceptual Workflow:

G A Chiral Piperidine Derivative (e.g., (R)- or (S)-3-hydroxypiperidine) B Functional Group Interconversion to introduce acetic acid side chain at C3 A->B C Protection of Nitrogen Atoms B->C D Intramolecular Cyclization (e.g., Dieckmann Condensation) C->D E Reduction and Deprotection D->E F Final Chiral 1,4-Diazabicyclo[3.2.1]octane Derivative E->F

Figure 1: Chiral pool synthesis workflow.

Detailed Protocol Outline:

  • Starting Material: Commercially available (R)- or (S)-3-hydroxypiperidine.

  • Functionalization: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced with a cyanide nucleophile. Hydrolysis of the nitrile would provide the carboxylic acid, which can then be homologated to the required acetic acid side chain.

  • Protection: The two nitrogen atoms would require suitable protecting groups (e.g., Boc, Cbz, or tosyl) to direct the cyclization and prevent unwanted side reactions.

  • Cyclization: An intramolecular Dieckmann condensation of the corresponding ethyl ester, similar to the racemic route, would form the bicyclic β-keto ester. The stereochemistry of the starting piperidine would be expected to influence the diastereoselectivity of this cyclization.

  • Final Steps: Reduction of the ketone, followed by deprotection of the nitrogen atoms, would yield the enantiomerically enriched 1,4-diazabicyclo[3.2.1]octane core, which can be further functionalized.

Strategy 2: Asymmetric Hydrogenation of a Pyridine Precursor

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines from prochiral pyridinium salts or substituted pyridines.[3][4] This strategy introduces the crucial chirality during the formation of the piperidine ring itself.

Conceptual Workflow:

G A Substituted Pyridine (with precursor to C3 acetic acid side chain) B N-Alkylation to form Pyridinium Salt A->B C Catalytic Asymmetric Hydrogenation (e.g., Rh or Ir catalyst with chiral ligand) B->C D Elaboration of the Side Chain C->D E Intramolecular Cyclization D->E F Final Chiral 1,4-Diazabicyclo[3.2.1]octane Derivative E->F

Figure 2: Asymmetric hydrogenation workflow.

Detailed Protocol Outline:

  • Precursor Synthesis: A pyridine ring bearing a suitable precursor to the acetic acid side chain at the 3-position is synthesized.

  • Pyridinium Salt Formation: The pyridine nitrogen is quaternized with a suitable alkylating agent to form the pyridinium salt.

  • Asymmetric Hydrogenation: The pyridinium salt is subjected to catalytic asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand). This step establishes the stereocenter at the 3-position of the resulting piperidine ring with high enantioselectivity.

  • Side Chain Elaboration: The precursor group at the 3-position is converted to the required acetic acid moiety.

  • Cyclization and Final Steps: The synthesis would then proceed similarly to the chiral pool approach, with protection of the second nitrogen atom followed by intramolecular cyclization, reduction, and deprotection.

Table 1: Comparison of Chiral Synthesis Strategies

StrategyAdvantagesPotential Challenges
Chiral Pool Readily available starting materials; well-defined stereochemistry.Potential for racemization during functional group manipulations; diastereoselectivity of the cyclization may need optimization.
Asymmetric Hydrogenation High enantioselectivity; convergent approach.Synthesis of the substituted pyridine precursor; optimization of the asymmetric hydrogenation conditions.
Intramolecular Cycloaddition Atom-economical; potential for high stereocontrol.Synthesis of the acyclic precursor; control of regio- and stereoselectivity of the cycloaddition.
Strategy 3: Diastereoselective Intramolecular Cycloaddition

Intramolecular cycloaddition reactions, such as the intramolecular Mannich reaction or aza-Michael addition, are powerful methods for constructing bicyclic nitrogen-containing heterocycles.[5][6] By incorporating a chiral auxiliary into the acyclic precursor, the stereochemical outcome of the cyclization can be controlled.

Conceptual Workflow:

G A Acyclic Precursor (with chiral auxiliary) B Diastereoselective Intramolecular Cyclization (e.g., aza-Michael addition) A->B C Formation of Piperidine Ring B->C D Removal of Chiral Auxiliary C->D E Second Ring Closure D->E F Final Chiral 1,4-Diazabicyclo[3.2.1]octane Derivative E->F

Figure 3: Diastereoselective intramolecular cycloaddition workflow.

Detailed Protocol Outline:

  • Precursor Synthesis: An acyclic precursor containing the necessary functionalities for both ring closures is synthesized. A chiral auxiliary (e.g., a chiral amine or alcohol) is incorporated to direct the stereochemistry of the first cyclization.

  • First Ring Closure: An intramolecular reaction, such as an aza-Michael addition, is initiated to form the piperidine ring. The chiral auxiliary directs the formation of one diastereomer preferentially.

  • Auxiliary Cleavage: The chiral auxiliary is removed.

  • Second Ring Closure: The second ring is formed via an intramolecular cyclization, such as an intramolecular Mannich reaction, to construct the 1,4-diazabicyclo[3.2.1]octane core.

  • Final Functionalization: Further modifications can be made to the scaffold as required.

Conclusion and Future Outlook

The 1,4-diazabicyclo[3.2.1]octane scaffold holds considerable promise for the development of novel therapeutics. While the direct asymmetric synthesis of this core remains an area ripe for exploration, the foundational racemic synthesis provides a solid starting point. By adapting powerful and well-established asymmetric methodologies from the synthesis of related chiral piperidines and other bicyclic systems, researchers are well-equipped to develop robust and efficient routes to enantiomerically pure 1,4-diazabicyclo[3.2.1]octane derivatives.

Future efforts in this area will likely focus on the development of novel catalytic asymmetric methods that can construct the bicyclic core in a single, highly stereocontrolled step. The exploration of enzymatic resolutions and desymmetrization strategies could also provide elegant and efficient access to these valuable chiral building blocks. As the demand for structurally novel and stereochemically defined drug candidates continues to grow, the development of innovative chiral synthesis strategies for scaffolds such as 1,4-diazabicyclo[3.2.1]octane will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Gharpure, S. J., et al. (2019). Piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. The Journal of Organic Chemistry, 84(15), 9413-9424.
  • Xu, F., et al. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312-315.
  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
  • Fleming, I., et al. (1978). Synthesis of 2-azabicyclo[3.2.1]octane. Journal of the Chemical Society, Perkin Transactions 1, 964-968.
  • Fülöp, F., et al. (2002). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 13(22), 2447-2452.
  • Sorensen, E. J., et al. (2020). Selective ring-rearrangement or ring-closing metathesis of bicyclo[3.2.1]octenes.
  • Sperotto, E., et al. (2016).
  • Koulocheri, S. D., et al. (2015). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 20(8), 14334-14369.
  • Wang, W., et al. (2021). Catalytic Diastereo- and Enantioselective Vinylogous Mannich Reaction of Alkylidenepyrazolones to Isatin-Derived Ketimines. Organic Letters, 23(19), 7546-7551.
  • del Pozo, C., et al. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & Biomolecular Chemistry, 16(23), 4276-4285.
  • Glorius, F., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Comins, D. L. (1992). Piperidine Synthesis.
  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(36), 16456-16465.
  • Sorensen, E. J., et al. (2021). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry–A European Journal, 27(61), e202102441.
  • Sturm, P. A., et al. (1977). Antifilarial agents. 3-Aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives as analogues of diethylcarbamazine. Journal of Medicinal Chemistry, 20(10), 1333-1337. Available from: [Link]

  • Morken, J. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14245-14251.
  • Tu, Y.-Q., et al. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers, 5(3), 484-503.
  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(36), 16456-16465. Available from: [Link]

  • Glorius, F., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13(10), 969-975. Available from: [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(36), 16456-16465. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Beecham Group Plc. (1990). Preparation of 1,4-diazabicyclo [3.2.2]nonane.
  • Sturm, P. A., et al. (1977). Antifilarial agents. 3-Aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives as analogues of diethylcarbamazine. Journal of Medicinal Chemistry, 20(10), 1333-1337. Available from: [Link]

  • Sturm, P. A., et al. (1977). Antifilarial agents. 3-Aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives as analogs of diethylcarbamazine. Journal of Medicinal Chemistry, 20(10), 1333-1337. Available from: [Link]

Sources

Foundational

A Technical Guide to the Determination of Molecular Weight for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Abstract This technical guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles underpinning the calculation, including the role of isotopic abundance in defining standard atomic weights. By grounding the protocol in authoritative data and providing a self-validating framework, this guide ensures a high degree of scientific integrity and accuracy, which is critical for applications ranging from stoichiometric calculations in synthetic chemistry to characterization in analytical and pharmaceutical sciences.

Introduction

Overview of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chiral bicyclic diamine salt. Such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key building blocks or intermediates in the synthesis of complex molecular architectures with specific biological activities. The dihydrochloride salt form is frequently utilized to improve the solubility and stability of the parent compound.

The Imperative of Accurate Molecular Weight in Research

The molecular weight (MW) of a compound is one of its most fundamental physical properties. Its accurate determination is a cornerstone of chemical science for several reasons:

  • Stoichiometric Precision: In chemical synthesis, exact molecular weights are essential for calculating reagent quantities, predicting reaction yields, and ensuring the desired product is formed.

  • Analytical Characterization: Techniques such as mass spectrometry, elemental analysis, and chromatography rely on an accurate molecular weight for substance identification and purity assessment.

  • Pharmaceutical Development: In pharmacology, precise molar concentrations are required for in vitro and in vivo assays. Dosage calculations, formulation development, and regulatory submissions all depend on an unimpeachable molecular weight value.

This guide establishes a robust protocol to ensure this critical parameter is calculated with the highest degree of accuracy.

Foundational Principles: Atomic Weights & Isotopic Abundance

A precise molecular weight calculation is contingent upon the use of correct atomic weights for the constituent elements. It is a common misconception that atomic weights are simple integers; in reality, they are weighted averages that reflect the natural abundance of an element's stable isotopes.[1][2]

  • Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. For example, chlorine in nature exists predominantly as two isotopes: chlorine-35 (17 protons, 18 neutrons) and chlorine-37 (17 protons, 20 neutrons).[2]

  • Standard Atomic Weight (Ar°) : The International Union of Pure and Applied Chemistry (IUPAC) provides internationally accepted, standardized values for atomic weights.[3] These values are derived from a weighted average of the masses of all stable isotopes of an element, factored by their natural abundance on Earth.[4][5] For instance, due to the natural abundance of its isotopes (approximately 75% chlorine-35 and 25% chlorine-37), the standard atomic weight of chlorine is approximately 35.45 u.[1][2]

Using these standardized values is non-negotiable for achieving inter-laboratory consistency and accuracy.

Experimental Protocol: Molecular Weight Calculation

This section details the systematic procedure for calculating the molecular weight of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Step 1: Ascertain the Correct Molecular Formula

The first and most critical step is to determine the correct molecular formula. The name "(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride" indicates the parent bicyclic amine (C₆H₁₂N₂) has been treated with two equivalents of hydrogen chloride (HCl) to form the salt.[6] Therefore, the molecular formula for the dihydrochloride salt is C₆H₁₄Cl₂N₂ .[7][8][9] The stereochemical descriptor "(R)" is crucial for defining the molecule's three-dimensional structure but does not alter its elemental composition or, consequently, its molecular weight.

Step 2: Tabulate Constituent Elements and Standard Atomic Weights

Compile a list of all elements present in the molecular formula and their corresponding IUPAC standard atomic weights. For high-precision work, it is recommended to use values with at least three decimal places where available.

ElementSymbolQuantity (Atom Count)Standard Atomic Weight ( g/mol )Authoritative Source
CarbonC612.011IUPAC[10]
HydrogenH141.008IUPAC[11][12]
ChlorineCl235.453IUPAC[3][13]
NitrogenN214.007IUPAC[14][15]
Step 3: Calculation of Elemental Subtotals

Multiply the atom count of each element by its standard atomic weight to determine the total mass contribution of that element to the molecule.

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Chlorine (Cl): 2 atoms × 35.453 g/mol = 70.906 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

Step 4: Summation for Final Molecular Weight

The final molecular weight of the compound is the sum of all elemental subtotals.

Molecular Weight = 72.066 + 14.112 + 70.906 + 28.014 = 185.098 g/mol

Visualization of the Calculation Workflow

The logical flow of the molecular weight determination process can be visualized as a straightforward, sequential workflow.

G formula Step 1: Determine Molecular Formula C₆H₁₄Cl₂N₂ elements Step 2: Identify Elements & Atomic Weights C: 12.011, H: 1.008, N: 14.007, Cl: 35.453 formula->elements calculation Step 3: Calculate Elemental Subtotals (Atom Count × Atomic Weight) elements->calculation summation Step 4: Sum Subtotals 72.066 + 14.112 + 70.906 + 28.014 calculation->summation result Final Molecular Weight 185.098 g/mol summation->result

Caption: Workflow for Molecular Weight Calculation.

Protocol Validation and Advanced Considerations

Trustworthiness Through Cross-Validation

A key component of scientific integrity is the validation of calculated results against trusted, external data sources. The calculated molecular weight of 185.098 g/mol shows excellent agreement with values published in major chemical databases. For example, PubChem lists the molecular weight of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride as 185.09 g/mol .[7] This concordance validates the accuracy of the protocol and the input data used.

Distinguishing Molecular Weight from Monoisotopic Mass

For professionals in mass spectrometry, it is crucial to distinguish between molecular weight and monoisotopic mass.

  • Molecular Weight (or Molar Mass) : The weighted average mass of all naturally occurring isotopic variants of a molecule, as calculated in this guide.

  • Monoisotopic Mass : The mass of a molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl).

PubChem lists the monoisotopic mass for this compound as 184.0534038 Da.[7] This value is what would be observed for the most abundant isotopic peak in a high-resolution mass spectrum, whereas the molecular weight is used for all bulk property calculations (e.g., preparing a solution of a specific molarity).

Conclusion

The determination of molecular weight is a foundational calculation in the chemical and pharmaceutical sciences. This guide has presented a detailed, authoritative protocol for calculating the molecular weight of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as 185.098 g/mol . By adhering to a systematic workflow, utilizing standardized atomic weights from IUPAC, and understanding the principles of isotopic abundance, researchers can ensure the highest level of accuracy and integrity in their work. This meticulous approach is indispensable for guaranteeing the reproducibility and reliability of scientific research.

References

  • Nitrogen - Wikipedia . Wikipedia. [Link]

  • Carbon - Wikipedia . Wikipedia. [Link]

  • 1,4-Diazabicyclo[3.2.1]octane dihydrochloride | C6H14Cl2N2 | CID 12374078 - PubChem . National Center for Biotechnology Information. [Link]

  • Chlorine - Wikipedia . Wikipedia. [Link]

  • Hydrogen - Wikipedia . Wikipedia. [Link]

  • C6H12N2 - Wikipedia . Wikipedia. [Link]

  • Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights . IUPAC. [Link]

  • Atomic Weight of Nitrogen . IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry . Chemistry For Everyone. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise . American Chemistry Council. [Link]

  • What Is The Atomic Weight Of Carbon? - Chemistry For Everyone - YouTube . YouTube. [Link]

  • 1, 4-diazabicyclo[3.2.1]octane dihydrochloride, min 97%, 1 gram - CP Lab Safety . CP Lab Safety. [Link]

  • Why Chlorine's Atomic Mass Is 35.5 — Not 35 or 37! - YouTube . YouTube. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? - Unacademy . Unacademy. [Link]

  • Chlorine - IUPAC Commission on Isotopic Abundances and Atomic Weights . IUPAC. [Link]

  • What is the atomic mass of hydrogen? - Quora . Quora. [Link]

  • Nitrogen - Element information, properties and uses | Periodic Table . Royal Society of Chemistry. [Link]

  • Hydrogen - Element information, properties and uses - Periodic Table . Royal Society of Chemistry. [Link]

Sources

Exploratory

The Genesis of a Cornerstone: Unearthing the Diazabicyclo[3.2.1]octane Scaffold

A Technical Guide to the Historical Discovery and Enduring Significance of a Privileged Heterocycle Abstract The diazabicyclo[3.2.1]octane core, a bridged heterocyclic system, represents a significant scaffold in the lan...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Historical Discovery and Enduring Significance of a Privileged Heterocycle

Abstract

The diazabicyclo[3.2.1]octane core, a bridged heterocyclic system, represents a significant scaffold in the landscape of medicinal chemistry and drug discovery. Its unique three-dimensional structure imparts a conformational rigidity that has proven invaluable for the design of potent and selective therapeutic agents. This in-depth technical guide navigates the historical journey of this important molecular framework, from its initial synthesis to its current status as a privileged structure. We will dissect the seminal first synthesis, providing a detailed, step-by-step analysis of the experimental choices and their underlying chemical principles. Furthermore, this guide will explore the evolution of synthetic methodologies and the remarkable impact of the diazabicyclo[3.2.1]octane scaffold on the development of novel therapeutics, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Architectural Allure of a Bridged Scaffold

In the vast and ever-expanding universe of chemical structures, certain molecular architectures possess an inherent elegance and utility that set them apart. The diazabicyclo[3.2.1]octane scaffold is one such entity. Characterized by a bicyclic system containing a six-membered piperazine ring bridged by an ethylene linkage, this unique topology confers a high degree of conformational constraint. This rigidity is a highly desirable trait in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The strategic placement of two nitrogen atoms within this constrained framework offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. This versatility has made the diazabicyclo[3.2.1]octane core a cornerstone in the development of a wide array of therapeutic agents, from analgesics to antibacterials. To fully appreciate the current importance of this scaffold, it is essential to journey back to its synthetic origins and understand the foundational work that brought it into the realm of chemical possibility.

The Pioneering Synthesis: A Landmark Achievement by Blackman and Baltzly

The first documented synthesis of the parent 3,8-diazabicyclo[3.2.1]octane was reported in 1961 by Samuel W. Blackman and Richard Baltzly.[1] Their work, published in The Journal of Organic Chemistry, laid the groundwork for all subsequent explorations of this fascinating heterocyclic system. The synthetic strategy was a multi-step process that demonstrated both ingenuity and a deep understanding of classical organic reactions.

Retrosynthetic Analysis and Strategic Approach

The core challenge in constructing the diazabicyclo[3.2.1]octane framework lies in the formation of the bicyclic ring system. Blackman and Baltzly's approach hinged on the clever utilization of a pre-formed five-membered ring, a pyrrolidine derivative, which would serve as the foundation upon which the second, bridged ring would be constructed. Their retrosynthetic logic can be envisioned as follows:

G scaffold 3,8-Diazabicyclo[3.2.1]octane dione 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione scaffold->dione Reduction amide_ester N-Benzyl-2-carbamoyl-5-carbethoxypyrrolidine dione->amide_ester Intramolecular Cyclization diester 2,5-Dicarbethoxypyrrolidine amide_ester->diester Amidation

Retrosynthetic analysis of the initial synthesis of the diazabicyclo[3.2.1]octane scaffold.

This strategy elegantly breaks down the complex bicyclic structure into simpler, more accessible starting materials. The key steps identified were the formation of a suitable pyrrolidine precursor, a selective amidation, an intramolecular cyclization to form the bicyclic dione, and a final reduction to yield the desired scaffold.

Experimental Walk-Through: A Step-by-Step Deconstruction

The following is a detailed description of the seminal synthesis, highlighting the causality behind the experimental choices.

Step 1: Synthesis of 2-Carbamoyl-5-carbethoxypyrrolidine

The journey begins with the commercially available 2,5-dicarbethoxypyrrolidine. The first crucial transformation is the selective conversion of one of the ester groups into a primary amide.

  • Protocol:

    • 2,5-Dicarbethoxypyrrolidine is dissolved in a suitable solvent, likely an alcohol.

    • The solution is saturated with ammonia gas at a low temperature to favor the formation of the mono-amide.

    • The reaction is allowed to proceed until completion, followed by removal of the solvent and purification of the resulting 2-carbamoyl-5-carbethoxypyrrolidine.

  • Rationale: The use of ammonia as the aminating agent is a classic and efficient method for converting esters to primary amides. Performing the reaction at a low temperature helps to control the reactivity and minimize the formation of the di-amide byproduct. This selectivity is crucial for the subsequent intramolecular cyclization step.

Step 2: N-Benzylation of the Pyrrolidine Ring

To facilitate the subsequent cyclization and to serve as a protecting group, a benzyl group is introduced onto the pyrrolidine nitrogen.

  • Protocol:

    • 2-Carbamoyl-5-carbethoxypyrrolidine is dissolved in an appropriate solvent.

    • A base, such as sodium ethoxide, is added to deprotonate the pyrrolidine nitrogen.

    • Benzyl chloride is then added to the reaction mixture, leading to the formation of N-benzyl-2-carbamoyl-5-carbethoxypyrrolidine.

  • Rationale: The benzyl group serves a dual purpose. Firstly, it protects the secondary amine from undesired side reactions. Secondly, its presence is key to the subsequent cyclization strategy. The choice of benzyl chloride as the alkylating agent is logical due to its reactivity and the relative ease of subsequent removal of the benzyl group via hydrogenolysis if desired.

Step 3: Intramolecular Cyclization to Form the Bicyclic Dione

This is the key ring-forming step, where the molecule is induced to fold upon itself to create the bicyclic framework.

  • Protocol:

    • The N-benzyl-2-carbamoyl-5-carbethoxypyrrolidine is heated, often in the presence of a base or simply under thermal conditions.

    • This induces an intramolecular condensation reaction, where the amide nitrogen attacks the ester carbonyl, leading to the formation of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione with the elimination of ethanol.

  • Rationale: This intramolecular cyclization is driven by the proximity of the reacting functional groups. The heating provides the necessary activation energy for the reaction to occur. The formation of the thermodynamically stable six-membered ring within the bicyclic system is a strong driving force for this transformation.

Step 4: Reduction of the Bicyclic Dione

The final step involves the complete reduction of the two amide carbonyl groups to methylene groups, yielding the saturated diazabicyclo[3.2.1]octane scaffold.

  • Protocol:

    • The 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran.

    • A powerful reducing agent, lithium aluminum hydride (LiAlH₄), is added portion-wise to the solution.[2][3][4][5][6]

    • The reaction is typically stirred at reflux for an extended period to ensure complete reduction.

    • A careful aqueous workup is then performed to quench the excess LiAlH₄ and to hydrolyze the aluminum salts, yielding 3-benzyl-3,8-diazabicyclo[3.2.1]octane.[7]

  • Rationale: Lithium aluminum hydride was, and remains, a potent reducing agent capable of reducing amides to amines.[2][3][4][5][6] The choice of LiAlH₄ was crucial, as milder reducing agents would not be effective in reducing the stable amide functionalities. The use of a dry, aprotic solvent is essential due to the high reactivity of LiAlH₄ with protic solvents.

G cluster_0 Synthetic Pathway to 3,8-Diazabicyclo[3.2.1]octane start 2,5-Dicarbethoxypyrrolidine step1 Ammonia Treatment start->step1 product1 2-Carbamoyl-5-carbethoxypyrrolidine step1->product1 step2 N-Benzylation product1->step2 product2 N-Benzyl-2-carbamoyl-5-carbethoxypyrrolidine step2->product2 step3 Intramolecular Cyclization product2->step3 product3 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione step3->product3 step4 LiAlH4 Reduction product3->step4 product4 3-Benzyl-3,8-diazabicyclo[3.2.1]octane step4->product4 step5 Debenzylation (Optional) product4->step5 final_product 3,8-Diazabicyclo[3.2.1]octane step5->final_product

The pioneering synthetic workflow for 3,8-diazabicyclo[3.2.1]octane as established by Blackman and Baltzly.

Characterization in a Bygone Era

It is important to note that the characterization of organic molecules in the early 1960s was a vastly different endeavor than it is today. While techniques like infrared (IR) spectroscopy were available, nuclear magnetic resonance (NMR) spectroscopy was still in its infancy and not routinely used. Therefore, the characterization of the synthesized compounds would have heavily relied on classical methods such as:

  • Elemental Analysis: To determine the empirical formula of the compounds.

  • Melting Point and Boiling Point Determination: As indicators of purity.

  • Salt Formation and Characterization: Formation of crystalline salts (e.g., hydrochlorides, picrates) with well-defined melting points was a common method for purification and characterization.

The Enduring Legacy and Modern Significance

The seminal work of Blackman and Baltzly opened the door to a new class of bicyclic heterocycles. While their initial synthesis was a landmark achievement, it also paved the way for the development of more efficient and versatile synthetic routes. Over the decades, numerous modifications and entirely new approaches to the diazabicyclo[3.2.1]octane scaffold have been developed, including strategies based on cycloaddition reactions and ring-rearrangement metathesis.

The true significance of this scaffold, however, lies in its profound impact on medicinal chemistry. The rigid, three-dimensional structure of the diazabicyclo[3.2.1]octane core has been exploited to create a multitude of biologically active molecules.

Table 1: Prominent Therapeutic Areas for Diazabicyclo[3.2.1]octane Derivatives

Therapeutic AreaExample ApplicationRationale for Scaffold Use
Analgesia Opioid and non-opioid receptor modulatorsThe rigid scaffold mimics the conformation of endogenous ligands, leading to high receptor affinity and selectivity.[8]
Antibacterial Agents Novel β-lactamase inhibitorsThe unique geometry of the scaffold allows for effective binding to the active site of bacterial enzymes.
Central Nervous System (CNS) Disorders Dopamine and serotonin receptor ligandsThe conformational constraint helps in achieving subtype-selective receptor modulation, reducing off-target effects.
Antiviral Agents CCR5 antagonists for HIV treatmentThe scaffold provides a rigid framework for positioning key pharmacophoric groups for optimal interaction with the viral co-receptor.

The continued exploration of the diazabicyclo[3.2.1]octane scaffold in modern drug discovery programs is a testament to the enduring legacy of its initial discovery. The foundational synthesis by Blackman and Baltzly was not merely the creation of a new molecule; it was the unveiling of a versatile and powerful tool that continues to shape the future of medicine.

Conclusion

The historical discovery of the diazabicyclo[3.2.1]octane scaffold by Blackman and Baltzly in 1961 stands as a pivotal moment in the history of heterocyclic chemistry. Their elegant and logical synthetic approach, rooted in the fundamental principles of organic chemistry, provided the scientific community with access to a novel and highly valuable molecular framework. This guide has aimed to provide a comprehensive and in-depth look at this pioneering work, not just as a historical curiosity, but as a foundational piece of knowledge that continues to inspire and enable the development of new and improved therapeutic agents. The story of the diazabicyclo[3.2.1]octane scaffold is a powerful reminder that the exploration of new chemical space, guided by sound synthetic strategy, is a critical driver of scientific progress and innovation.

References

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2010). Chinese Chemical Letters, 21(9), 1039-1042.
  • Paliulis, O., Peters, D., Miknius, L., & Šačkus, A. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane.
  • Gao, D., Penno, C., & Wünsch, B. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Chemistry–A European Journal, 26(54), 12344-12352.
  • Blackman, S. W., & Baltzly, R. (1961). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry, 26(8), 2750–2755.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. (n.d.). PrepChem. Retrieved from [Link]

  • A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. (2007). Tetrahedron, 63(4), 896-903.
  • Synthesis of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. (n.d.). PrepChem. Retrieved from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]

  • Liu, H., Cheng, T., Zhang, H., & Li, R. (2003). Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. Archiv der Pharmazie, 336(11), 510-513.
  • Reduction of amides with lithium aluminium hydride [closed]. (2019, November 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Mechanisms of Amide Reduction by LiAlH4. (2011, September 15). YouTube. Retrieved from [Link]

  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

Foundational

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Diazabicyclo[3.2.1]octane Analogs

For Researchers, Scientists, and Drug Development Professionals The diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, conferring a rigid three-dimensional structure that allows for precise o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, conferring a rigid three-dimensional structure that allows for precise orientation of functional groups and interaction with a wide array of biological targets. This guide provides a comprehensive overview of the diverse biological activities of diazabicyclo[3.2.1]octane analogs, detailing their mechanisms of action, key therapeutic areas, and the experimental methodologies crucial for their investigation.

The Architectural Advantage of the Diazabicyclo[3.2.1]octane Core

The unique bridged bicyclic structure of the diazabicyclo[3.2.1]octane system imparts conformational rigidity, which is a highly desirable feature in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The presence of two nitrogen atoms at positions 3 and 8 offers multiple points for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This inherent versatility has led to the development of analogs targeting a range of receptors and enzymes involved in various disease states.

A Spectrum of Biological Activities: Targeting Key Disease Pathways

Diazabicyclo[3.2.1]octane analogs have demonstrated significant potential across several therapeutic areas, acting as modulators of various biological targets.

Antiviral Activity: CCR5 Receptor Antagonism

A notable application of the diazabicyclo[3.2.1]octane scaffold is in the development of HIV-1 entry inhibitors. Analogs of Maraviroc, a CCR5 antagonist, have been synthesized where the tropane moiety is replaced by a 3,8-diazabicyclo[3.2.1]octane system. These analogs have shown comparable antiviral potency to Maraviroc, effectively inhibiting viral entry into host cells.[1] The mechanism involves blocking the interaction between the HIV-1 envelope protein gp120 and the host cell's CCR5 co-receptor, a critical step in the viral lifecycle.

Experimental Workflow: Viral Neutralization Assay

This workflow outlines the key steps to assess the HIV-1 inhibitory activity of diazabicyclo[3.2.1]octane analogs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis virus Pseudovirus Preparation incubation Incubate cells with compound and virus virus->incubation cells Target Cell Culture (e.g., TZM-bl cells) cells->incubation lysis Cell Lysis incubation->lysis luciferase Luciferase Assay lysis->luciferase inhibition Calculate % Inhibition luciferase->inhibition ic50 Determine IC50 values inhibition->ic50 cluster_synapse Synaptic Cleft Compound Diazabicyclo[3.2.1]octane Analog nAChR α4β2 nAChR Compound->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates Neuron Presynaptic Neuron Postsynaptic Postsynaptic Neuron NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers Analgesia Analgesic Effect NT_Release->Analgesia Leads to

Caption: Proposed signaling pathway for nAChR-mediated analgesia.

Opioid Receptor Antagonism

Derivatives of 8-azabicyclo[3.2.1]octane have been identified as potent mu-opioid receptor antagonists. [2][3]These compounds have potential applications in treating conditions mediated by mu-opioid receptor activity, such as opioid-induced bowel dysfunction. [2]

Monoamine Transporter Inhibition

The 8-oxabicyclo[3.2.1]octane scaffold, an oxygen-containing analog, has been utilized to develop ligands that inhibit the dopamine active transporter (DAT). [4]Cocaine's addictive properties are largely attributed to its ability to inhibit DAT. [4]The development of selective DAT inhibitors based on this scaffold could lead to novel treatments for cocaine abuse. [4]

Methodologies for Biological Evaluation

A thorough investigation of the biological activity of diazabicyclo[3.2.1]octane analogs requires a combination of in vitro and in vivo assays.

In Vitro Assays

Table 1: Key In Vitro Assays for Biological Characterization

Assay TypePurposeExample Application
Receptor Binding Assays To determine the affinity and selectivity of a compound for its target receptor.Measuring the Ki values of diazabicyclo[3.2.1]octane analogs for nAChR subtypes. [5][6]
Functional Assays To assess the functional activity of a compound (agonist, antagonist, modulator).Measuring calcium influx or membrane potential changes in cells expressing the target receptor.
Enzyme Inhibition Assays To determine the inhibitory potency of a compound against a specific enzyme.Assessing the inhibition of monoamine transporters by oxabicyclo[3.2.1]octane analogs. [4]
Viral Neutralization Assays To evaluate the ability of a compound to inhibit viral infection.Determining the IC50 of Maraviroc analogs against HIV-1 pseudoviruses. [1]
In Vivo Models

Table 2: Common In Vivo Models for Efficacy Assessment

ModelPurposeExample Application
Hot Plate Test To assess central analgesic activity.Evaluating the antinociceptive effects of epibatidine analogs. [5][6]
Abdominal Constriction Test To evaluate peripheral analgesic activity.Assessing the pain-relieving properties of nAChR modulators. [5][6]
Animal Models of Neurodegenerative Disease To evaluate the therapeutic potential of compounds in disease-relevant models.Testing the efficacy of α-synuclein targeting compounds in models of Parkinson's disease.
Positron Emission Tomography (PET) Imaging To visualize and quantify the distribution of a radiolabeled compound in the brain.Assessing the brain penetration and target engagement of novel PET radiotracers. [7]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of diazabicyclo[3.2.1]octane analogs often involves multi-step sequences, with key strategies including intramolecular cyclization and cycloaddition reactions. [8][9][10]The substitution pattern on the bicyclic core and the nature of the appended functional groups are critical for determining the biological activity and selectivity. For example, in the case of nAChR ligands, the position of the heteroaryl ring substitution on the diazabicyclo[3.2.1]octane scaffold significantly influences the analgesic potency. [5][6]

Future Directions and Conclusion

The diazabicyclo[3.2.1]octane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Improving subtype selectivity: Fine-tuning the structure of these analogs to achieve greater selectivity for specific receptor subtypes will be crucial for minimizing off-target effects.

  • Exploring new therapeutic targets: The versatility of this scaffold suggests its potential for modulating other biological targets yet to be explored.

  • Developing advanced drug delivery systems: Enhancing the pharmacokinetic properties of these compounds through innovative formulation and delivery strategies will be important for their clinical translation.

References

  • Di Grandi, M. et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. RSC Advances, 7(59), 37089-37098. [Link]

  • Barlocco, D. et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]

  • Teng, D. et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1161-1164.
  • Ferreira, B., & Marques, M. M. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 19(42), 9174-9186. [Link]

  • ResearchGate. (n.d.). Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and... [Link]

  • de Almeida, M. V., & de Oliveira, L. F. (2000). Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Journal of the Brazilian Chemical Society, 11(5), 503-508. [Link]

  • Deodhar, J. R. et al. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Carroll, F. I. et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Medicinal Chemistry, 8(5), 827-837.
  • Golden, J. E. et al. (2007). Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides. The Journal of Organic Chemistry, 72(19), 7183-7190. [Link]

  • Verma, S. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy, 2(2), 94-99.
  • Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(3), 1011-1040. [Link]

  • Ferreira, B., & Marques, M. M. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 19(42), 9174-9186.
  • Albright, J. D. et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3128-3131. [Link]

  • Chu, W. et al. (2022). A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA). ACS Chemical Neuroscience, 13(17), 2561-2571. [Link]

  • Quiroga, A. G. et al. (2022). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 87(4), 2038-2048. [Link]

  • Deodhar, J. R. et al. (2009). Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Brust, P. et al. (2018). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 23(11), 2997. [Link]

  • Scott, P. J. H. et al. (2024). Heterocyclic compounds for imaging aggregated alpha synuclein in the synucleinopathies.
  • Gotti, C. et al. (2021). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 189, 114421.
  • Barthel, H., & Sabri, O. (2019). Current radiotracers to image neurodegenerative diseases. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 63(3), 224-235.
  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513-552. [Link]

  • Carreño, M. C., & Urbano, A. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 9(12), 4339-4358. [Link]

  • Barlocco, D. et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681.

Sources

Exploratory

Introduction: A Chemist's Perspective on (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

An In-Depth Technical Guide to the Safe Handling of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride (CAS No. 5492-61-5 for the unspecified stereoisomer) is a bridged he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride (CAS No. 5492-61-5 for the unspecified stereoisomer) is a bridged heterocyclic compound.[1] As a chiral building block, it holds significant value in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecular architectures. Its rigid, bicyclic structure can impart favorable conformational constraints and metabolic stability to drug candidates.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational protocol for researchers. The primary objective is to ensure that this valuable reagent is handled with the respect its chemical properties demand, fostering a culture of safety and scientific integrity in the laboratory. It is critical to note that while the focus is on the (R)-enantiomer, specific safety and toxicological data for this stereoisomer are not extensively reported. Therefore, this document synthesizes the most reliable data available for 1,4-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 5492-61-5), which should be considered the minimum safety standard for any of its stereoisomers.[1][2]

Section 1: Comprehensive Hazard Profile and GHS Classification

Understanding the hazard profile is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound.

GHS Pictogram and Signal Word:



Signal Word: WARNING [2]

The exclamation mark pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity. The "Warning" signal word signifies a lower level of hazard compared to "Danger," but underscores the need for careful handling.

Table 1: GHS Hazard Classifications for 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Hazard ClassHazard Statement CodeDescriptionPractical Implication for Researchers
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]Accidental ingestion of even small quantities could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is paramount.
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[1][2]The compound can cause significant, but reversible, eye irritation upon contact. The use of sealed safety goggles is mandatory to prevent dust from entering the eyes.
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1]Direct contact with the skin is likely to cause redness, itching, or inflammation. Appropriate gloves must be worn, and skin exposure should be minimized.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation.[1]Inhalation of the dust can irritate the nose, throat, and lungs. All handling of the solid must be performed in a certified chemical fume hood to prevent inhalation.

Key Precautionary Statements (P-Statements): A Scientist's Action Plan

  • P264: Wash skin thoroughly after handling. [2] This is a critical step to remove any residual chemical dust from the hands before leaving the laboratory.

  • P270: Do not eat, drink or smoke when using this product. [2] This reinforces the primary defense against oral exposure.

  • P280: Wear protective gloves/ eye protection/ face protection. [2] This is the minimum required Personal Protective Equipment (PPE) for handling this compound.

  • P302 + P352: IF ON SKIN: Wash with plenty of water. Direct and immediate decontamination is the most effective response to skin contact.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] This detailed instruction for eye exposure is crucial. The mechanical action of flushing is vital to remove solid particles and dilute the chemical.

  • P501: Dispose of contents/container to an approved waste disposal plant. [3] This highlights that the chemical and its container must be treated as hazardous waste.

Section 2: Emergency Response and First-Aid Protocols

In the event of an exposure, a rapid and informed response is critical. The following protocols are based on established first-aid procedures for chemical irritants.

Step-by-Step First-Aid Measures:

  • Inhalation:

    • Immediately move the affected individual to fresh air.[4]

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[4]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[3]

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.[5]

    • If skin irritation occurs or persists, seek medical attention.[6]

  • Eye Contact:

    • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[4]

    • Remove contact lenses if present and easy to do so.[3]

    • Seek immediate medical attention, regardless of the apparent severity.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[3]

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Diagram 1: Emergency Response Workflow for Exposure

Start Exposure Occurs Assess Assess Scene Safety (Is it safe to approach?) Start->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate No Remove Remove Victim from Exposure Source Assess->Remove Yes Identify Identify Exposure Type Remove->Identify Inhalation Inhalation: Move to Fresh Air Identify->Inhalation Skin Skin Contact: Remove Clothing, Flush with Water (15 min) Identify->Skin Eye Eye Contact: Flush with Water (15 min) Identify->Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Identify->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Workflow for immediate actions following a chemical exposure.

Section 3: Protocols for Safe Laboratory Handling and Storage

Proactive measures are the most effective form of safety. Adherence to proper handling and storage protocols is non-negotiable.

Engineering Controls and Personal Protective Equipment (PPE):

  • Primary Engineering Control: Always handle (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in a certified chemical fume hood to control exposure to dust.[7]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn if there is a risk of splashing during solution preparation.

  • Skin Protection: Wear a flame-retardant lab coat, fully buttoned.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.

Step-by-Step Handling Protocol (Solid):

  • Preparation: Before retrieving the compound, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, glassware) and waste containers ready.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the solid using a clean spatula, avoiding any actions that could generate dust.

  • Transfer: If transferring to a reaction flask, use a powder funnel. Gently tap the funnel to ensure all material is transferred.

  • Cleanup: After use, decontaminate the spatula and work surface with a damp cloth (e.g., wetted with 70% ethanol) to wipe up any residual dust. Dispose of the cloth as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[3]

Diagram 2: Standard Laboratory Handling Workflow

Start Prepare for Handling DonPPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->DonPPE WorkInHood Perform all operations in a Fume Hood DonPPE->WorkInHood Weigh Weigh Compound (Minimize dust) WorkInHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Equipment & Work Area Transfer->Clean Dispose Dispose of Waste (Solid waste, contaminated wipes) Clean->Dispose DoffPPE Remove PPE Dispose->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for the safe handling of the solid compound.

Storage and Incompatibility:

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to protect from moisture.

  • Incompatible Materials: Keep away from strong oxidizing agents, peroxides, and strong acids.[5] Contact with these materials could lead to vigorous, potentially hazardous reactions.

Section 4: Accidental Release and Spill Management

Even with careful handling, spills can occur. A prepared response minimizes risk. This protocol is for small, manageable spills by trained laboratory personnel.

Step-by-Step Spill Cleanup Protocol (Solid):

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the lab and call emergency services.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[8] Do NOT use combustible materials like paper towels for the initial cleanup.

  • Collect the Material: Carefully scoop the mixture of absorbent and compound into a designated hazardous waste container.[9] Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water.[9]

  • Dispose of Waste: All cleanup materials, including gloves and wipes, must be placed in the hazardous waste container, which should be sealed, labeled, and disposed of through your institution's environmental health and safety office.[9]

Section 5: Physicochemical and Toxicological Profile

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₄Cl₂N₂[1]
Molecular Weight185.09 g/mol [1]
AppearanceSolid
CAS Number5492-61-5[1]

Stability and Reactivity:

  • The compound is stable under recommended storage conditions.[8]

  • Avoid exposure to heat, sparks, open flames, and static discharge.[3][8]

  • Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas under fire conditions.

Toxicological Insights:

The toxicological profile of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is not fully characterized. The available GHS classifications provide the primary source of toxicological concern, pointing to acute oral toxicity and significant irritation potential for the eyes, skin, and respiratory tract.[1]

It is imperative for researchers to operate under the principle that a lack of comprehensive data does not equate to an absence of hazard. The potential for long-term or chronic effects is unknown. Therefore, all handling procedures should be designed to minimize any potential exposure.

Conclusion

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a valuable tool for chemical innovation. Its safe and effective use is contingent upon a thorough understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of hazard identification, proper handling, emergency preparedness, and waste management into every workflow, researchers can mitigate risks and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.

References

  • Loba Chemie Pvt. Ltd. (2016). 1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis MSDS. Loba Chemie. Available at: [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1,4-diazabicyclooctane. Chemos GmbH & Co. KG. Available at: [Link]

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Tetrahedron Letters, 51(43), 5674-5676.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12374078, 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9237, Dabco. PubChem. Retrieved from [Link]

  • University of British Columbia. (n.d.). General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]

  • Matrix Scientific. (n.d.). Safety Data Sheet for (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • Google Patents. (2020). WO2020254572A1 - Egfr inhibitors for the treatment of cancer.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET: 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride.
  • University of California Television (UCTV). (2014, May 27). Chemical Spill Cleanup [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311498, Dtxcid5024346. PubChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-1,4-Diazabicyclo[4.3.0]nonane. Fisher Scientific.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]

  • Google Patents. (2015). WO2015110966A1 - 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents.
  • ResearchGate. (2009). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73415824, Cobalamin. PubChem. Retrieved from [Link]

  • Combi-Blocks. (n.d.). Safety Data Sheet: 3,8-Diazabicyclo[3.2.1]octane dihydrochloride. Combi-Blocks.

Sources

Foundational

A Technical Guide to the Spectroscopic Interpretation of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1,4-Diazabicyclo[3.2.1]octane is a chiral bridged bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,4-Diazabicyclo[3.2.1]octane is a chiral bridged bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug development. Its rigid conformational structure and defined stereochemistry are critical for its biological activity. As with any chiral molecule destined for pharmaceutical applications, unambiguous structural and stereochemical characterization is paramount. This technical guide provides a comprehensive framework for the interpretation of key spectroscopic data for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. In the absence of readily available, published experimental spectra for this specific compound, this guide will focus on the foundational principles and expected spectral features based on analysis of closely related structures and established spectroscopic theory. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy (Circular Dichroism), providing the logic behind data analysis and the expected outcomes for this molecule.

Introduction: The Structural Significance of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

The 1,4-diazabicyclo[3.2.1]octane core is a key structural motif found in a variety of biologically active compounds. The rigid, bridged structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The presence of two nitrogen atoms provides sites for hydrogen bonding and salt formation, influencing the pharmacokinetic properties of drug candidates.

The "(R)" designation indicates a specific three-dimensional arrangement of the atoms, and for chiral drugs, the enantiomeric purity is a critical quality attribute. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Therefore, the ability to confirm the absolute configuration and structural integrity of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is essential.

This guide will walk through the theoretical underpinnings and practical considerations for interpreting the spectroscopic data of this molecule, providing a roadmap for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Bicyclic Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, NMR provides detailed information about the proton and carbon environments within the bicyclic system.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in a solvent like D₂O is expected to be complex due to the rigid, non-symmetrical nature of the bicyclic system. The protonation of both nitrogen atoms will lead to a general downfield shift of adjacent protons compared to the free base.

Key Predicted Features:

  • N-H Protons: In a protic solvent, the protons on the nitrogen atoms will likely exchange with the solvent, potentially leading to broad signals or their absence in the spectrum. In an aprotic solvent like DMSO-d₆, these would appear as broad singlets, likely at a downfield chemical shift (δ > 8 ppm).

  • Bridgehead Protons: The proton at the C5 bridgehead is expected to be a multiplet due to coupling with multiple neighboring protons. The C1 bridgehead proton will also be a multiplet.

  • Methylene Protons: The methylene protons on the ethylene and propylene bridges will be diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals. They will exhibit complex splitting patterns due to both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) coupling.

  • Chemical Shifts: The protons alpha to the positively charged nitrogen atoms will be the most deshielded and will appear at the downfield end of the aliphatic region (likely in the δ 3.0-4.5 ppm range). Protons further away from the nitrogens will appear more upfield.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Proton PositionPredicted Chemical Shift (δ, ppm) in D₂OPredicted Multiplicity
Bridgehead (C1, C5)3.5 - 4.5Multiplet
α to N (C2, C3, C8)3.0 - 4.0Multiplet
β to N (C6, C7)2.0 - 3.0Multiplet
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the lack of symmetry, six distinct signals are expected for the six carbon atoms of the bicyclic core.

Key Predicted Features:

  • Chemical Shifts: Similar to the ¹H NMR, carbons alpha to the protonated nitrogen atoms will be shifted downfield.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial for distinguishing between CH, CH₂, and CH₃ (none in this case) carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Carbon PositionPredicted Chemical Shift (δ, ppm) in D₂O
Bridgehead (C1, C5)50 - 65
α to N (C2, C3, C8)40 - 55
β to N (C6, C7)20 - 35
2D NMR Techniques for Structural Confirmation

Given the complexity of the 1D spectra, 2D NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the assignment of carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure and confirming the connectivity of the bicyclic system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is critical. It reveals through-space proximity of protons. For a rigid bicyclic system like this, specific NOE correlations can confirm the relative stereochemistry of the protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra to fully elucidate the structure.

Diagram 1: Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC C13_NMR->HMBC Connectivity Establish C-H and C-C Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Structure Confirm Final Structure Connectivity->Structure Stereochem->Structure

Caption: A logical workflow for the complete structural assignment of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride using a combination of 1D and 2D NMR techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. For the dihydrochloride salt, the most prominent features will be associated with the ammonium groups.

Key Predicted Features:

  • N-H Stretching: A very broad and strong absorption in the 2700-3300 cm⁻¹ region is expected, characteristic of the N⁺-H stretching vibrations in a secondary ammonium salt. This broadness is due to extensive hydrogen bonding.

  • N-H Bending: Ammonium N-H bending vibrations are expected to appear in the 1500-1600 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • C-N Stretching: C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N⁺-H Stretch2700 - 3300Strong, Broad
C-H Stretch (aliphatic)2850 - 2960Medium to Strong
N⁺-H Bend1500 - 1600Medium
C-N Stretch1000 - 1250Medium
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For the dihydrochloride salt, electrospray ionization (ESI) would be the method of choice to observe the protonated parent molecule. If a volatile derivative of the free base is analyzed by gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI), a characteristic fragmentation pattern would be observed.

Predicted Mass Spectrum (ESI)

Under positive ion ESI conditions, the following ions would be expected:

  • [M+H]⁺: This would correspond to the singly protonated free base, with an m/z of 113.11.

  • [M+2H]²⁺: This would be the doubly protonated species, with an m/z of 57.06.

  • [M+Na]⁺: Adducts with sodium ions (if present) could also be observed at m/z 135.10.

Predicted Fragmentation Pattern (EI of the free base)

Electron ionization would lead to fragmentation of the free base (MW = 112.17). The fragmentation would likely be initiated by the loss of an electron from one of the nitrogen lone pairs. Subsequent fragmentation would involve the cleavage of C-C bonds alpha to the nitrogen, leading to the formation of stable iminium ions.

Diagram 2: Predicted EI Fragmentation Pathway

MS_Fragmentation M [C₆H₁₂N₂]⁺˙ m/z = 112 F1 Loss of C₂H₄ M->F1 - C₂H₄ F2 Loss of CH₂N M->F2 - CH₂N I1 [C₄H₈N₂]⁺˙ m/z = 84 F1->I1 I2 [C₅H₁₀N]⁺ m/z = 84 F2->I2

Caption: A simplified representation of a possible electron ionization fragmentation pathway for the free base, 1,4-diazabicyclo[3.2.1]octane.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • ESI-MS:

    • Sample Preparation: Dissolve a small amount of the dihydrochloride salt in a suitable solvent like methanol or water.

    • Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • EI-MS (of the free base):

    • Sample Preparation: Neutralize the dihydrochloride salt and extract the free base into a volatile organic solvent.

    • Instrumentation: Inject the solution into a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Chiroptical Spectroscopy: Confirming Absolute Stereochemistry

Since the molecule is chiral, chiroptical techniques are essential for confirming the (R) absolute configuration. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for this purpose.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides a fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be determined.

Key Principles:

  • A positive VCD band indicates a stronger absorption of left circularly polarized light.

  • A negative VCD band indicates a stronger absorption of right circularly polarized light.

  • The pattern of positive and negative bands is unique to a specific enantiomer.

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized UV-Vis light. While the diazabicyclooctane core itself does not have a strong chromophore, the nitrogen lone pairs can give rise to weak n → σ* transitions in the far UV region. The sign of the Cotton effect (the ECD signal) for these transitions can be correlated with the absolute configuration.

Experimental and Computational Workflow for Absolute Configuration Determination

Diagram 3: VCD/ECD Workflow for Stereochemical Assignment

Chiroptical_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Conclusion Acquire_VCD Acquire Experimental VCD/ECD Spectrum Compare_R Compare Experimental and Calculated (R) Spectra Acquire_VCD->Compare_R Compare_S Compare Experimental and Calculated (S) Spectra Acquire_VCD->Compare_S DFT_R Calculate VCD/ECD Spectrum for (R)-enantiomer (DFT) DFT_R->Compare_R DFT_S Calculate VCD/ECD Spectrum for (S)-enantiomer (DFT) DFT_S->Compare_S Assign_Config Assign Absolute Configuration Compare_R->Assign_Config Compare_S->Assign_Config

Caption: A workflow illustrating the combined experimental and computational approach to determine the absolute configuration of a chiral molecule using VCD or ECD spectroscopy.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride requires a synergistic application of multiple spectroscopic techniques. While this guide has presented a predictive framework in the absence of published experimental data, the principles and workflows described are directly applicable to the analysis of the actual spectra. NMR spectroscopy, with the aid of 2D techniques, is indispensable for elucidating the complex connectivity and relative stereochemistry of the bicyclic core. IR spectroscopy provides rapid confirmation of the protonated amine functional groups. Mass spectrometry confirms the molecular weight and can offer insights into the molecule's stability and fragmentation. Finally, chiroptical methods like VCD and ECD, coupled with computational chemistry, provide the definitive proof of the absolute configuration, a critical aspect for any chiral drug candidate. By following the logical and self-validating protocols outlined in this guide, researchers can confidently and accurately characterize this important chemical entity.

References

  • PubChem. (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Exploratory

An In-depth Technical Guide to the Proposed Mechanism of Action for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the proposed mechanism of action for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and its derivatives. Synthesizing current research, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the proposed mechanism of action for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and its derivatives. Synthesizing current research, this document elucidates the role of this unique bicyclic scaffold as a modulator of nicotinic acetylcholine receptors (nAChRs), with a particular focus on the α7 and α4β2 subtypes. We will explore the structure-activity relationships, supporting pharmacological data, and detailed experimental protocols for the validation of its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and inflammatory disorders.

Introduction: The Emergence of Diazabicyclo[3.2.1]octanes in Neuropharmacology

The 1,4-diazabicyclo[3.2.1]octane scaffold represents a class of rigid bicyclic amines that has garnered significant interest in medicinal chemistry due to its structural resemblance to endogenous neurotransmitters and its potential to interact with various receptor systems. The constrained conformation of this bicyclic system offers a unique three-dimensional arrangement of nitrogen atoms, making it an attractive pharmacophore for targeting specific receptor subtypes with high affinity and selectivity. This guide focuses on the (R)-enantiomer of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride, a chiral molecule whose stereochemistry is critical for its biological activity.

Recent investigations into diazabicyclic compounds have revealed their potent activity as modulators of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide array of physiological processes, and their dysfunction is associated with numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain. The ability of diazabicyclo[3.2.1]octane derivatives to selectively target nAChR subtypes presents a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects.

Proposed Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

The primary proposed mechanism of action for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and its derivatives is the modulation of nicotinic acetylcholine receptors. Evidence suggests that this scaffold can be tailored to interact with different nAChR subtypes, most notably the homomeric α7 and the heteromeric α4β2 receptors.

Interaction with the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a key target for cognitive enhancement and anti-inflammatory therapies. Derivatives of 1,4-diazabicyclo[3.2.1]octane have demonstrated significant binding affinity for the α7 nAChR. Patent literature from companies such as Neurosearch has disclosed 1,4-diazabicyclo[3.2.1]octane derivatives with heteroaryl substitutions that exhibit sub-micromolar binding to the rat brain α7 subtype in [³H]α-bungarotoxin (α-BTX) binding assays.[1] This suggests that the 1,4-diazabicyclo[3.2.1]octane core serves as a potent scaffold for positioning functional groups that interact with the orthosteric binding site of the α7 nAChR. The basic nitrogen atoms of the bicyclic system are thought to mimic the quaternary ammonium group of the endogenous ligand, acetylcholine.

The functional consequence of this binding (e.g., agonist, partial agonist, or antagonist activity) is dependent on the specific substitutions on the diazabicyclo[3.2.1]octane core. The development of selective α7 nAChR agonists is a major goal for treating cognitive deficits in schizophrenia and Alzheimer's disease.

Interaction with the α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a well-established target for analgesia and smoking cessation therapies. Studies on the related 3,8-diazabicyclo[3.2.1]octane scaffold have shown high-affinity binding to the α4β2 nAChR subtype.[2][3] For instance, certain 3,8-diazabicyclo[3.2.1]octane derivatives have been identified as potent analgesics, with their effects being mediated through the nicotinic system. These findings suggest that the diazabicyclo[3.2.1]octane framework is a versatile platform that can be modified to achieve selectivity for the α4β2 subtype. The interaction with the α4β2 receptor is likely to be agonistic or partial agonistic, mimicking the action of nicotine to modulate neurotransmitter release.

dot

nAChR_Modulation cluster_0 Proposed Mechanism of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride cluster_1 Downstream Cellular Effects cluster_2 Potential Therapeutic Outcomes Compound (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride (and its derivatives) nAChR Nicotinic Acetylcholine Receptors (nAChRs) Ligand-gated ion channels Compound->nAChR Modulation Ion_Flux Ion Flux (Na⁺, Ca²⁺ influx) nAChR->Ion_Flux Channel Opening Depolarization Membrane Depolarization Ion_Flux->Depolarization Signaling Intracellular Signaling Cascades (e.g., Ca²⁺-dependent pathways) Ion_Flux->Signaling NT_Release Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Depolarization->NT_Release Cognitive_Enhancement Cognitive Enhancement NT_Release->Cognitive_Enhancement Analgesia Analgesia NT_Release->Analgesia Anti_Inflammatory Anti-Inflammatory Effects Signaling->Anti_Inflammatory

Caption: Proposed mechanism of action for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Supporting Evidence and Structure-Activity Relationships (SAR)

The hypothesis that (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride acts on nAChRs is supported by a growing body of literature on related compounds. The rigid bicyclic structure is key to its activity, and modifications at various positions can significantly alter its binding affinity and selectivity.

Table 1: Pharmacological Data of Representative Diazabicyclo[3.2.1]octane Derivatives

Compound ClassTarget nAChR SubtypeAssay TypeReported ActivityReference
1,4-Diazabicyclo[3.2.1]octane derivativesα7[³H]α-BTX BindingIC₅₀ < 0.1 µM[1]
3,8-Diazabicyclo[3.2.1]octane derivativesα4β2Radioligand BindingKᵢ = 4.1 ± 0.21 nM[2]
1-Azabicyclo[3.2.1]octane derivativesα7FLIPR Assay (Ca²⁺ influx)EC₅₀ = 88 nM[1]

The stereochemistry of the diazabicyclo[3.2.1]octane core is a critical determinant of its interaction with nAChRs. The (R)-configuration likely orients substituents in a manner that optimizes interactions with the amino acid residues within the ligand-binding domain of the target receptor. Enantioselective synthesis is therefore crucial for producing the biologically active isomer and for conducting accurate pharmacological studies.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for characterizing the interaction of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride with nAChRs.

Enantioselective Synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane

dot

Synthesis_Workflow start Chiral Starting Material step1 Key Stereocenter Formation (e.g., Asymmetric Cyclization) start->step1 step2 Bicyclic Core Construction step1->step2 step3 Functional Group Interconversion step2->step3 step4 Purification and Characterization step3->step4 end (R)-1,4-Diazabicyclo[3.2.1]octane step4->end

Sources

Protocols & Analytical Methods

Method

The Enigmatic Chiral Auxiliary: An In-depth Look at (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

An extensive review of scientific literature and patent databases reveals a notable absence of established applications for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as a chiral auxiliary in asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

An extensive review of scientific literature and patent databases reveals a notable absence of established applications for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as a chiral auxiliary in asymmetric synthesis. Despite a thorough investigation into its synthesis, resolution, and potential catalytic applications, no specific protocols or mechanistic studies detailing its use to control stereochemical outcomes in chemical reactions have been identified.

This finding suggests that (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is not a commonly utilized tool in the standard repertoire of synthetic chemists for inducing chirality. While the broader family of chiral diamines and bicyclic scaffolds are cornerstones of asymmetric catalysis, this particular isomer appears to be unexplored or its utility in this context remains undocumented in publicly accessible resources.

The Quest for Enantiopure 1,4-Diazabicyclo[3.2.1]octane

The synthesis and resolution of chiral bicyclic diamines are critical first steps toward their application in asymmetric synthesis. While direct methods for the enantioselective synthesis of the parent (R)-1,4-diazabicyclo[3.2.1]octane are not readily found, related structures have been successfully resolved. For instance, a patented method describes the optical resolution of a racemic derivative, (2R/S,5S/R)-tert-butyl 6-(benzyloxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, utilizing chiral column chromatography to separate the enantiomers. This indicates that obtaining enantiopure diazabicyclo[3.2.1]octane frameworks is feasible, even if the specific application of the (R)-1,4-isomer as a chiral auxiliary is not described.

The Landscape of Chiral Diamines in Asymmetric Synthesis

Chiral diamines are a well-established and versatile class of compounds in asymmetric catalysis, functioning as both chiral auxiliaries and ligands for metal catalysts. Their efficacy stems from their ability to form rigid, stereochemically defined environments around a reactive center, thereby directing the approach of reagents to a specific face of the substrate. This control leads to the preferential formation of one enantiomer of the product.

The general workflow for utilizing a chiral auxiliary is depicted below:

Chiral Auxiliary Workflow cluster_0 Asymmetric Synthesis Cycle Achiral_Substrate Achiral Substrate Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Achiral_Substrate->Chiral_Substrate_Auxiliary_Complex Attachment Chiral_Auxiliary Chiral Auxiliary ((R)-1,4-Diazabicyclo[3.2.1]octane) Chiral_Auxiliary->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recovery & Reuse

Figure 1. A generalized workflow illustrating the role of a chiral auxiliary in asymmetric synthesis.

Future Outlook and a Call for Exploration

The absence of literature on (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as a chiral auxiliary presents a potential area for novel research. Its rigid bicyclic structure and the presence of two nitrogen atoms suggest that it could, in principle, be effective in coordinating to substrates or metal centers and inducing stereoselectivity.

Future research in this area could involve:

  • Development of an efficient enantioselective synthesis or resolution of 1,4-diazabicyclo[3.2.1]octane.

  • Computational studies to model its potential interactions as a chiral auxiliary or ligand.

  • Exploratory screening in a variety of asymmetric transformations, such as aldol reactions, Michael additions, or Diels-Alder reactions.

Until such research is conducted and published, the scientific community lacks the necessary data to provide detailed application notes or protocols for the use of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as a chiral auxiliary. Researchers and drug development professionals are therefore advised to consult the extensive literature on well-established chiral auxiliaries and ligands for their asymmetric synthesis needs.

References

Due to the lack of specific literature on the topic, a conventional reference list for the application of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as a chiral auxiliary cannot be compiled. The information presented is based on the comprehensive absence of such data in major scientific databases and patent repositories. For information on the resolution of a related compound, please refer to patent EP2657234B1, "Optically-active diazabicyclooctane derivative and method for manufacturing same."

Application

(R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride: A Chiral Catalyst for Asymmetric Synthesis

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development Disclaimer: (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chiral bicyclic diamine with potential applications in asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Disclaimer: (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chiral bicyclic diamine with potential applications in asymmetric catalysis. As of the latest literature review, specific, published catalytic protocols for this molecule are not widely available. This guide provides a comprehensive overview of its properties and projects its potential applications based on the well-established catalytic activity of structurally analogous chiral diamines. The included protocols are exemplary and adapted from established methods for similar catalysts, intended to serve as a starting point for research and development.

Introduction: The Potential of Chiral Bicyclic Diamines

Chiral, non-racemic diamines are a cornerstone of modern asymmetric catalysis, capable of inducing stereoselectivity in a vast array of organic transformations.[1][2] Their rigid conformational structures and strategically positioned basic nitrogen atoms allow for the creation of highly organized, chiral environments around reacting substrates. (R)-1,4-Diazabicyclo[3.2.1]octane, as a C1-symmetric chiral diamine, presents an intriguing scaffold for the development of novel asymmetric methodologies. The dihydrochloride salt provides a stable, crystalline, and readily handleable form of the parent amine, which can be liberated in situ or prior to use.

This document serves as a technical guide to the properties and potential catalytic applications of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. We will explore its structural features and, by drawing parallels with well-studied chiral bicyclic amines, propose its utility in key asymmetric reactions.

Physicochemical Properties

The properties of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride are summarized below. The free base, (R)-1,4-Diazabicyclo[3.2.1]octane, is the active catalytic species in the proposed applications.

PropertyValueSource
Molecular Formula C₆H₁₄Cl₂N₂[3]
Molecular Weight 185.09 g/mol [4]
Appearance White to off-white solidTypical for amine hydrochlorides
Chirality (R)-configurationAs specified
Solubility Soluble in water, methanol. Insoluble in non-polar organic solvents.General property of amine salts

The Catalytic Role of Chiral Bicyclic Diamines: An Overview

The catalytic activity of chiral bicyclic diamines stems from their ability to act as chiral Brønsted bases or nucleophiles.[2] The rigid bicyclic framework locks the molecule into a specific conformation, minimizing undesired conformational flexibility and allowing for more precise stereochemical control. The two nitrogen atoms can act in a cooperative or independent manner to activate substrates.

Prominent examples of chiral bicyclic diamines in catalysis include (-)-sparteine and derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6] These catalysts have proven effective in a range of reactions, including:

  • Asymmetric Deprotonation: In complex with organolithium bases, they can enantioselectively deprotonate prochiral substrates.[7][8][9]

  • Michael Additions: As Brønsted bases, they can activate pronucleophiles for conjugate addition to α,β-unsaturated systems.

  • Aldol Reactions: They can facilitate enantioselective aldol additions through various activation modes.

  • Cycloaddition Reactions: They can catalyze a variety of cycloaddition reactions, often leading to complex polycyclic products.[5][6]

Based on its structural similarity to these established catalysts, (R)-1,4-Diazabicyclo[3.2.1]octane is a promising candidate for investigation in similar asymmetric transformations.

Potential Catalytic Applications and Mechanistic Insights

The following sections outline potential applications for (R)-1,4-Diazabicyclo[3.2.1]octane as a catalyst. The dihydrochloride salt would require neutralization to the free base prior to or during the reaction to be catalytically active.

Asymmetric Deprotonation

Concept: Chiral diamines, in the presence of strong bases like organolithiums, can form chiral complexes that selectively remove a proton from a prochiral substrate. This generates a configurationally stable carbanion that can be trapped by an electrophile, yielding an enantioenriched product. (-)-Sparteine is a classic example of a catalyst in this role.[7][8][9]

Proposed Mechanism:

G cluster_0 Catalyst Activation cluster_1 Chiral Complex Formation cluster_2 Enantioselective Deprotonation & Trapping Catalyst_HCl (R)-DABO·2HCl Catalyst_Free (R)-DABO (Free Base) Catalyst_HCl->Catalyst_Free Deprotonation Base 2 eq. Base (e.g., NaH, n-BuLi) Catalyst_Free_2 (R)-DABO Chiral_Complex [(R)-DABO·s-BuLi] Chiral Complex Catalyst_Free_2->Chiral_Complex sBuLi s-BuLi sBuLi->Chiral_Complex Chiral_Complex_2 [(R)-DABO·s-BuLi] Prochiral_Substrate Prochiral Substrate Chiral_Anion Chiral Anion Intermediate Prochiral_Substrate->Chiral_Anion Deprotonation Chiral_Complex_2->Chiral_Anion Product Enantioenriched Product Chiral_Anion->Product Electrophilic Trapping Electrophile Electrophile (E+) Electrophile->Product

Caption: Proposed workflow for asymmetric deprotonation.

Causality in Experimental Design: The choice of organolithium reagent (n-BuLi, s-BuLi, i-PrLi) and solvent (THF, toluene, hexanes) is critical and will influence the aggregation state and reactivity of the chiral complex.[10] The temperature must be kept low (typically -78 °C) to maintain the configurational stability of the intermediate carbanion.

Exemplary Protocol (Adapted from (-)-Sparteine Protocols):

  • To a solution of (R)-1,4-Diazabicyclo[3.2.1]octane (1.2 equiv) in dry THF (5 mL) under an inert atmosphere (N₂ or Ar) at -78 °C, add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the prochiral substrate (1.0 equiv) in dry THF (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Add the electrophile (1.5 equiv) and continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Asymmetric Michael Addition

Concept: As a chiral Brønsted base, (R)-1,4-Diazabicyclo[3.2.1]octane can deprotonate a pronucleophile (e.g., a 1,3-dicarbonyl compound) to form a chiral ion pair. This chiral enolate then adds to a Michael acceptor (e.g., an α,β-unsaturated ketone or nitroalkene) in an enantioselective manner.[11]

Proposed Mechanism:

G Catalyst (R)-DABO Chiral_Enolate Chiral Ion Pair [(R)-DABO-H]⁺[Enolate]⁻ Catalyst->Chiral_Enolate Deprotonation Pronucleophile Pronucleophile (e.g., malonate) Pronucleophile->Chiral_Enolate Transition_State Diastereomeric Transition State Chiral_Enolate->Transition_State Michael_Acceptor Michael Acceptor Michael_Acceptor->Transition_State Facial-selective attack Adduct_Intermediate Adduct Intermediate Transition_State->Adduct_Intermediate Product Enantioenriched Michael Adduct Adduct_Intermediate->Product Protonation Product->Catalyst Catalyst regeneration

Caption: Proposed catalytic cycle for Michael addition.

Causality in Experimental Design: The pKa of the pronucleophile and the catalyst are important considerations. The solvent polarity can significantly impact the tightness of the ion pair and, consequently, the enantioselectivity. Non-polar solvents often lead to higher stereocontrol. Additives, such as acids or bases, may be required to optimize the reaction rate and selectivity.

Exemplary Protocol (Adapted from Chiral Diamine Protocols):

  • To a solution of the Michael donor (1.2 equiv) and the Michael acceptor (1.0 equiv) in a dry, non-polar solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., room temperature to -20 °C), add (R)-1,4-Diazabicyclo[3.2.1]octane (0.1-0.2 equiv).

  • Stir the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Asymmetric Aldol Reaction

Concept: Chiral amines can catalyze aldol reactions through various mechanisms, including enamine formation (with a primary or secondary amine) or by acting as a Brønsted base to generate an enolate. For a tertiary diamine like (R)-1,4-Diazabicyclo[3.2.1]octane, the most likely role is as a Brønsted base, similar to the Michael addition.

Proposed Mechanism:

G Catalyst (R)-DABO Chiral_Enolate Chiral Ion Pair [(R)-DABO-H]⁺[Enolate]⁻ Catalyst->Chiral_Enolate Deprotonation Ketone Ketone/Thioester Ketone->Chiral_Enolate Transition_State Diastereomeric Transition State Chiral_Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Facial-selective attack Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Product Enantioenriched Aldol Adduct Alkoxide_Intermediate->Product Protonation Product->Catalyst Catalyst regeneration

Sources

Method

The Versatile Scaffold: Application Notes on Diazabicyclo[3.2.1]octane Derivatives in Medicinal Chemistry

Introduction: The Enduring Appeal of a Bridged Scaffold The diazabicyclo[3.2.1]octane core is a rigid, bicyclic amine that has captured the attention of medicinal chemists for decades. Its conformational rigidity, three-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of a Bridged Scaffold

The diazabicyclo[3.2.1]octane core is a rigid, bicyclic amine that has captured the attention of medicinal chemists for decades. Its conformational rigidity, three-dimensional structure, and the strategic placement of its two nitrogen atoms provide a unique framework for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of diazabicyclo[3.2.1]octane derivatives, offering both foundational knowledge and practical protocols for researchers in drug discovery and development.

The inherent structural constraints of the diazabicyclo[3.2.1]octane scaffold reduce the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity compared to more flexible acyclic or monocyclic analogues. Furthermore, the two nitrogen atoms at positions 3 and 8 can be differentially functionalized, allowing for fine-tuning of physicochemical properties and the introduction of pharmacophoric elements to engage with specific receptor pockets.

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the diazabicyclo[3.2.1]octane core is a critical first step in the synthesis of its derivatives. Several synthetic routes have been developed, often starting from readily available chiral or achiral precursors. A common and effective strategy involves a multi-step sequence starting from 2,5-dicarbethoxypyrrolidine.[1]

Representative Synthetic Protocol: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane

This protocol outlines a four-step synthesis to obtain a key intermediate, 3-benzyl-3,8-diazabicyclo[3.2.1]octane, which can be further debenzylated to yield the parent scaffold or used directly in subsequent derivatization.[1]

Step 1: Amidation of 2,5-Dicarbethoxypyrrolidine

  • To a solution of 2,5-dicarbethoxypyrrolidine in a suitable solvent such as toluene, add an equimolar amount of benzylamine.

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 2-benzylcarbamyl-5-carbethoxypyrrolidine by column chromatography on silica gel.

Step 2: Cyclization to the Dione

  • Heat the purified 2-benzylcarbamyl-5-carbethoxypyrrolidine under vacuum at a temperature of 150-180 °C.

  • The cyclization reaction will proceed with the elimination of ethanol, yielding 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.

  • Monitor the reaction by observing the cessation of ethanol distillation.

  • The crude product can be purified by recrystallization.

Step 3: Reduction of the Dione

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 8-12 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-benzyl-3,8-diazabicyclo[3.2.1]octane.

Step 4: Purification

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-benzyl-3,8-diazabicyclo[3.2.1]octane.

The following diagram illustrates the general synthetic workflow:

G A 2,5-Dicarbethoxypyrrolidine B 2-Benzylcarbamyl-5- carbethoxypyrrolidine A->B Benzylamine, Heat C 3-Benzyl-3,8-diazabicyclo[3.2.1] octane-2,4-dione B->C Heat, Vacuum D 3-Benzyl-3,8-diazabicyclo[3.2.1] octane C->D LiAlH4, THF

Caption: General synthetic scheme for 3-benzyl-3,8-diazabicyclo[3.2.1]octane.

Therapeutic Applications: Modulating Key Biological Pathways

The diazabicyclo[3.2.1]octane scaffold has proven to be a privileged structure in the development of therapeutics for a range of diseases, most notably those involving the central nervous system and infectious diseases.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on diazabicyclo[3.2.1]octane derivatives as ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[2] These ligand-gated ion channels are implicated in a variety of physiological processes, and their dysfunction is associated with neurodegenerative diseases, pain, and addiction.[3]

Mechanism of Action:

Diazabicyclo[3.2.1]octane derivatives can act as:

  • Agonists: These ligands bind to the orthosteric site of the nAChR and activate the channel, mimicking the effect of the endogenous neurotransmitter acetylcholine.

  • Antagonists: These ligands bind to the orthosteric site but do not activate the channel, thereby blocking the action of acetylcholine.

  • Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor that is distinct from the acetylcholine binding site.[3] They do not activate the receptor on their own but enhance the response of the receptor to an agonist. This can manifest as an increase in the maximal agonist effect, an increase in agonist potency, or a slowing of receptor desensitization.[3]

The following diagram illustrates the different modes of nAChR modulation:

G cluster_0 Orthosteric Site Modulation cluster_1 Allosteric Site Modulation Agonist Agonist Receptor_ortho nAChR Agonist->Receptor_ortho Binds & Activates Antagonist Antagonist Antagonist->Receptor_ortho Binds & Blocks PAM Positive Allosteric Modulator (PAM) Receptor_allo nAChR PAM->Receptor_allo Binds to Allosteric Site Receptor_allo->Receptor_allo

Caption: Modes of nicotinic acetylcholine receptor (nAChR) modulation.

Structure-Activity Relationships (SAR):

The analgesic properties of diazabicyclo[3.2.1]octane derivatives have been extensively studied. For example, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has shown significant analgesic effects in preclinical models.[2] The antinociceptive action of this compound was not antagonized by naloxone, an opioid receptor antagonist, but was blocked by mecamylamine, a non-selective nAChR antagonist, indicating that its analgesic effects are mediated through the nicotinic system.[2] Binding studies confirmed a high affinity for the α4β2 nAChR subtype.[2]

Key SAR insights include:

  • Substitution at N3 and N8: The nature and position of substituents on the nitrogen atoms are critical for activity and selectivity. Aromatic or heteroaromatic groups at the N3 position are often found in potent nAChR ligands.

  • Stereochemistry: The stereochemistry of the bicyclic core and its substituents can significantly impact binding affinity and functional activity.

Table 1: Biological Activity of Representative Diazabicyclo[3.2.1]octane nAChR Modulators

Compound IDTargetActivityKi (nM)Reference
1a α4β2 nAChRAgonist4.1[2]
(hypothetical)α7 nAChRPAM--
Antibacterial Agents: Targeting Bacterial Cell Wall Synthesis

The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Diazabicyclo[3.2.1]octane derivatives have emerged as a promising class of β-lactamase inhibitors.[4]

Mechanism of Action:

β-lactamases are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics, such as penicillins and cephalosporins.[4] Diazabicyclo[3.2.1]octane-based inhibitors act by forming a stable, covalent adduct with the active site serine of the β-lactamase, thereby inactivating the enzyme.[5] This restores the efficacy of co-administered β-lactam antibiotics.[4]

The following diagram depicts the mechanism of β-lactamase inhibition:

G A β-Lactamase (Active) D Inactive Enzyme-Inhibitor Complex A->D Forms Covalent Adduct F Inactive Antibiotic A->F Hydrolyzes B Diazabicyclo[3.2.1]octane Inhibitor B->D C β-Lactam Antibiotic E Bacterial Cell Lysis C->E Inhibits Cell Wall Synthesis C->F

Caption: Mechanism of β-lactamase inhibition by diazabicyclo[3.2.1]octane derivatives.

Structure-Activity Relationships (SAR):

The diazabicyclooctane (DBO) scaffold is a key component of several clinically relevant β-lactamase inhibitors. Modifications at the C-2 position of the DBO ring have been a major focus of SAR studies to enhance the spectrum of activity against different classes of β-lactamases.[5] For example, ETX1317, a novel DBO with a fluoroacetate activating group, exhibits broad-spectrum activity against class A, C, and D serine β-lactamases.[4]

Experimental Protocols: Biological Evaluation

The biological characterization of novel diazabicyclo[3.2.1]octane derivatives is crucial to understanding their therapeutic potential. The following protocols provide detailed methodologies for assessing their activity as nAChR modulators and antibacterial agents.

Protocol 1: Radioligand Binding Assay for nAChR Subtype Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype, for example, the α4β2 subtype.[6]

Materials:

  • Rat brain tissue (e.g., cortex or thalamus) or cells expressing the target nAChR subtype.

  • Radioligand: [³H]Cytisine for α4β2 nAChRs.

  • Non-specific binding control: A high concentration of a known ligand (e.g., nicotine or unlabeled cytisine).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test compound solutions at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound solution at various concentrations.

    • 50 µL of [³H]Cytisine at a concentration near its Kd.

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4 °C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a diazabicyclo[3.2.1]octane derivative in combination with a β-lactam antibiotic against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., a β-lactamase-producing strain of E. coli).

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Diazabicyclo[3.2.1]octane inhibitor stock solution.

  • β-lactam antibiotic stock solution (e.g., cefpodoxime).

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of Drug Plates: In a 96-well plate, prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB. To each well, add a fixed concentration of the diazabicyclo[3.2.1]octane inhibitor. Include control wells with no inhibitor and no antibiotic.

  • Inoculation: Add the standardized bacterial inoculum to each well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of the inhibitor, that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Conclusion: A Scaffold with a Bright Future

The diazabicyclo[3.2.1]octane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural features and synthetic tractability allow for the development of highly potent and selective modulators of challenging biological targets. The application of these derivatives as nAChR modulators holds immense promise for the treatment of debilitating neurological disorders and chronic pain. Furthermore, their role as β-lactamase inhibitors provides a critical strategy in the ongoing battle against antibiotic resistance. As our understanding of the intricate molecular interactions governing disease progression deepens, the versatility of the diazabicyclo[3.2.1]octane framework will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Barlocco, D., Cignarella, G., Greco, G., & Novellino, E. (1993). Molecular modeling studies on a set of piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives binding to the μ-opioid receptor. Journal of Medicinal Chemistry, 36(15), 2282-2287. [Link]

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1163-1166. [Link]

  • Crespo Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2902-2915. [Link]

  • Gatta, F., Ghelardini, C., & Bartolini, A. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(11), 2689. [Link]

  • Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(5), 674-681. [Link]

  • O'Donnell, J. P., Hecker, S. J., & Reddy, R. (2020). Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of medicinal chemistry, 63(15), 8048-8063. [Link]

  • Liu, H., Cheng, T. M., Zhang, H. M., & Li, R. T. (2003). Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo [3.2. 1] octane) diquaternary ammonium salts as unique analgesics. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 336(11), 510-513. [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Pharmacology & therapeutics, 206, 107436. [Link]

  • Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2015). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Neuropharmacology, 97, 144-155. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Vianello, P., Albinati, A., Pinna, G. A., Lavecchia, A., Marinelli, L., Borea, P. A., ... & Cignarella, G. (2000). Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.12,5]decanes and 2,7-Diazatricyclo[4.4.0.03,8]decanes Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes. Journal of medicinal chemistry, 43(11), 2115-2123. [Link]

  • Singh, R., & Kumar, A. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 27(19), 6598. [Link]

  • Bernal-López, M. R., Soriano-Moro, J. A., & García-López, V. (2018). Antibacterial Activity Exerted by Some Diazabicyclo-Steroid Derivatives Against Staphylococcus Aureus and Streptococcus Pneumoniae. Oriental Journal of Chemistry, 34(1), 241. [Link]

  • Gao, D., Penno, C., & Wünsch, B. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry–A European Journal, 26(48), 10959-10967. [Link]

  • Takeda, M., Inoue, H., Noguchi, K., Honma, Y., & Kawamori, M. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of medicinal chemistry, 20(2), 221-228. [Link]

  • Wang, H., & Shilabin, A. (2018). Synthesis of 2-Carbamoyl-4-Oxo-1,5-Diazabicyclo [3.2.1] Octane Derivatives as a Possible Inhibitors of Serine β-Lactamases. Appalachian Student Research Forum. [Link]

Sources

Application

N-Alkylation of Diazabicyclo[3.2.1]octanes: A Comprehensive Guide to Synthetic Strategies and Experimental Protocols

For researchers, medicinal chemists, and professionals in drug development, the diazabicyclo[3.2.1]octane scaffold is a privileged structural motif. Its rigid, three-dimensional architecture provides a unique conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the diazabicyclo[3.2.1]octane scaffold is a privileged structural motif. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The strategic functionalization of the nitrogen atoms within this bicyclic system is paramount to modulating its pharmacological properties. This application note provides an in-depth technical guide to the N-alkylation of diazabicyclo[3.2.1]octanes, detailing not only the experimental procedures but also the underlying principles that govern these transformations.

Introduction: The Significance of the Diazabicyclo[3.2.1]octane Core

The 3,8-diazabicyclo[3.2.1]octane framework is a key component in a variety of biologically active molecules, including analgesics and antiviral agents.[1][2] The distinct steric and electronic environments of the N3 and N8 nitrogen atoms offer opportunities for selective functionalization, enabling the fine-tuning of a compound's affinity for its biological target. This guide will explore the primary methods for introducing alkyl and aryl substituents onto this versatile scaffold.

Foundational Synthesis: Accessing the Diazabicyclo[3.2.1]octane Core

Before N-alkylation can be performed, the parent diazabicyclo[3.2.1]octane must be synthesized. A common and effective method involves a multi-step sequence starting from readily available pyrrolidine derivatives.[3] This approach provides a scalable route to the core structure, which can then be further functionalized.

General Synthetic Workflow for 3,8-Diazabicyclo[3.2.1]octane

G cluster_0 Synthesis of the Bicyclic Core A 2,5-Dicarbethoxypyrrolidine B N-Benzylation A->B C Amidation B->C D Dieckmann Condensation/Cyclization C->D E Reduction (e.g., with LiAlH4) D->E F Debenzylation E->F G 3,8-Diazabicyclo[3.2.1]octane F->G G cluster_0 Reductive Amination Workflow A Diazabicyclo[3.2.1]octane C Formation of Iminium Ion Intermediate A->C B Aldehyde or Ketone B->C E Reduction C->E D Sodium Triacetoxyborohydride (STAB) D->E F N-Alkylated Product E->F

Caption: The process of N-alkylation via reductive amination.

Detailed Experimental Protocol: N-Benzylation of 3,8-Diazabicyclo[3.2.1]octane

Materials:

  • 3,8-Diazabicyclo[3.2.1]octane (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,8-diazabicyclo[3.2.1]octane in dichloromethane, add benzaldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3,8-diazabicyclo[3.2.1]octane.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines. [4]This methodology is invaluable for introducing aromatic and heteroaromatic moieties onto the diazabicyclo[3.2.1]octane scaffold. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Key Components of Buchwald-Hartwig Amination
ComponentRoleExamples
Palladium Precatalyst The active catalyst for the cross-coupling reaction.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst and facilitates the catalytic cycle.XPhos, SPhos, BINAP
Base Activates the amine and facilitates the reductive elimination step.NaOt-Bu, K₃PO₄, Cs₂CO₃
Aryl Halide/Triflate The source of the aryl group.Aryl bromides, aryl chlorides, aryl triflates
Detailed Experimental Protocol: N-Phenylation of 3-Boc-3,8-diazabicyclo[3.2.1]octane

Materials:

  • 3-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, combine 3-Boc-3,8-diazabicyclo[3.2.1]octane, bromobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a dry Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 100 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Boc-8-phenyl-3,8-diazabicyclo[3.2.1]octane.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N8-phenylated product. [5]

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. [6]For the N-alkylation of diazabicyclo[3.2.1]octanes, microwave irradiation can significantly enhance the rate of reaction with alkyl halides.

General Workflow for Microwave-Assisted N-Alkylation

G cluster_0 Microwave-Assisted N-Alkylation A Diazabicyclo[3.2.1]octane E Microwave Irradiation (Temperature and Time Controlled) A->E B Alkyl Halide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F N-Alkylated Product E->F

Caption: A streamlined workflow for rapid N-alkylation using microwave energy.

Detailed Experimental Protocol: N-Ethylation of 3,8-Diazabicyclo[3.2.1]octane

Materials:

  • 3,8-Diazabicyclo[3.2.1]octane (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vial, combine 3,8-diazabicyclo[3.2.1]octane, ethyl iodide, and potassium carbonate.

  • Add N,N-dimethylformamide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-ethylated product.

Characterization and Purification

The successful synthesis of N-alkylated diazabicyclo[3.2.1]octanes requires rigorous purification and characterization.

  • Purification: Column chromatography on silica gel is the most common method for purifying these compounds. The choice of eluent system will depend on the polarity of the product.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated products. The appearance of new signals corresponding to the introduced alkyl or aryl group and shifts in the signals of the bicyclic core provide definitive evidence of successful alkylation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Conclusion

The N-alkylation of the diazabicyclo[3.2.1]octane scaffold is a critical step in the synthesis of a wide range of biologically active compounds. This application note has provided a detailed overview of three powerful methodologies: reductive amination, Buchwald-Hartwig amination, and microwave-assisted alkylation. By understanding the principles behind these reactions and following the detailed protocols, researchers can confidently and efficiently synthesize novel N-functionalized diazabicyclo[3.2.1]octane derivatives for further investigation in drug discovery and development.

References

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(1), 1-4.
  • MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • PrepChem. (n.d.). Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. [Link]

  • Gatta, F., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(24), 4785-4793.
  • Cignarella, G., et al. (1960s). Research program on 3,8-diazabicyclo[3.2.1]octane derivatives.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Chapter.
  • Pichlmair, S., et al. (2004). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Tetrahedron Letters, 45(5), 1031-1033.
  • Cravotto, G., & Cintas, P. (2006). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Chemical Society Reviews, 35(2), 180-192.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • The Royal Society of Chemistry. (n.d.). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines. [Link]

  • Meshram, J. S., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(63), 38435-38456.
  • The Royal Society of Chemistry. (n.d.). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. [Link]

  • Davies, H. M. L., et al. (2003). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 13(15), 2523-2526.
  • Perrone, R., et al. (2021).
  • PubMed. (n.d.). Synthesis and biological studies of N-alkylated cyclic diamines. [Link]

  • Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. [Link]

  • The Cheminstitute. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Chem-Impex. (n.d.). 8-Boc-3,8-diaza-bicyclo[3.2.1]octane. [Link]

  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Novel (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride Derivatives

Introduction: The Significance of Chiral Diazabicyclo[3.2.1]octanes in Modern Drug Discovery The 1,4-diazabicyclo[3.2.1]octane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Diazabicyclo[3.2.1]octanes in Modern Drug Discovery

The 1,4-diazabicyclo[3.2.1]octane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant attention in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of chirality, specifically the (R)-enantiomer, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with chiral biological macromolecules such as receptors and enzymes.

Derivatives of this scaffold have shown promise in a range of therapeutic areas. For instance, analogues of the structurally related 3,8-diazabicyclo[3.2.1]octane have been investigated as potent analgesics with high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] The unique topology and stereochemistry of these molecules are crucial for their biological activity.

This document provides detailed application notes and protocols for the stereoselective synthesis of novel (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride derivatives, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust, scalable, and provide high optical purity of the target compounds.

Synthetic Strategies for the (R)-1,4-Diazabicyclo[3.2.1]octane Core

The asymmetric synthesis of the 1,4-diazabicyclo[3.2.1]octane core presents a significant challenge due to the need to control multiple stereocenters. Several strategies have been developed, each with its own advantages and limitations. This section will provide an overview of the key approaches, followed by a detailed, step-by-step protocol for a robust and scalable method.

Overview of Synthetic Approaches

A variety of synthetic methodologies can be employed to construct the chiral diazabicyclo[3.2.1]octane framework. These can be broadly categorized as follows:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

  • Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in the formation of key intermediates or in the cyclization step itself.[2][3] This method is often highly efficient, requiring only small amounts of the chiral catalyst.

  • Intramolecular Cyclization Strategies: The bicyclic ring system is frequently constructed through an intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor.[4] The stereochemical outcome of the cyclization can be controlled by the stereochemistry of the precursor or by the use of chiral reagents or catalysts.

  • [5+2] Cycloaddition Reactions: Intramolecular oxidopyrylium-alkene [5+2] cycloadditions have been used to construct the related 8-oxabicyclo[3.2.1]octane core with high diastereoselectivity.[5] While not directly forming the diazabicyclo-system, this powerful ring-forming reaction highlights a modern approach to related bicyclic systems.

The choice of synthetic strategy often depends on the desired substitution pattern on the bicyclic scaffold, the availability of starting materials, and the scalability of the process.

Comparative Analysis of Synthetic Strategies
Synthetic StrategyAdvantagesDisadvantagesKey Considerations
Chiral Pool Synthesis Readily available and inexpensive chiral starting materials. Predictable stereochemical outcome.Limited to the inherent chirality of the starting pool. May require lengthy synthetic sequences.Choice of starting material dictates the achievable substitution patterns.
Asymmetric Catalysis High enantioselectivities achievable. Requires only substoichiometric amounts of the chiral source. Broad substrate scope possible.Development and optimization of the catalytic system can be time-consuming. Catalysts can be expensive.Ligand and catalyst screening is often necessary. Reaction conditions are critical for high enantioselectivity.
Intramolecular Cyclization Efficient for constructing the bicyclic core. Can be adapted for various substitution patterns.Stereocontrol can be challenging. May require the synthesis of complex precursors.Choice of cyclization precursors and reaction conditions are crucial for yield and stereoselectivity.

Detailed Experimental Protocol: A Scalable, Multi-Step Synthesis of an Optically Active (2S,5R)-7-Oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic Acid Derivative

The following protocol is adapted from a robust and scalable industrial process, providing a reliable method for obtaining a key intermediate for the synthesis of various (R)-1,4-diazabicyclo[3.2.1]octane derivatives. This multi-step synthesis starts from a commercially available chiral precursor and proceeds with high stereochemical fidelity.

Workflow Diagram

G A Step 1: Trifluoroacetylation B Step 2: Hydroxyl Group Activation & Substitution A->B Compound (C) C Step 3: Deprotection B->C Compound (D) D Step 4: Intramolecular Urea Formation C->D Compound (E) E Final Product D->E Optically Active Derivative (F)

Caption: Multi-step synthesis of a key chiral diazabicyclooctane intermediate.

Materials and Reagents
  • Optically active piperidine precursor (Compound B from the cited patent)

  • Trifluoroacetic anhydride

  • Triethylamine

  • Dehydrated tetrahydrofuran (THF)

  • Hydroxyl group activating agent (e.g., methanesulfonyl chloride)

  • Benzyloxyamine

  • Base (e.g., sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reagents for intramolecular urea formation (e.g., phosgene equivalent like triphosgene or CDI)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

  • Hydrochloric acid (for dihydrochloride salt formation)

  • Anhydrous diethyl ether or isopropanol

Step-by-Step Protocol

Step 1: Trifluoroacetylation of the Piperidine Nitrogen

  • Rationale: Protection of the piperidine nitrogen with a trifluoroacetyl group serves two purposes: it prevents side reactions in the subsequent step and activates the molecule for the desired transformations.

  • Procedure:

    • Dissolve the optically active piperidine precursor in dehydrated tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -10 to 0 °C using an ice-salt bath.

    • Add triethylamine (4 molar equivalents) to the solution.

    • Slowly add trifluoroacetic anhydride (2 molar equivalents) dropwise, maintaining the temperature below 0 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the trifluoroacetylated intermediate (Compound C).

Step 2: Substitution of the Hydroxyl Group with Benzyloxyamine

  • Rationale: This step introduces the second nitrogen atom required for the bicyclic structure. The hydroxyl group is first activated as a good leaving group (e.g., a mesylate), followed by nucleophilic substitution with benzyloxyamine.

  • Procedure:

    • Dissolve the trifluoroacetylated intermediate in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a base (e.g., triethylamine) followed by the dropwise addition of the hydroxyl group activating agent (e.g., methanesulfonyl chloride).

    • Stir the reaction at 0 °C for 1-2 hours.

    • In a separate flask, prepare a solution of benzyloxyamine and a strong base (e.g., sodium hydride) in anhydrous DMF to form the corresponding alkoxide.

    • Slowly add the solution of the activated intermediate to the benzyloxyamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to yield the substituted product (Compound D).

Step 3: Deprotection of the Trifluoroacetyl Group

  • Rationale: Removal of the trifluoroacetyl protecting group is necessary to liberate the secondary amine for the subsequent cyclization step.

  • Procedure:

    • Dissolve the substituted product in a protic solvent such as methanol or ethanol.

    • Add a suitable base (e.g., potassium carbonate or triethylamine) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the solvent under reduced pressure and purify the residue to obtain the deprotected intermediate (Compound E).

Step 4: Intramolecular Urea Formation to Construct the Bicyclic Core

  • Rationale: This is the key ring-forming step where the two nitrogen atoms are bridged by a carbonyl group, forming the diazabicyclo[3.2.1]octane skeleton.

  • Procedure:

    • Dissolve the deprotected intermediate in an anhydrous, non-protic solvent like THF or dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), portion-wise or as a solution in the same solvent.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid generated during the reaction.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature until the cyclization is complete.

    • Quench the reaction and work up as described in the previous steps.

    • The resulting optically active (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivative (Compound F) can be purified by crystallization or column chromatography. This intermediate is readily crystallized, which facilitates its handling and purification on an industrial scale.

Formation of the Dihydrochloride Salt
  • Rationale: The dihydrochloride salt is often preferred for pharmaceutical applications due to its improved stability, crystallinity, and aqueous solubility.

  • Procedure:

    • Dissolve the purified (R)-1,4-diazabicyclo[3.2.1]octane derivative in a minimal amount of a suitable solvent, such as anhydrous isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Continue stirring for a short period to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain the final (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride derivative.

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product and key intermediates.

  • X-ray Crystallography: For unambiguous determination of the absolute stereochemistry of crystalline products.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as trifluoroacetic anhydride, methanesulfonyl chloride, sodium hydride, and phosgene equivalents are corrosive, toxic, and/or moisture-sensitive and should be handled with extreme care according to their safety data sheets (SDS).

  • Inert atmosphere techniques are required for reactions involving moisture-sensitive reagents.

Conclusion

The protocol described provides a reliable and scalable method for the stereoselective synthesis of a key intermediate for novel (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride derivatives. By understanding the underlying principles of the synthetic strategies and adhering to the detailed experimental procedures, researchers can confidently prepare these valuable chiral building blocks for application in drug discovery and development programs. The versatility of the intermediates allows for further derivatization to explore the structure-activity relationships of this promising scaffold.

References

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2010). ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2013). ResearchGate. [Link]

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. (2020). ResearchGate. [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). Thieme Chemistry. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). ResearchGate. [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). ACS Publications. [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). ResearchGate. [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. (2020). ACS Publications. [Link]

  • Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. (2025). RSC Publishing. [Link]

  • bicyclo[3.2.1]octan-3-one. Organic Syntheses. [Link]

  • Development of a Stereoselective Synthesis of (1 R ,4 R )- and (1 S ,4 S )-2-Oxa-5-azabicyclo[2.2.2]octane. (2019). ResearchGate. [Link]

  • Design, synthesis and evaluation of chiral nonracemic ligands and catalysts for asymmetric synthesis. (2002). SFU Summit. [Link]

  • Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][6][7]octane-2-carboxamide and salts thereof. Google Patents.

  • Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. (2022). Elsevier. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). RSC Publishing. [Link]

  • Asymmetric Domino Reactions Based on the Use of Chiral Metal Catalysts. (2013). Royal Society of Chemistry. [Link]

  • Organocatalytic Approaches to the Asymmetric Synthesis of N-Heterocycles:From Brønsted Acid Catalysis to Vinylogous Iminium Ion. (2017). ADDI. [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). ACS Publications. [Link]

  • 10 1039@c5ob00173k. Scribd. [Link]

Sources

Application

Developing a scalable synthesis process for diazabicyclo[3.2.1]octane analogues

An Application Guide to the Scalable Synthesis of Diazabicyclo[3.2.1]octane Analogues Authored by: A Senior Application Scientist Abstract The diazabicyclo[3.2.1]octane core is a privileged scaffold in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of Diazabicyclo[3.2.1]octane Analogues

Authored by: A Senior Application Scientist

Abstract

The diazabicyclo[3.2.1]octane core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous biologically active agents, including potent analgesics and novel β-lactamase inhibitors.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. However, the synthesis of this bicyclic system presents significant challenges, particularly when transitioning from laboratory-scale discovery to process-scale manufacturing. This application note provides a detailed, experience-driven guide for researchers and drug development professionals on developing a robust and scalable synthesis process for 3,8-diazabicyclo[3.2.1]octane analogues. We will dissect a field-proven synthetic route, explaining the critical causality behind experimental choices, and provide detailed, self-validating protocols for key transformations.

Strategic Imperatives for Scalable Synthesis

Moving a synthetic route from a research lab to a pilot plant requires a fundamental shift in perspective. While novelty and elegance are prized in discovery, scalability is governed by pragmatism, safety, and economic viability. The following diagram outlines the core decision-making logic for developing a scalable process.

G cluster_0 Strategic Planning cluster_1 Process Optimization Start Conceptual Route Design Cost Starting Material Cost & Availability Start->Cost Economic Feasibility Steps Number of Synthetic Steps (Convergence vs. Linear) Start->Steps Process Efficiency Reagents Reagent Safety & Cost (e.g., LiAlH4 vs. Catalytic Hydrogenation) Start->Reagents Safety & Cost Purification Purification Strategy (Crystallization vs. Chromatography) Start->Purification Throughput & Waste Analytics In-Process Controls (IPC) & Analytics Steps->Analytics ProtectingGroups Protecting Group Selection & Strategy Reagents->ProtectingGroups Conditions Reaction Condition Optimization (DOE) Purification->Conditions Final Final Product Isolation & Purity Conditions->Final ProtectingGroups->Final Analytics->Final

Caption: Core decision matrix for scalable synthesis design.

A successful scalable synthesis should prioritize inexpensive, readily available starting materials and feature a minimal number of high-yielding steps. Furthermore, purification by chromatography should be avoided in favor of crystallization or extraction wherever possible to improve throughput and reduce solvent waste.

Recommended Scalable Synthetic Route: A Detailed Walkthrough

Several synthetic strategies have been reported for the diazabicyclo[3.2.1]octane core.[3][4] While methods like 1,3-dipolar cycloadditions of 3-oxidopyraziniums offer novel entry points, they can suffer from issues with regioselectivity and potential rearrangements, complicating scale-up.[5][6][7] A more robust and widely validated approach begins with a substituted pyrrolidine precursor. The following multi-step synthesis has been demonstrated to be an effective and scalable process.[8]

The overall workflow involves the construction of a key di-mesylate intermediate from a protected pyrrolidine diol, followed by a crucial double-displacement cyclization to form the bicyclic core.

G Start N-Protected Pyrrolidine-2,5-dicarboxylate Step1 Reduction to Diol Start->Step1 LiAlH4 or NaBH4/I2 Step2 Protecting Group Swap (e.g., Bn -> Boc) Step1->Step2 H2, Pd/C then Boc2O Step3 Mesylation of Diol Step2->Step3 MsCl, Et3N Step4 Cyclization with Primary Amine Step3->Step4 R-NH2, Heat End 3,8-Diazabicyclo[3.2.1]octane Scaffold Step4->End

Caption: High-level workflow for the recommended synthetic route.

Causality Behind the Strategy
  • Starting Material: Pyrrolidine-based starting materials are readily accessible and offer stereochemical control if derived from chiral sources like 4-hydroxyproline.[8]

  • Reduction: The initial reduction of the diester to a diol creates the two key electrophilic centers for the subsequent cyclization after activation.

  • Protecting Groups: A strategic swap of protecting groups is often necessary. For instance, a benzyl group facilitates the initial steps but must be replaced with a group like Boc (tert-butoxycarbonyl) that is stable to the subsequent mesylation and cyclization conditions. The choice of protecting group is critical and must be orthogonal to the reaction conditions in subsequent steps.[9]

  • Mesylation: Conversion of the diol to a di-mesylate is a reliable method for transforming the hydroxyl groups into excellent leaving groups, priming the molecule for the intramolecular cyclization.

  • Cyclization: The final key step involves a double SN2 reaction with a primary amine. This step forges the bicyclic core. The choice of the primary amine allows for the introduction of diversity at the N8 position.

Detailed Experimental Protocols

The following protocols are adapted from a validated scalable process and are intended to serve as a reliable starting point for laboratory synthesis and process development.[8]

Protocol 1: Synthesis of N-Boc-2,5-dihydroxymethylpyrrolidine

This two-step protocol begins with the reduction of commercially available N-Benzyl-2,5-dicarbethoxypyrrolidine, followed by a debenzylation/protection sequence.

Step A: Reduction to Diol

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add a solution of N-Benzyl-2,5-dicarbethoxypyrrolidine (1.0 eq) in anhydrous THF (5 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in THF via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: LiAlH₄ is a powerful reducing agent necessary for converting the esters to alcohols. It is highly reactive and pyrophoric. Handle with extreme care, especially on a larger scale. Alternative, safer reducing agents like NaBH₄/I₂ can be explored but may require process optimization.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench: Carefully quench the reaction by slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Work-up: Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing thoroughly with THF. Concentrate the filtrate under reduced pressure to yield N-benzyl-2,5-dihydroxymethylpyrrolidine as a crude oil, which can be used directly in the next step.

Step B: Debenzylation and Boc Protection

  • Setup: To a solution of the crude diol from the previous step in Methanol (10 mL/g), add Boc₂O (1.2 eq) and Palladium on carbon (10% Pd/C, 0.1 g/g of substrate).

  • Reaction: Fit the flask with a hydrogen balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature for 24 hours.

    • Scientist's Note: This one-pot debenzylation-protection is highly efficient. The hydrogenolysis removes the benzyl group, and the resulting free amine is immediately captured by the Boc₂O, preventing side reactions.

  • Work-up: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (e.g., Ethyl Acetate/Hexanes gradient) to afford N-Boc-2,5-dihydroxymethylpyrrolidine as a pure compound.

Protocol 2: Cyclization to form the 3,8-Diazabicyclo[3.2.1]octane Core

This protocol involves the activation of the diol and the final ring-closing step.

Step A: Mesylation

  • Setup: Dissolve N-Boc-2,5-dihydroxymethylpyrrolidine (1.0 eq) in Dichloromethane (DCM, 10 mL/g) in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add Triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 2.5 eq).

  • Reaction: Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude di-mesylate is often unstable and should be used immediately in the next step without purification.

Step B: Cyclization

  • Setup: Dissolve the crude di-mesylate in Acetonitrile (15 mL/g) in a sealed tube or pressure vessel.

  • Addition: Add Benzylamine (or another primary amine, 3.0-5.0 eq).

  • Reaction: Seal the vessel and heat to 80 °C for 12-18 hours.

    • Scientist's Note: This is the crucial, scaffold-forming step. The primary amine first displaces one mesylate group. The resulting secondary amine is now positioned to undergo an intramolecular cyclization, displacing the second mesylate to form the bicyclic system. The use of a sealed vessel is necessary due to the temperature required.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like DCM and wash with water to remove excess amine and salts. The final product can then be purified by column chromatography or by crystallization of a salt (e.g., the hydrochloride salt). This yields the protected 3-benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane.

Data Summary and Comparison

The efficiency of a scalable process is best evaluated through quantitative data. The following table summarizes typical yields for the described route.

StepStarting MaterialKey ReagentsTypical YieldNotes
1A: Reduction N-Benzyl-2,5-dicarbethoxypyrrolidineLiAlH₄>95% (crude)Product is typically used without purification.
1B: Debenzylation/Protection N-benzyl-2,5-dihydroxymethylpyrrolidineH₂, Pd/C, Boc₂O~85% (2 steps)Yield over two steps from the starting ester.
2A: Mesylation N-Boc-2,5-dihydroxymethylpyrrolidineMsCl, Et₃N>95% (crude)Intermediate is unstable; used immediately.
2B: Cyclization Crude di-mesylateBenzylamine~60-70%The key ring-forming step.
Overall Yield ~40-50% A respectable overall yield for a multi-step synthesis of this complexity.[8]

References

  • Teng, D. W., & Huang, L. J. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1171-1174. [Link]

  • Royal Society of Chemistry. (n.d.). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]

  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]

  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. [Link]

  • Cignarella, G., & Nathansohn, G. (1964). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry, 29(6), 1500-1504. [Link]

  • Cignarella, G., et al. (1961). Bicyclic Homologs of Piperazine. II. Synthesis of 3,8-Diazabicyclo[3.2.1]octane. New Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 26(8), 2747-2750. [Link]

  • Robles, O., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 87(24), 16483–16491. [Link]

  • Carretero, J. C., et al. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 11(16), 2577-92. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Current Organic Synthesis, 5(2), 135-152. [Link]

  • Zhou, J., et al. (2021). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 57(80), 10401-10404. [Link]

  • Mangion, I., et al. (2021). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. ResearchGate. [Link]

  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cossy, J., et al. (2018). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. The Journal of Organic Chemistry, 83(7), 3794–3805. [Link]

  • Fekri, R. Z., et al. (2021). 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-triarylimidazoles. Chemical Review and Letters, 4, 37-42. [Link]

  • Sharma, P., et al. (2024). Organocatalyst 1,4-diazabicyclo [2.2.2]octane (DABCO)-catalyzed Sustainable Synthesis of Bis-thiazolidinones Derivatives and their Spectral and DFT Analysis. Letters in Organic Chemistry, 21. [Link]

  • Falck, J. R., et al. (2016). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. The Journal of Organic Chemistry, 81(15), 6339-46. [Link]

  • Liang, G., et al. (2018). Synthesis of 2-Carbamoyl-4-Oxo-1,5-Diazabicyclo [3.2.1] Octane Derivatives as a Possible Inhibitors of Serine β-Lactamases. Digital Commons@ETSU. [Link]

  • Wang, J., et al. (2024). Enantioselective dearomative formal (3+3) cycloadditions of bicyclobutanes with aromatic azomethine imines: access to fused 2,3-diazabicyclo[3.1.1]heptanes. Organic Chemistry Frontiers. [Link]

  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Welcome to the technical support center for the synthesis and optimization of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of conformationally restricted diamines, such as the 1,4-diazabicyclo[3.2.1]octane scaffold, is a nuanced process where minor variations in reaction conditions can significantly impact yield, purity, and stereochemical outcome. This document is structured to anticipate and address the common challenges encountered during the multi-step synthesis of this valuable chiral building block.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Issue 1: Low Yield in the Bicyclic Ring Formation Step

Question: We are attempting a key cyclization step to form the 1,4-diazabicyclo[3.2.1]octane core, but are experiencing very low yields. What are the likely causes and how can we optimize this?

Answer: Low yields in the formation of bicyclic systems are often multifactorial, stemming from challenges in bringing the reactive centers into the correct proximity for ring closure. The formation of the 1,4-diazabicyclo[3.2.1]octane skeleton can be approached through various synthetic strategies, with intramolecular reductive amination being a common route.

Causality and Optimization Strategies:

  • Steric Hindrance: The transition state for intramolecular cyclization can be sterically demanding. If your precursor is heavily substituted, this can disfavor the desired cyclization.

    • Recommendation: Re-evaluate your protecting group strategy. Bulky protecting groups on the nitrogen atoms, such as di-tert-butyl dicarbonate (Boc), might hinder the cyclization. Consider smaller protecting groups like carbobenzyloxy (Cbz) or benzyl (Bn), which can be removed under different conditions.[1]

  • Reaction Concentration (High Dilution Principle): Intramolecular reactions are favored at low concentrations, which minimizes intermolecular side reactions like polymerization.

    • Recommendation: Perform the cyclization step under high dilution conditions (typically 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a larger volume of solvent.

  • Choice of Reducing Agent in Reductive Amination: The choice of reducing agent is critical. A mild reducing agent is often necessary to selectively reduce the iminium ion intermediate without reducing other functional groups.

    • Recommendation: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is less basic and more selective than sodium borohydride.[2][3] Sodium cyanoborohydride (NaBH3CN) is also effective, particularly at slightly acidic pH to promote iminium ion formation.[2][3]

Experimental Protocol: Optimization of Intramolecular Reductive Amination

  • Substrate Preparation: Ensure your linear precursor is of high purity. Impurities can interfere with the catalyst and reducing agent.

  • Solvent Selection: Use a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: In a large flask, add the solvent and a mild acid catalyst (e.g., acetic acid, 1.1 equivalents) to facilitate imine formation.

  • Slow Addition: Dissolve the linear amine precursor in the reaction solvent and add it dropwise to the reaction flask over several hours using a syringe pump.

  • Reducing Agent Addition: After the addition of the precursor is complete, add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

Issue 2: Poor Diastereoselectivity or Racemic Mixture Obtained

Question: Our synthesis is yielding a mixture of diastereomers or a racemic product. How can we improve the enantioselectivity to obtain the desired (R)-enantiomer?

Answer: Achieving high enantioselectivity is a common challenge in the synthesis of chiral molecules. For the synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane, stereocontrol must be introduced at an early stage.

Strategies for Enantiocontrol:

  • Chiral Starting Materials: The most straightforward approach is to begin with a chiral precursor where the desired stereochemistry is already established.

  • Chiral Resolution: If you have synthesized a racemic mixture of the bicyclic diamine, you can separate the enantiomers through chiral resolution.[]

    • Method: This involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization.[] The desired diastereomer is then treated with a base to liberate the free amine.

  • Asymmetric Catalysis: For certain synthetic routes, it may be possible to employ an asymmetric catalyst to favor the formation of one enantiomer.

Experimental Protocol: Chiral Resolution of Racemic 1,4-Diazabicyclo[3.2.1]octane

  • Salt Formation: Dissolve the racemic free base of 1,4-Diazabicyclo[3.2.1]octane in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: Add a solution of a chiral acid (e.g., L-(-)-tartaric acid, 0.5 equivalents for a diamine) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the resolved salt using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.

  • Liberation of Free Base: Treat the diastereomerically pure salt with a base (e.g., aqueous NaOH) and extract the free amine into an organic solvent.

Issue 3: Difficulty in Product Purification

Question: We are struggling to purify the final product. The free base is difficult to handle, and we observe multiple spots on TLC even after column chromatography.

Answer: The purification of diamines can be challenging due to their basicity and polarity. They can streak on silica gel and are often non-volatile.

Purification and Handling Strategies:

  • Salt Formation for Purification: Converting the diamine to its dihydrochloride salt can greatly simplify purification. The salt is typically a stable, crystalline solid that is easier to handle than the free base.[5] Dicationic species are generally formed with strong acids like hydrochloric acid.[5]

    • Procedure: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the pH is acidic. The dihydrochloride salt will precipitate and can be collected by filtration. Recrystallization from a suitable solvent system can further enhance purity.

  • Chromatography of the Free Base: If chromatography of the free base is necessary, consider the following:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to minimize streaking. This is done by adding a small percentage of triethylamine to the eluent.

    • Alternative Stationary Phases: Alumina (neutral or basic) can be a better choice than silica gel for the purification of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the synthesis of 1,4-Diazabicyclo[3.2.1]octane?

A1: The choice of protecting group is highly dependent on the specific synthetic route. A common strategy involves using two different, orthogonally-removable protecting groups for the two nitrogen atoms. For example, a Boc group (removed with acid) and a Cbz group (removed by hydrogenolysis) allow for selective deprotection and functionalization of each nitrogen.[1] The benzyl (Bn) group is also a robust protecting group, typically removed by hydrogenolysis.[1]

Q2: How can I confirm the absolute stereochemistry of my final product?

A2: The absolute stereochemistry can be determined by several methods:

  • X-ray Crystallography: If you can obtain a single crystal of your final product or a derivative, X-ray crystallography provides unambiguous determination of the absolute configuration.

  • Chiral HPLC: Comparison of the retention time of your product with that of an authentic, commercially available standard of (R)-1,4-Diazabicyclo[3.2.1]octane on a chiral HPLC column can confirm the stereochemistry.

  • NMR Spectroscopy with Chiral Derivatizing Agents: Formation of a diastereomeric derivative with a chiral auxiliary, followed by NMR analysis, can allow for the determination of the absolute configuration.

Q3: What are the common byproducts in the synthesis of 1,4-Diazabicyclo[3.2.1]octane?

A3: Common byproducts depend on the synthetic route. In routes involving reductive amination, over-alkylation of the nitrogen atoms can occur, leading to the formation of tertiary amines.[2][6] In cyclization reactions, intermolecular polymerization can be a significant side reaction if high dilution conditions are not maintained. In some cases, rearrangements of the bicyclic core can occur, leading to the formation of isomeric structures like 2,5-diazabicyclo[2.2.2]octanes.[7]

Q4: What are the recommended storage conditions for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride?

A4: As a dihydrochloride salt, the compound is generally a stable, non-hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases.

Data Summary and Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Reaction ConditionsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideSTABDCM or THF, often with AcOHMild and selective for imines/iminium ionsCan be slow with hindered ketones
Sodium CyanoborohydrideNaBH₃CNMeOH or EtOH, pH 6-7Effective for a wide range of substratesToxic cyanide byproduct
Sodium BorohydrideNaBH₄MeOH or EtOHInexpensive and readily availableCan reduce aldehydes and ketones

Experimental Workflow: General Synthesis and Purification

G cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_salt_formation Salt Formation A Linear Diamine Precursor (with protecting groups) B Intramolecular Cyclization (e.g., Reductive Amination) A->B C Protected Bicyclic Diamine B->C D Removal of Protecting Groups C->D E Crude Racemic Free Base D->E F Chiral Resolution (Diastereomeric Salt Formation) E->F G Enantiopure Free Base F->G H Treatment with HCl G->H I (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride H->I

Caption: A generalized workflow for the synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Logical Relationship: Troubleshooting Low Yield in Cyclization

G Problem Low Yield in Cyclization Step Cause1 Steric Hindrance Problem->Cause1 Cause2 Intermolecular Side Reactions Problem->Cause2 Cause3 Inefficient Reduction of Iminium Ion Problem->Cause3 Solution1 Use Smaller Protecting Groups Cause1->Solution1 Solution2 High Dilution Conditions Cause2->Solution2 Solution3 Optimize Reducing Agent (e.g., STAB) Cause3->Solution3

Caption: Troubleshooting logic for low yield in the bicyclic ring formation step.

References

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Organic Chemistry Research. Available at: [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Process for producing diazabicyclooctane derivative and intermediate thereof. Google Patents.
  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Portal de la Investigación - UCM. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Available at: [Link]

  • Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. University of Toronto. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Innovation in protecting-group-free natural product synthesis. ResearchGate. Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. University of New Orleans. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor. ResearchGate. Available at: [Link]

  • Bicyclic Conformationally Restricted Diamines. ResearchGate. Available at: [Link]

  • Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395. ACS Omega. Available at: [Link]

  • and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ResearchGate. Available at: [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Available at: [Link]

  • Enantioselective dearomative formal (3+3) cycloadditions of bicyclobutanes with aromatic azomethine imines: access to fused 2,3-diazabicyclo[3.1.1]heptanes. RSC Publishing. Available at: [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. Available at: [Link]

  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. ResearchGate. Available at: [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. Available at: [Link]

  • Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. Google Patents.
  • Chiral Drug Separation. InTechOpen. Available at: [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This document is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this chiral scaffold. The purity of this compound, particularly its enantiomeric integrity, is critical for its application in medicinal chemistry and pharmaceutical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your work.

Q1: My final product is a persistent oil or gum, not the expected crystalline solid. How can I induce crystallization?

Problem: You have performed the final salt formation or solvent removal step, but the resulting dihydrochloride salt is a sticky, unmanageable oil instead of a free-flowing powder.

Potential Causes:

  • Residual Solvent: Trace amounts of reaction or extraction solvents (e.g., THF, DCM, water) can act as impurities, inhibiting lattice formation.

  • Hygroscopic Nature: Dihydrochloride salts of amines are often highly hygroscopic and can readily absorb atmospheric moisture to become oily.

  • Incorrect Stoichiometry: An excess or deficit of hydrochloric acid can lead to a mixture of salts (mono-, di-hydrochloride) and free base, which is often difficult to crystallize.

  • Presence of Impurities: Contaminants from the synthesis can act as "crystal poisons."

Solutions & Methodologies:

  • Azeotropic Removal of Water: Dissolve the oil in a suitable solvent like ethanol or isopropanol and then remove the solvent under reduced pressure. This can be repeated 2-3 times to azeotropically remove residual water.[1]

  • Trituration: Add a non-solvent or a poor solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or acetonitrile). Vigorously stir or sonicate the mixture. This process washes away impurities and can provide the mechanical energy needed to induce nucleation and crystallization.

  • Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol). Add this solution dropwise to a large volume of a stirred, cold anti-solvent (e.g., diethyl ether or acetone). The rapid change in solubility should force the product to precipitate as a solid.[2]

  • pH Adjustment and Re-isolation: If stoichiometry is the suspected issue, dissolve the oil in water, carefully adjust the pH to be strongly basic (>10) with NaOH, and extract the free base into an organic solvent like dichloromethane.[3] Dry the organic layer thoroughly (e.g., over Na₂SO₄), filter, and then re-precipitate the dihydrochloride salt by adding a stoichiometric amount (2.0 equivalents) of HCl in a non-aqueous solvent like ether or isopropanol.[4]

Q2: My enantiomeric excess (e.e.) is low after chiral resolution. How can I improve it?

Problem: After performing a classical resolution using a chiral resolving agent (like tartaric acid or its derivatives), the e.e. of your (R)-1,4-Diazabicyclo[3.2.1]octane is below the desired >98%.

Potential Causes:

  • Suboptimal Resolving Agent: The chosen chiral acid may not form diastereomeric salts with significantly different solubilities.

  • Incomplete Crystallization: The separation relies on the preferential crystallization of one diastereomer. If the solution is not sufficiently saturated or is cooled too quickly, both diastereomers may co-precipitate.

  • Racemization: While generally stable, extreme pH or high temperatures during workup could potentially cause racemization, although this is less common for this scaffold.

  • Insufficient Purification of Diastereomeric Salt: A single crystallization is often not enough to achieve high diastereomeric purity.

Solutions & Methodologies:

  • Iterative Recrystallization: The most reliable method is to perform multiple recrystallizations of the diastereomeric salt. Dissolve the salt in a minimal amount of a suitable hot solvent system (e.g., methanol/water, ethanol) and allow it to cool slowly. Each recrystallization step will enrich the less soluble diastereomer. Monitor the optical rotation or chiral HPLC of the liberated amine after each step.

  • Screen Different Resolving Agents: Investigate other commercially available chiral acids. The "lock-and-key" fit between the amine and the resolving agent is highly specific, and an alternative agent may provide better separation.

  • Optimize Crystallization Conditions:

    • Solvent System: Screen various solvents and solvent mixtures to maximize the solubility difference between the two diastereomeric salts.

    • Cooling Rate: Employ a slow, controlled cooling process. Crashing the product out of solution by rapid cooling will trap impurities and the undesired diastereomer. Stirring for an extended period (1-2 hours) before filtering can improve efficiency.[4]

  • Preparative Chiral Chromatography: If classical resolution fails, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful alternative.[5][6] This method can provide high-purity enantiomers directly, though it may be less scalable than crystallization.[7]

Q3: My product is colored (yellow to brown). How can I remove the color impurities?

Problem: The isolated dihydrochloride salt has an unacceptable color, suggesting the presence of chromophoric impurities.

Potential Causes:

  • Degradation Products: Side reactions or degradation of starting materials or the product during synthesis can generate colored impurities.

  • Oxidation: Amines can be susceptible to air oxidation, which can form colored species.

  • Carryover from Catalysts: Residual palladium or other transition metal catalysts from preceding synthetic steps can impart color.

Solutions & Methodologies:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., water or methanol). Add a small amount (typically 1-5% by weight) of activated charcoal and stir or gently heat the mixture for 15-30 minutes. The charcoal will adsorb many large, colored organic molecules. Remove the charcoal by filtering the hot solution through a pad of Celite®.[1] Caution: Charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.

  • Silica Gel Plug Filtration: Dissolve the crude material and pass it through a short column ("plug") of silica gel, eluting with a polar solvent system. Highly colored, polar impurities will often be retained on the silica. This is best performed on the free base before salt formation.

  • Recrystallization: A well-performed recrystallization is often sufficient to exclude colored impurities into the mother liquor, leaving behind pure, colorless crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for purifying crude 1,4-Diazabicyclo[3.2.1]octane from a reaction mixture?

The most robust method involves an aqueous acid-base workup to first isolate the neutral free base, which can then be purified before forming the final, high-purity dihydrochloride salt.

G start Crude Reaction Mixture acidify 1. Acidify (e.g., 1M HCl) Extract with Organic Solvent start->acidify base_layer Aqueous Layer (Contains Protonated Amine) acidify->base_layer Separate org_layer1 Organic Layer (Contains Non-Basic Impurities) acidify->org_layer1 Discard basify 2. Basify Aqueous Layer (pH > 10) Extract with Organic Solvent (e.g., DCM) base_layer->basify org_layer2 Organic Layer (Contains Free Base) basify->org_layer2 dry 3. Dry, Filter, Concentrate org_layer2->dry free_base Purified Free Base dry->free_base options Purification Options free_base->options recryst Recrystallize Free Base options->recryst If solid chrom Column Chromatography options->chrom If oil salt 4. Form Dihydrochloride Salt options->salt Directly recryst->salt chrom->salt final Final Product: (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride salt->final

Caption: Purification workflow for isolating the free base.

Q2: How do I properly convert the purified free base into the dihydrochloride salt?

This is a critical step where purity can be lost if not done correctly. The key is to use a non-aqueous system to prevent the product from becoming oily and to ensure the correct stoichiometry.

Protocol: Dihydrochloride Salt Formation

  • Dissolve the Free Base: Dissolve the purified 1,4-Diazabicyclo[3.2.1]octane free base in a dry, inert solvent such as diethyl ether, isopropanol, or a mixture of ethanol and ethyl acetate.

  • Prepare HCl Solution: Use a commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Do not use aqueous HCl, as this will introduce water and likely result in an oil.[4]

  • Stoichiometric Addition: While stirring the amine solution (preferably in an ice bath to control exotherm), slowly add exactly 2.0 equivalents of the HCl solution dropwise.

  • Precipitation & Isolation: The dihydrochloride salt will typically precipitate as a white solid. Continue stirring in the cold for at least 30 minutes to ensure complete precipitation.[4]

  • Filtration & Drying: Collect the solid by vacuum filtration, wash the filter cake with a cold, dry, non-polar solvent (e.g., diethyl ether) to remove any residual soluble impurities, and dry thoroughly under high vacuum.

Q3: What are the primary methods for resolving the racemic mixture to get the desired (R)-enantiomer?

Obtaining the single enantiomer is paramount for pharmaceutical applications. There are two primary industrial and laboratory-scale methods:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic free base with a chiral acid (a resolving agent). This forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). The less soluble salt can be selectively crystallized and isolated. The chiral amine is then recovered by basifying the salt.

  • Chiral Chromatography: This technique uses a stationary phase that is itself chiral. When the racemic mixture is passed through the HPLC column, the two enantiomers interact differently with the chiral phase, causing them to elute at different times, thus achieving separation.[7][8] This is highly effective for both analytical confirmation of e.e. and for preparative purification.[5]

Q4: Which analytical techniques are essential to confirm the purity, identity, and chirality of the final product?

A combination of techniques is required for a complete characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies any organic impurities or residual solvents.

  • Chiral HPLC: The definitive method for determining enantiomeric excess (e.e.).

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • Elemental Analysis: Crucial for confirming the correct stoichiometry of the dihydrochloride salt (i.e., the ratio of carbon, hydrogen, nitrogen, and chlorine).

  • Melting Point: A sharp melting point is a good indicator of high purity.

Data Summary Table

The choice of recrystallization solvent is critical for obtaining a high-purity, crystalline solid. The following table provides starting points for solvent systems for both the free base and the dihydrochloride salt.

Compound FormRecommended Solvent SystemsKey Considerations
Free Base Hexanes, Heptane, Diethyl EtherThe free base is significantly less polar than the salt. Recrystallization from non-polar solvents is often effective.
Dihydrochloride Salt Ethanol / Diethyl EtherA "good" solvent (Ethanol) is used to dissolve the salt, and a "poor" solvent (Ether) is added to induce precipitation.
Isopropanol (IPA) / AcetoneSimilar to the above system. IPA is a good solvent, while acetone acts as the anti-solvent.
Methanol / Ethyl AcetateMethanol has high solvating power for the salt; ethyl acetate is a common anti-solvent.
Water / AcetoneUse minimal hot water to dissolve, then add acetone. Best for crude purifications where water is already present.
References
  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Published by Elsevier B.V. [Link not available]
  • PubChem. (n.d.). 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Bita, B. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Journal of Chemical Research. Retrieved from [Link]

  • Padwa, A., et al. (2018). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pfizer Inc. (1990). Preparation of 1,4-diazabicyclo [3.2.2]nonane. Google Patents.
  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry. Retrieved from [Link]

  • Abell, A. D., et al. (2007). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. ACS Publications. Retrieved from [Link]

  • Nefzi, A., et al. (2014). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PubMed Central. Retrieved from [Link]

  • Shionogi & Co., Ltd. (2013). Optically-active diazabicyclooctane derivative and method for manufacturing same. Google Patents.
  • Organic Syntheses. (n.d.). 1,4-Diazabicyclo[9][9][9]octane bis (sulfur dioxide) adduct. Organic Syntheses. Retrieved from [Link]

  • NeuroSearch A/S. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
  • Padwa, A., et al. (2010). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Retrieved from [Link]

  • Inam, F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cureus. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DABSO. Organic Syntheses. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Scribd. Retrieved from [Link]

  • MDPI. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Retrieved from [Link]

  • Williams, T. J., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. Retrieved from [Link]

  • Britvin, S. N., et al. (2017). Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II). IUCr. Retrieved from [Link]

  • ACS Publications. (2022). Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P40 Enzyme. Organic Letters. Retrieved from [Link]

  • Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. PrepChem. Retrieved from [Link]

Sources

Troubleshooting

Assessing the stability of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in acidic media

Technical Support Center: (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride Guide: Assessing Stability in Acidic Media Welcome to the technical support guide for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This do...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Guide: Assessing Stability in Acidic Media

Welcome to the technical support guide for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This document, prepared by our Senior Application Scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on evaluating the stability of this compound in acidic environments. We will explore potential degradation pathways, offer troubleshooting for common experimental issues, and provide a detailed protocol for conducting a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the acid stability of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride?

A1: Assessing the stability of any active pharmaceutical ingredient (API) under various stress conditions is a cornerstone of drug development and is mandated by regulatory agencies like the FDA and ICH.[1][2] For (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, acid stability is particularly crucial for several reasons:

  • Oral Bioavailability: If developed as an oral solid dosage form, the compound must survive the highly acidic environment of the stomach (pH 1-2.5) to be absorbed in the intestine. Understanding its degradation profile in acid is essential to predict its in-vivo fate and design appropriate formulations, such as enteric coatings.

  • Formulation Development: Knowledge of pH-dependent stability is vital for creating a stable liquid formulation. It helps in selecting appropriate buffers and excipients to maintain the drug's integrity and shelf-life.[3]

  • Manufacturing and Storage: Acidic conditions can be encountered during synthesis, purification, or formulation processes. Understanding the molecule's lability helps in defining critical process parameters and storage conditions to prevent the formation of impurities.

  • Development of Stability-Indicating Methods: Forced degradation studies are designed to intentionally produce degradation products.[4] This allows for the development and validation of analytical methods (typically HPLC) that can accurately separate and quantify the parent drug from its potential impurities, ensuring that the method is "stability-indicating."[1]

Q2: What is the most probable degradation pathway for this bicyclic amine in acidic media?

A2: While specific degradation pathways for (R)-1,4-Diazabicyclo[3.2.1]octane have not been extensively published, we can hypothesize a mechanism based on the fundamental principles of organic chemistry applied to strained heterocyclic systems. In acidic media, both nitrogen atoms of the diazabicyclo core will be protonated, forming a dicationic species.[5] This protonation, coupled with the inherent ring strain of the bicyclo[3.2.1] system, makes the molecule susceptible to acid-catalyzed nucleophilic ring-opening .

The likely mechanism involves the attack of a nucleophile, such as water (hydrolysis) or the chloride counter-ion, on one of the carbon atoms adjacent to a protonated nitrogen. This attack would cleave a C-N bond, leading to the formation of a substituted piperazine or a related ring-opened derivative. The regioselectivity of this attack would be influenced by steric hindrance and the electronic stability of the transition state.[6][7][8]

Q3: What is the recommended analytical technique for monitoring the stability of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride?

A3: The gold standard for monitoring stability and quantifying degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • RP-HPLC: This technique is ideal for separating the relatively polar parent compound from its potentially less polar or similarly polar degradation products. A C18 stationary phase is a common starting point.

  • PDA Detector: A PDA detector provides spectral information, which helps in assessing peak purity and can give clues about the structure of new degradant peaks.

  • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is highly recommended. It provides mass-to-charge ratio information for the parent compound and any formed degradants, which is invaluable for identifying the structures of unknown impurities and confirming the proposed degradation pathway.[9]

Q4: How does the dihydrochloride salt form influence the compound's stability in an acidic solution?

A4: The dihydrochloride salt form means the compound is already protonated at its two basic nitrogen centers. In the solid state, this salt form generally enhances stability compared to the free base by preventing reactions that require a free lone pair of electrons.

However, once dissolved in an aqueous acidic solution, the salt will dissociate, and the diazabicyclo core will exist as a dication in equilibrium with its conjugate acids. The presence of a high concentration of protons (low pH) will push this equilibrium heavily towards the dicationic form. Therefore, in the context of acid degradation, the dihydrochloride form does not offer protection in solution; rather, it ensures the molecule is already in its protonated, reactive state, primed for potential acid-catalyzed degradation mechanisms like hydrolysis.

Troubleshooting Guide for Stability Studies

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
1. Degradation is too rapid (>20-30%) in the first time point. The stress conditions (acid concentration, temperature) are excessively harsh, leading to kinetics that are too fast to monitor accurately.Reduce Stress Level:Lower Acid Concentration: Start with 0.01 M HCl instead of 0.1 M or 1 M HCl. This reduces the activity of the proton catalyst. • Decrease Temperature: Perform the experiment at a lower temperature (e.g., 40°C instead of 80°C). Reaction rates are highly temperature-dependent (Arrhenius equation). • Rationale: The goal of forced degradation is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary pathway is observed.[1]
2. No significant degradation is observed even after extended periods. The molecule is highly stable under the chosen conditions, or the conditions are not sufficiently stressful to induce degradation.Increase Stress Level:Increase Acid Concentration: Incrementally increase the acid molarity (e.g., from 0.1 M to 1 M HCl). • Increase Temperature: Raise the temperature in controlled steps (e.g., from 60°C to 80°C). • Rationale: To overcome a high activation energy barrier for degradation, more thermal energy or a higher catalyst concentration is required.
3. HPLC chromatogram shows poor peak shape (e.g., tailing) for the parent compound. The highly basic nature of the amine interacts strongly with residual acidic silanols on the silica-based column packing, causing peak tailing.Optimize HPLC Method:Use a Low-pH Mobile Phase: Employ a mobile phase buffered at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. This ensures the amine is consistently protonated, minimizing secondary interactions. • Use an End-Capped Column: Select a high-purity, end-capped C18 column specifically designed for analyzing basic compounds. • Add an Ion-Pairing Agent: If tailing persists, consider adding a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA, 0.05-0.1%).
4. Poor mass balance is observed (Sum of parent peak area and degradant peak areas is <95%). Degradation products may not be UV-active at the chosen wavelength, may have precipitated out of solution, or may have adsorbed onto the container surface.Investigate and Mitigate:Use a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. An LC-MS is also excellent for detecting non-chromophoric species. • Check for Precipitates: Visually inspect the sample vials for any solid material. If present, attempt to dissolve it in a stronger solvent to analyze separately. • Use Inert Vials: Employ silanized glass or polypropylene HPLC vials to minimize adsorption of the charged species onto the glass surface.

Visualizations and Protocols

Experimental Workflow for Forced Degradation

The following diagram outlines a robust workflow for conducting a forced degradation study. This systematic approach ensures that data is reliable and that control measures are in place to validate the observations.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_incubation 3. Incubation & Sampling cluster_analysis 4. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Water) stress_sample Mix Stock + 0.1 M HCl (Stress Sample) prep_stock->stress_sample control_sample Mix Stock + Water (Control Sample) prep_stock->control_sample prep_acid Prepare Acidic Media (e.g., 0.1 M HCl) prep_acid->stress_sample prep_control Prepare Control Solvent (Water) prep_control->control_sample t0_sample Sample Stress Mixture Immediately (T=0) stress_sample->t0_sample incubate Incubate Samples (e.g., 60°C) stress_sample->incubate control_sample->incubate neutralize Neutralize Aliquots (e.g., with NaOH) t0_sample->neutralize sampling Withdraw Aliquots at Time Points (e.g., 2, 4, 8, 24h) incubate->sampling sampling->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV/MS Method neutralize->hplc data Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for Acidic Forced Degradation Study.

Hypothesized Degradation Pathway

The following diagram illustrates a potential acid-catalyzed ring-opening pathway for (R)-1,4-Diazabicyclo[3.2.1]octane. This represents a hydrolytic cleavage of a C-N bond, which is a plausible degradation route in aqueous acidic media.

Caption: Hypothesized Acid-Catalyzed Ring-Opening Pathway.

Detailed Experimental Protocol: Forced Acid Degradation

Objective: To evaluate the stability of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in acidic media and to identify potential degradation products.

Materials and Reagents:

  • (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride (Reference Standard)

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks, pipettes, and autosampler vials

Equipment:

  • Calibrated Analytical Balance

  • Calibrated pH meter

  • HPLC system with PDA or UV detector and preferably a Mass Spectrometer

  • Thermostatically controlled water bath or oven

  • Vortex mixer

Step-by-Step Methodology

1. Preparation of Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and dissolve it in 25.0 mL of HPLC-grade water.

  • Acid Solution (0.1 M HCl): Prepare by diluting concentrated HCl in HPLC-grade water.

  • Base Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in HPLC-grade water. This is for neutralization.

2. Forced Degradation Procedure:

  • Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the Stock Solution and approximately 5 mL of 0.1 M HCl.

  • Control Sample: In a separate 10 mL volumetric flask, add 1.0 mL of the Stock Solution and approximately 5 mL of HPLC-grade water.

  • Time Zero (T=0) Sample: Immediately after preparing the Stress Sample, withdraw a 100 µL aliquot, transfer it to an HPLC vial, and add 100 µL of 0.1 M NaOH to neutralize. Dilute with 800 µL of water. This sample represents the undegraded starting point.

  • Incubation: Place the sealed Stress and Control flasks into a water bath set to 60°C.

3. Time-Point Sampling:

  • Withdraw 100 µL aliquots from both the Stress and Control flasks at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).

  • For each aliquot, immediately neutralize with 100 µL of 0.1 M NaOH in an HPLC vial and dilute with 800 µL of water.

4. HPLC Analysis:

  • Analyze all T=0, control, and stressed/neutralized samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 40% B over 15 minutes

    • Flow Rate: 0.4 mL/min

    • Detection: 210 nm (or lambda max of the compound)

    • Injection Volume: 5 µL

5. Data Analysis:

  • Integrate the peak area of the parent compound and all degradation products in the chromatograms.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Calculation: % Remaining = (Areaparent, Tx / Areaparent, T0) * 100

  • Calculate the % of each degradant formed relative to the initial total area.

  • Evaluate the mass balance at each time point.

Example Data Summary
Time Point (hours)Acid Condition (0.1 M HCl, 60°C)Control Condition (Water, 60°C)
% Parent Remaining % Degradant 1
0 100.00.0
2 94.25.6
4 88.710.9
8 79.519.8
24 55.143.5

References

  • Poonia, N. S., & Truter, M. R. (1972). Crystal structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) dihydrochloride. Journal of the Chemical Society, Perkin Transactions 2, (11), 1514-1517. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. In Separation Science and Technology (Vol. 10). Academic Press. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12374078, 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Covers principles of acid-catalyzed ring openings). [Link]

  • ICH, Q1A(R2). (2003). Stability testing of new drug substances and products. International Conference on Harmonisation, Geneva. [Link]

  • Kibria, G., & Jalil, R. (2014). Forced Degradation Studies of Drugs and Development of Stability Indicating Methods. Journal of Bioequivalence & Bioavailability, 6(3), 080-085. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Hošťálková, A., et al. (2015). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 20(10), 17855-17875. [Link]

  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]

  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent. TrAC Trends in Analytical Chemistry, 21(4), 237-245. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Danho, C., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 26(11), 3169. [Link]

Sources

Optimization

Strategies to improve yield in the synthesis of diazabicyclo[3.2.1]octane derivatives

Welcome to the technical support center for the synthesis of diazabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diazabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common synthetic challenges.

Introduction

The diazabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure makes it an attractive scaffold for modulating drug-receptor interactions. However, the synthesis of these bicyclic systems can be challenging, often leading to modest yields and the formation of undesired side products. This guide provides practical, field-proven insights to help you navigate these complexities and achieve your synthetic goals efficiently.

Troubleshooting Guide: Common Synthetic Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of diazabicyclo[3.2.1]octane derivatives, with a focus on two prevalent synthetic strategies: the multi-step synthesis from pyrrolidine precursors and the [3+2] cycloaddition of 3-oxidopyrazinium ylides.

Route 1: Multi-Step Synthesis from Pyrrolidine Derivatives

This robust and scalable approach typically involves the formation of a diol from a pyrrolidine diester, followed by conversion to a dimesylate and subsequent intramolecular cyclization.

Answer:

Incomplete reduction or the formation of side products during the LiAlH₄ reduction of diesters is a common issue. Here’s a systematic approach to troubleshooting this critical step:

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that can react violently with protic solvents and even trace amounts of water.[1] Incomplete reactions are often due to the deactivation of the reagent by moisture or impurities in the starting material or solvent. The formation of complex mixtures can arise from over-reduction or side reactions if the reaction is not properly controlled.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Diethyl ether and tetrahydrofuran (THF) are common choices.[1]

    • Reagent Quality: Use a fresh, high-quality batch of LiAlH₄. Older batches may have reduced activity due to gradual decomposition.

    • Temperature Control: The initial addition of the ester to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition is complete, the reaction mixture is typically warmed to room temperature or gently refluxed to ensure the reaction goes to completion.

    • Work-up Procedure: The work-up is critical for both safety and yield. A Fieser work-up is a common and effective method to quench the reaction and precipitate aluminum salts, which can otherwise lead to emulsions and difficult purifications. This involves the sequential, careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of LiAlH₄ can be carefully added.

Answer:

The dimesylation of the diol is a crucial step to activate the hydroxyl groups for the subsequent intramolecular cyclization. Incomplete reactions or the formation of byproducts can significantly lower the overall yield.

  • Causality: Mesylation involves the reaction of the hydroxyl groups with methanesulfonyl chloride (MsCl) in the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine. Incomplete reactions can be due to insufficient reagent stoichiometry or suboptimal reaction conditions. Side reactions, such as elimination or premature cyclization, can occur if the reaction temperature is too high or if a nucleophilic base is used.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a slight excess of both MsCl (e.g., 2.2-2.5 equivalents) and the amine base (e.g., 2.5-3.0 equivalents) to ensure complete conversion of both hydroxyl groups.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C) to minimize side reactions. Slowly add the MsCl to the solution of the diol and base.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). Pyridine can also be used and can act as the solvent.[2]

    • Reaction Time: Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC. Once the starting material is consumed, quench the reaction promptly to avoid the formation of byproducts.

    • Work-up: A careful aqueous work-up is necessary to remove the amine hydrochloride salts and any excess reagents.

Answer:

The intramolecular SN2 reaction between the primary amine and the dimesylate is the ring-forming step. The yield of this step is highly dependent on achieving the correct balance of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Causality: Intramolecular reactions are generally favored at high dilution, as this minimizes the chances of two different molecules reacting with each other.[3] The choice of solvent and base is also critical to ensure the amine nucleophile is sufficiently reactive and that the leaving groups are well-solvated.

  • Troubleshooting Steps:

    • High Dilution: Perform the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by slowly adding the dimesylate to a solution of the primary amine and base.

    • Solvent Choice: A polar aprotic solvent such as acetonitrile or DMF is often a good choice as it can solvate the cation without strongly solvating the amine nucleophile, thus enhancing its reactivity.

    • Base Selection: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often used to deprotonate the primary amine, increasing its nucleophilicity.

    • Temperature: Heating the reaction mixture is typically necessary to drive the cyclization to completion. The optimal temperature will depend on the specific substrate and solvent but is often in the range of 60-100 °C.

    • Leaving Group: Ensure that the mesylation in the previous step was successful. If the mesylates are not good leaving groups, the cyclization will be slow and inefficient. In some cases, tosylates can be used as an alternative.

Route 2: [3+2] Cycloaddition of 3-Oxidopyrazinium Ylides

This route offers a more convergent approach to the diazabicyclo[3.2.1]octane core through a 1,3-dipolar cycloaddition reaction. However, it can be complicated by the formation of a constitutional isomer.

Answer:

The formation of the diazabicyclo[2.2.2]octane isomer is a known complication in this reaction, arising from a Wagner-Meerwein rearrangement of the initially formed [3.2.1] adduct.[4][5] Controlling the reaction conditions and the electronics of the dipolarophile can help to minimize this rearrangement.

  • Causality: The rearrangement is often acid-catalyzed. Trace amounts of acid in the reaction mixture can promote the isomerization. The stability of the carbocation intermediate in the rearrangement is also a key factor.

  • Troubleshooting Steps:

    • Control of Acidity: Ensure that the reaction is run under neutral or slightly basic conditions to suppress the acid-catalyzed rearrangement. The use of a non-acidic solvent is recommended.

    • Dipolarophile Choice: The electronic nature of the dipolarophile can influence the propensity for rearrangement. Electron-poor acrylates tend to favor the initial [3+2] cycloaddition. Experiment with different ester groups on the acrylate to tune its reactivity.

    • Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Prolonged reaction times, especially at elevated temperatures, can lead to increased amounts of the rearranged product. Monitor the reaction closely by NMR or LC-MS to determine the optimal reaction time.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. While there is no universal rule, screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) can help to identify the optimal conditions for your specific substrate.

    • Lewis Acid Catalysis: In some 1,3-dipolar cycloadditions, Lewis acids can be used to control regioselectivity and enhance the reaction rate.[6] However, care must be taken as Lewis acids can also promote the undesired rearrangement. If you choose to explore this, start with very mild Lewis acids and low catalyst loadings.

Answer:

Separating these constitutional isomers can be challenging due to their similar physical properties. However, chromatographic methods are generally effective.

  • Causality: The two isomers have the same molecular weight but different three-dimensional shapes and polarities. This difference in polarity is the basis for their separation by chromatography.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for separating diastereomers and constitutional isomers.[7]

      • Stationary Phase: Standard silica gel is usually the first choice.

      • Mobile Phase: A systematic screen of solvent systems is recommended. Start with a nonpolar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A shallow gradient can be very effective in resolving closely eluting compounds.

    • Thin Layer Chromatography (TLC): Use TLC to develop an effective solvent system before attempting a large-scale column separation. Test various solvent mixtures to find one that gives the best separation between the two spots corresponding to your isomers.

    • Preparative HPLC: If the isomers are not separable by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reverse-phase HPLC can be explored.

    • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which may cause the less soluble isomer to crystallize out.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the multi-step synthesis from pyrrolidine derivatives compared to the 1,3-dipolar cycloaddition route?

A1: The multi-step synthesis from pyrrolidine derivatives is often more predictable and scalable.[8] It allows for the construction of the bicyclic core with well-defined stereochemistry, which is often inherited from the starting pyrrolidine derivative. While it involves more steps, each step is generally a well-understood and high-yielding transformation, making it a robust choice for producing larger quantities of material.

Q2: What are the key safety precautions when working with LiAlH₄?

A2: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. LiAlH₄ reacts violently with water and other protic solvents, so all glassware and solvents must be scrupulously dried. Quenching of the reaction should be done slowly and at a low temperature.

Q3: Can I use other leaving groups besides mesylates for the intramolecular cyclization step?

A3: Yes, other sulfonate esters, such as tosylates and nosylates, can also be used as leaving groups for the intramolecular cyclization. The choice of leaving group can influence the reaction rate and may need to be optimized for your specific substrate. In general, the reactivity of the leaving group follows the order: nosylate > tosylate > mesylate.

Q4: Are there any catalytic asymmetric methods for the synthesis of diazabicyclo[3.2.1]octane derivatives?

A4: Yes, there has been significant progress in the development of catalytic asymmetric methods for the synthesis of diazabicyclic compounds. These often involve the use of chiral catalysts in reactions such as 1,3-dipolar cycloadditions or aza-Michael/aldol reactions to control the stereochemistry of the newly formed chiral centers.[10][11]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the scalable synthesis of a 3,8-diazabicyclo[3.2.1]octane derivative starting from a pyrrolidine precursor, based on the work of Teng et al.[8]

Protocol 1: Scalable Synthesis of 3,8-Diazabicyclo[3.2.1]octane Analogue

This protocol outlines the five-step synthesis of a Boc-protected 3,8-diazabicyclo[3.2.1]octane derivative.

Step 1: Reduction of N-Benzyl-2,5-dicarbethoxypyrrolidine

  • To a stirred suspension of LiAlH₄ (X eq.) in anhydrous THF (Y mL) at 0 °C under a nitrogen atmosphere, add a solution of N-benzyl-2,5-dicarbethoxypyrrolidine (1 eq.) in anhydrous THF (Z mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the sequential, careful addition of water (A mL), 15% aqueous NaOH (B mL), and water (C mL).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to afford N-benzyl-2,5-dihydroxymethylpyrrolidine as a crude product, which can be used in the next step without further purification.

Step 2: Debenzylation and Boc Protection

  • Dissolve the crude N-benzyl-2,5-dihydroxymethylpyrrolidine (1 eq.) in methanol (X mL).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and 10% Pd/C (0.1 eq. by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-2,5-dihydroxymethylpyrrolidine.

Step 3: Dimesylation of the Diol

  • Dissolve N-Boc-2,5-dihydroxymethylpyrrolidine (1 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM, Y mL) at 0 °C.

  • Add methanesulfonyl chloride (2.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude dimesylate.

Step 4: Intramolecular Cyclization

  • To a solution of benzylamine (1.2 eq.) and K₂CO₃ (3 eq.) in acetonitrile (Z mL) at 80 °C, add a solution of the crude dimesylate (1 eq.) in acetonitrile (A mL) dropwise over 2 hours.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, DCM/methanol gradient) to afford the 3,8-diazabicyclo[3.2.1]octane derivative.

Step 5: Deprotection (if necessary)

The Boc and benzyl protecting groups can be removed under standard conditions (e.g., TFA for Boc, hydrogenolysis for benzyl) to yield the parent diazabicyclo[3.2.1]octane scaffold.

Data Summary and Comparison of Synthetic Routes

Synthetic Route Key Advantages Common Challenges Typical Overall Yield
Multi-step from Pyrrolidine Scalable, predictable stereochemistry, robustMultiple steps, use of hazardous reagents (LiAlH₄)40-50%[8]
[3+2] Cycloaddition Convergent, atom-economicalFormation of constitutional isomers, regioselectivity control50-75% (for desired isomer)[3]
N-Acyliminium Ion Cyclization Mild conditions, can be stereoselectiveSubstrate-dependent, may require specialized starting materialsVariable

Visualizing the Mechanisms

Workflow for Multi-Step Synthesis from Pyrrolidine

G start N-Benzyl-2,5-dicarbethoxypyrrolidine step1 LiAlH₄ Reduction start->step1 diol N-Benzyl-2,5-dihydroxymethylpyrrolidine step1->diol step2 Debenzylation & Boc Protection diol->step2 boc_diol N-Boc-2,5-dihydroxymethylpyrrolidine step2->boc_diol step3 Mesylation boc_diol->step3 dimesylate Dimesylate Intermediate step3->dimesylate step4 Intramolecular Cyclization dimesylate->step4 product 3,8-Diazabicyclo[3.2.1]octane Derivative step4->product

Caption: Multi-step synthesis of diazabicyclo[3.2.1]octane from a pyrrolidine precursor.

Mechanism of Isomer Formation in [3+2] Cycloaddition

G reactants 3-Oxidopyrazinium Ylide + Acrylate cycloaddition [3+2] Cycloaddition reactants->cycloaddition desired_product Diazabicyclo[3.2.1]octane cycloaddition->desired_product rearrangement Wagner-Meerwein Rearrangement (Acid-Catalyzed) desired_product->rearrangement undesired_product Diazabicyclo[2.2.2]octane rearrangement->undesired_product

Caption: Competing pathways in the synthesis of diazabicyclo[3.2.1]octane via 1,3-dipolar cycloaddition.

References

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1163-1166. [Link]

  • Riesco-Llach, G., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 2904–2915. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mohammad, K., et al. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[2][8]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Wang, L., et al. (2020). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Organic & Biomolecular Chemistry, 18(34), 6646-6650. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry, 21(25), 2536-2556. [Link]

  • Li, M., et al. (2020). Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization–Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP. The Journal of Organic Chemistry, 85(12), 7882–7895. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2019). Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction. Journal of Physical Organic Chemistry, 32(12), e4001. [Link]

  • Wikipedia contributors. (2023, December 2). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • Fukuyama, T., & Kan, T. (2012). Total Synthesis of (–)-Lemonomycin. Angewandte Chemie International Edition, 51(41), 10254-10258. [Link]

  • Giardinetti, M., et al. (2016). Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization. Organic Letters, 18(15), 3822–3825. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]

  • Riesco-Llach, G., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]

  • Carman, R. M., & Derbyshire, R. P. C. (2003). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). Australian Journal of Chemistry, 56(4), 319-322. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Huisgen, R. (1984). 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). John Wiley & Sons.
  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]

  • Padwa, A. (Ed.). (2002).
  • Pellissier, H. (2017). Recent Developments in the [5+2] Cycloaddition. Advanced Synthesis & Catalysis, 359(13), 2185-2219. [Link]

  • Fogassy, E., et al. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Journal of Chemical Technology and Metallurgy, 54(4), 743-750. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Reactions Involving (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support guide for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This document is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this unique chiral diamine catalyst in stereoselective synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Diastereoselectivity is a nuanced outcome, often sensitive to subtle changes in reaction parameters. This guide consolidates field-proven insights and foundational knowledge to help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and application of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Q1: What is (R)-1,4-Diazabicyclo[3.2.1]octane and what are its primary applications?

(R)-1,4-Diazabicyclo[3.2.1]octane is a rigid, chiral bicyclic diamine. Its constrained conformational structure makes it an effective chiral ligand or organocatalyst in asymmetric synthesis.[1][2] The fixed spatial arrangement of the two nitrogen atoms allows for the creation of a well-defined chiral environment around a metal center or for the activation of substrates in organocatalytic transformations, guiding the reaction toward a specific stereoisomer. It is particularly explored in reactions where controlling the formation of one diastereomer over others is critical.

Q2: Why is the catalyst supplied as a dihydrochloride salt?

The dihydrochloride salt form ((C₆H₁₂N₂)·2HCl) offers significantly enhanced stability and a longer shelf-life compared to the free base.[3] Free amines, especially diamines, can be hygroscopic and susceptible to atmospheric oxidation or reaction with carbon dioxide. The salt form is a crystalline, non-volatile solid that is easier to handle, weigh accurately, and store. The active catalytic species, the neutral free base, must be generated in situ or just prior to use.

Q3: How do I prepare the active free-base catalyst from the dihydrochloride salt?

Generating the free base is a critical step that must be performed carefully to ensure catalyst activity. The standard method involves neutralization with a suitable base followed by extraction.

Protocol 1: Preparation of the Free Base
  • Dissolution: Dissolve the (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride salt in a minimal amount of deionized water.

  • Neutralization: Cool the solution in an ice bath (0 °C). Add a strong base, such as 50% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with vigorous stirring until the solution becomes strongly basic (pH > 12).[4]

  • Extraction: Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether. The free base is organic-soluble.

  • Drying & Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and carefully remove the solvent under reduced pressure.

  • Storage & Handling: The resulting free base should be used immediately. If short-term storage is necessary, it must be kept under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: What is the difference between diastereoselectivity and enantioselectivity?

These terms are crucial for understanding the outcome of your reaction.

  • Enantiomers are stereoisomers that are non-superimposable mirror images of each other. An enantioselective reaction produces a higher amount of one enantiomer over its mirror image, measured by enantiomeric excess (ee).[5]

  • Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more stereocenters. A diastereoselective reaction produces a higher amount of one diastereomer over other possible diastereomers, measured by diastereomeric ratio (d.r.) or diastereomeric excess (de).[6]

Our catalyst, being chiral, is designed to influence the formation of new stereocenters, and its primary goal in many reactions is to control the relative orientation of these centers, thus achieving high diastereoselectivity.

Section 2: Troubleshooting Guide for Low Diastereoselectivity

Achieving high diastereoselectivity requires controlling the reaction at the molecular level. When your diastereomeric ratio (d.r.) is lower than expected, a systematic approach is necessary to identify the root cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues with poor diastereoselectivity.

G cluster_feedback Iterative Optimization Loop start Low Diastereoselectivity Observed catalyst 1. Verify Catalyst Integrity - Freshly prepare free base? - Purity confirmed? - Handled under inert gas? start->catalyst temp 2. Optimize Temperature - Lower the temperature (-20, -40, -78 °C) - Monitor reaction time catalyst->temp If catalyst is OK solvent 3. Screen Solvents - Test non-polar (Toluene, Hexane) - Test polar aprotic (DCM, THF) - Check for coordinating effects temp->solvent If temp change is ineffective success High Diastereoselectivity Achieved temp->success substrate 4. Analyze Substrate Effects - Matched vs. Mismatched pair? - Steric/electronic factors? solvent->substrate If solvent screen fails solvent->success concentration 5. Adjust Concentration & Addition - Run at higher/lower concentration - Slow addition of one reagent? substrate->concentration If substrate is the issue concentration->success G cluster_matched Matched Pair cluster_mismatched Mismatched Pair R_cat_m (R)-Catalyst (Directs 'Top' Attack) TS_m Low Energy Transition State R_cat_m->TS_m Sub_m Substrate (Prefers 'Top' Attack) Sub_m->TS_m Prod_m High d.r. (Major Product) TS_m->Prod_m R_cat_mm (R)-Catalyst (Directs 'Top' Attack) TS_mm High Energy Transition State R_cat_mm->TS_mm Sub_mm Substrate (Prefers 'Bottom' Attack) Sub_mm->TS_mm Prod_mm Low d.r. (Mixed Products) TS_mm->Prod_mm

Caption: Matched vs. Mismatched pairs in diastereoselective catalysis.

  • Troubleshooting: If you suspect a mismatched pair, and the enantiomer of the catalyst is available (e.g., (S)-1,4-Diazabicyclo[3.2.1]octane), using it should result in a "matched" scenario for your substrate, leading to a dramatic improvement in d.r. for the other diastereomer. If the enantiomer is not available, modifying the steric or electronic properties of the substrate may be necessary.

Section 3: Advanced Protocols & Methodologies

Protocol 2: General Procedure for a Test Reaction

To benchmark catalyst performance and troubleshoot effectively, it is vital to run a standardized test reaction under rigorously controlled conditions.

  • Apparatus Setup: Dry all glassware in an oven (>100 °C) overnight and assemble hot under a stream of dry argon or nitrogen. Allow to cool to room temperature.

  • Catalyst Preparation: Prepare the free base of (R)-1,4-Diazabicyclo[3.2.1]octane from the dihydrochloride salt as described in Protocol 1. Dissolve the free base in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

  • Reaction Cooldown: Cool the catalyst solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath) and allow it to equilibrate for 15-20 minutes.

  • Reagent Addition: Add the substrate, also dissolved in anhydrous solvent, dropwise to the cooled catalyst solution over a period of 10-30 minutes using a syringe pump. Follow with the dropwise addition of the second reagent. Slow addition often prevents side reactions and can improve selectivity.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Workup: Once the reaction is complete, quench it at the low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or another appropriate quenching agent. Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.

  • Analysis: After purification (e.g., by column chromatography), analyze the product to determine the diastereomeric ratio.

Protocol 3: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is often the quickest method for determining the d.r. of a purified product mixture. [7]

  • Sample Preparation: Prepare a clean, concentrated sample of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify distinct, well-resolved signals corresponding to each diastereomer. Protons near the newly formed stereocenters are often the most diagnostic.

    • Integrate the area of the signal for Diastereomer A (Iₐ) and the corresponding signal for Diastereomer B (Iₑ).

    • The diastereomeric ratio (d.r.) is the ratio of these integrals: d.r. = Iₐ / Iₑ .

  • Confirmation: If signals overlap, a different NMR solvent or a higher field strength magnet may be required. In ambiguous cases, confirmation by chiral High-Performance Liquid Chromatography (HPLC) is recommended.

References

  • Bita, B. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis. Accessed January 26, 2026.
  • Brust, P., et al. (n.d.). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. MDPI. Accessed January 26, 2026. Available from: [Link]

  • Klapötke, T. M., et al. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Accessed January 26, 2026. Available from: [Link]

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Elsevier B.V. Accessed January 26, 2026. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Diastereodivergent Catalysis. JACS Au. Accessed January 26, 2026. Available from: [Link]

  • Tsuji, H., et al. (2017). Direct catalytic asymmetric and anti-selective vinylogous addition of butenolides to chromones. National Institutes of Health (NIH). Accessed January 26, 2026. Available from: [Link]

  • Carceller-Ferrer, L., et al. (n.d.). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Advanced Synthesis & Catalysis. Accessed January 26, 2026. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Diastereodivergent Catalysis. National Institutes of Health (NIH). Accessed January 26, 2026. Available from: [Link]

  • PubChem. (n.d.). 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. National Center for Biotechnology Information. Accessed January 26, 2026. Available from: [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Accessed January 26, 2026. Available from: [Link]

  • Various Authors. (n.d.). Asymmetric reactions_synthesis. Accessed January 26, 2026. Available from: [Link]

  • Kelley, S. P., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Accessed January 26, 2026. Available from: [Link]

  • Pfizer. (1990). Preparation of 1,4-diazabicyclo [3.2.2]nonane. Google Patents. Accessed January 26, 2026.
  • Hoveyda, A. H., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Accessed January 26, 2026. Available from: [Link]

  • Houk, K. N., et al. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A. Accessed January 26, 2026. Available from: [Link]

  • Lakhtakia, A. (2021). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. MDPI. Accessed January 26, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Bicyclic Conformationally Restricted Diamines. Accessed January 26, 2026. Available from: [Link]

  • Organic Syntheses. (n.d.). 1,4-Diazabicycloo[8][8][8]ctane bis (sulfur dioxide) adduct. Accessed January 26, 2026. Available from: [Link]

  • RSC Publishing. (2016). Catalytic asymmetric synthesis of 1,2-diamines. Accessed January 26, 2026. Available from: [Link]

  • Feng, X., et al. (2022). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science (RSC Publishing). Accessed January 26, 2026. Available from: [Link]

  • University of California, Davis. (n.d.). Asymmetric Synthesis. Accessed January 26, 2026. Available from: [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Accessed January 26, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. Accessed January 26, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Accessed January 26, 2026. Available from: [Link]

  • Paton, R. S., et al. (2023). Cooperative Asymmetric Dual Catalysis Involving a Chiral N-Heterocyclic Carbene Organocatalyst and Palladium in an Annulation Reaction: Mechanism and Origin of Stereoselectivity. ACS Publications. Accessed January 26, 2026. Available from: [Link]

  • Pérez, P. J., et al. (2014). Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry. Accessed January 26, 2026. Available from: [Link]

  • Jurczak, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Accessed January 26, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Effect of temperature on the enantiomeric excess using the constant ν1.... Accessed January 26, 2026. Available from: [Link]

  • Ashenhurst, J. (n.d.). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Accessed January 26, 2026. Available from: [Link]

  • Blacker, J. (2011). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Accessed January 26, 2026. Available from: [Link]

  • Padwa, A., et al. (2018). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Accessed January 26, 2026. Available from: [Link]

  • MacMillan, D. W. C., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. Accessed January 26, 2026. Available from: [Link]

  • Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Accessed January 26, 2026. Available from: [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Accessed January 26, 2026. Available from: [Link]

  • Rotella, D. P., et al. (2017). Synthesis and conformational analysis of novel [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. Accessed January 26, 2026. Available from: [Link]

  • Britvin, S. N., et al. (2017). Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II). IUCr. Accessed January 26, 2026. Available from: [Link]

Sources

Optimization

Technical Support Center: Efficient Boc Deprotection of Diazabicyclo[3.2.1]octane Intermediates

Welcome to the technical support guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from diazabicyclo[3.2.1]octane intermediates. This document provides in-depth troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from diazabicyclo[3.2.1]octane intermediates. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols tailored for researchers, medicinal chemists, and process development scientists working with this unique and valuable heterocyclic scaffold. The diazabicyclo[3.2.1]octane core is a prevalent motif in numerous biologically active compounds, and mastering its synthesis is crucial for advancing drug discovery programs.[1]

This guide is designed to be a practical resource, moving beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common challenges in your daily laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why can Boc deprotection of diazabicyclo[3.2.1]octane scaffolds be challenging?

The primary challenge stems from the inherent reactivity of the bicyclic amine product and the potential for side reactions under standard deprotection conditions. While the Boc group is prized for its stability and is typically removed under acidic conditions, the resulting free amine in the diazabicyclo[3.2.1]octane system can be highly nucleophilic. Furthermore, the rigid, strained nature of the bicyclic system can influence reaction kinetics and pathways. Standard acidic methods, like using neat trifluoroacetic acid (TFA), can sometimes lead to incomplete reactions or degradation, especially if other sensitive functional groups are present.[2][3]

Q2: What are the standard, "go-to" conditions for this deprotection?

For many robust substrates, a solution of 20-50% trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature is the first method to try.[4][5] This approach is often quick and effective, typically proceeding to completion within 1-2 hours. The reaction progress should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the volatile acid and solvent are removed under reduced pressure to yield the amine as its TFA salt.[6]

Q3: When should I consider milder or non-acidic deprotection methods?

You should opt for milder or non-acidic conditions if your diazabicyclo[3.2.1]octane intermediate contains other acid-sensitive functional groups. These can include other protecting groups (e.g., tert-butyl esters, acetals), sensitive heterocyclic rings, or functionalities prone to acid-catalyzed rearrangement or hydrolysis. In such cases, standard TFA/DCM conditions can lead to a complex mixture of byproducts.[2][5] Milder acidic conditions or entirely different mechanistic pathways (e.g., using TMSI) become necessary.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc deprotection of diazabicyclo[3.2.1]octane intermediates.

Problem 1: Incomplete or Stalled Reaction

Your reaction monitoring (TLC/LC-MS) shows significant amounts of starting material remaining even after prolonged reaction times.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry: The basic nitrogen atoms on the diazabicyclo[3.2.1]octane core can neutralize the acid, rendering it ineffective for carbamate cleavage.

    • Solution: Increase the equivalents of acid. Instead of a 20% TFA/DCM solution, try 50% or even neat TFA for short periods, carefully monitoring for any product degradation.

  • Presence of Water: Trace amounts of water can hydrolyze the acid, reducing its effective concentration and slowing the deprotection.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly opened or properly stored solvents. Consider performing the reaction under an inert atmosphere (Nitrogen or Argon).

  • Steric Hindrance: The substitution pattern on your bicyclic core may sterically hinder the approach of the acid to the carbamate oxygen.

    • Solution: Increase the reaction temperature moderately (e.g., to 40°C). Alternatively, consider a less sterically demanding Lewis acid, such as TMSI (Trimethylsilyl iodide), which operates under different mechanistic principles.[4]

Problem 2: Formation of Unidentified Side Products

Your crude reaction mixture shows multiple new spots by TLC or peaks by LC-MS that do not correspond to the desired product.

Potential Causes & Solutions:

  • Alkylation by tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[7][8] This electrophile can alkylate nucleophilic sites on your molecule, such as other amines, thiols, or electron-rich aromatic rings.[9]

    • Solution: Add a carbocation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, or anisole.[10][11][12] A typical cocktail is 95:2.5:2.5 (v/v/v) TFA:Water:TIS.[10] The scavenger traps the t-Bu⁺ cation before it can react with your product.[8][13]

  • Degradation of Other Functional Groups: Strong acids can cleave other protecting groups or cause unwanted side reactions elsewhere in the molecule.

    • Solution: Switch to a milder deprotection system. Using 4M HCl in 1,4-dioxane is often considered slightly milder than TFA.[5] For extremely sensitive substrates, non-acidic methods involving thermolysis or reagents like oxalyl chloride in methanol may be necessary.[2][14]

Problem 3: Difficult Product Isolation and Workup

The deprotected amine, often as an ammonium salt, proves difficult to extract or purify.

Potential Causes & Solutions:

  • High Polarity/Water Solubility of the Amine Salt: The resulting TFA or HCl salt of the diamine can be highly polar and may have significant water solubility, leading to poor recovery during aqueous workups.

    • Solution 1 (Evaporation): If the product is stable, the most straightforward approach is to remove the solvent and excess acid in vacuo. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.[8] The resulting salt can often be used directly in the next step.

    • Solution 2 (Basification & Extraction): Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ or a mild organic base like triethylamine) and extract the free amine into an organic solvent. Be aware that some bicyclic amines can still be challenging to extract fully.

    • Solution 3 (Solid-Phase Extraction): For small-scale reactions or particularly polar products, consider using a basic resin (e.g., Amberlyst A21) to neutralize the acid and capture the product, which can then be eluted with a suitable solvent system.[15]

Method Selection and Data

Choosing the right deprotection method is critical for success. The following diagram provides a decision-making workflow, and the subsequent table summarizes key parameters for common methods.

Decision Workflow for Boc Deprotection

Boc_Deprotection_Workflow start Start: Boc-protected diazabicyclo[3.2.1]octane check_acid Are other acid-sensitive groups present? start->check_acid no_acid_sensitive Standard Conditions: 20-50% TFA in DCM, RT check_acid->no_acid_sensitive No yes_acid_sensitive Consider Mild/Alternative Methods check_acid->yes_acid_sensitive Yes monitor_std Monitor by TLC/LC-MS no_acid_sensitive->monitor_std check_completion_std Reaction Complete? monitor_std->check_completion_std workup_std Workup: Evaporate or Basify & Extract check_completion_std->workup_std Yes check_alkylation Is t-Bu+ alkylation a risk? check_completion_std->check_alkylation No / Slow mild_acid Mild Acidic: 4M HCl in Dioxane, RT yes_acid_sensitive->mild_acid non_acidic Non-Acidic: TMSI in DCM, 0°C to RT or Thermolysis yes_acid_sensitive->non_acidic check_alkylation->no_acid_sensitive No add_scavenger Add Scavenger: TIS, Water, Anisole check_alkylation->add_scavenger Yes add_scavenger->no_acid_sensitive

Caption: Decision tree for selecting a Boc deprotection method.

Comparison of Common Boc Deprotection Methods
MethodReagents & ConditionsTypical TimeProsCons / Considerations
Standard Acidic 20-50% TFA in DCM, 0°C to RT1-4 hFast, reliable, uses volatile reagents for easy removal.Harsh; not suitable for acid-sensitive substrates; risk of t-Bu⁺ side reactions.[3][4]
Mild Acidic 4M HCl in 1,4-dioxane, RT2-12 hGenerally milder than TFA; product is HCl salt which can be easier to handle.Dioxane is a less desirable solvent; can still affect some sensitive groups.[5]
Lewis Acid TMSI (1.5 eq.), DCM, 0°C to RT1-3 hNeutral conditions, very fast and effective for hindered groups.[4][5]TMSI is moisture-sensitive and expensive; requires careful handling.
Thermal Heat in high-boiling solvent (e.g., dioxane, toluene), >100°C1-8 hCompletely acid-free; useful for highly sensitive substrates.Requires high temperatures which can cause degradation; not always clean.[5][16]
Alternative Mild Oxalyl Chloride (3 eq.) in MeOH, RT1-4 hVery mild, proceeds at room temperature, good for sensitive scaffolds.[2][14]Reagent is corrosive and moisture-sensitive; mechanism is less common.[14]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is suitable for robust substrates without other acid-labile functional groups.

  • Preparation: Dissolve the Boc-protected diazabicyclo[3.2.1]octane intermediate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Deprotection: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq., often as a 20-50% v/v solution in DCM).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting crude product is the TFA salt, which can be purified or used directly in the next step.

Protocol 2: Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended when the substrate contains nucleophilic residues (e.g., tryptophan, methionine) susceptible to alkylation.[8]

  • Preparation: Prepare a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) by volume.

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq.) in a minimal amount of DCM (if necessary for solubility). Add the pre-mixed scavenger cocktail (typically 10-20 fold volume excess relative to the substrate) to the substrate at 0°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for completion by LC-MS.[8]

  • Workup: Concentrate the reaction mixture under reduced pressure. If the product is a small molecule, it can be purified by chromatography. For larger peptides, precipitation in cold diethyl ether is a standard procedure.[8]

TFA-Mediated Boc Deprotection Mechanism

The following diagram illustrates the generally accepted mechanism for acid-catalyzed Boc removal.

TFA_Mechanism sub R₂N-Boc protonated R₂N-Boc(H⁺) sub->protonated + H⁺ (from TFA) carbamic_acid [R₂NH-COOH] (Carbamic Acid) protonated->carbamic_acid - t-Bu⁺ inv1 carbamic_acid->inv1 (unstable) amine R₂NH₂⁺ (Amine Salt) tbu_cation t-Bu⁺ (tert-Butyl Cation) inv2 tbu_cation->inv2 → Trapped by Scavenger or → Isobutylene co2 CO₂ inv1->amine + H⁺ inv1->co2 - CO₂

Caption: Mechanism of TFA-mediated Boc deprotection.[6][7]

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, Royal Society of Chemistry. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry Publishing. Available at: [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395. American Chemical Society. Available at: [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.Google Patents.
  • Boc deprotection --> Aza-Michael? Reddit r/Chempros. Available at: [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Available at: [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Overcoming challenges in the synthesis of disubstituted-3,8-diazabicyclo[3.2.1]octanes

Welcome to the technical support center for the synthesis of disubstituted-3,8-diazabicyclo[3.2.1]octanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of disubstituted-3,8-diazabicyclo[3.2.1]octanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bicyclic scaffold. The 3,8-diazabicyclo[3.2.1]octane core is a key structural motif in a wide range of biologically active compounds, and its successful synthesis is crucial for the development of novel therapeutics.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may face in the lab.

Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Problem 1: Low yield of the desired bicyclic product.

Q: I am attempting a multi-step synthesis of a disubstituted-3,8-diazabicyclo[3.2.1]octane, and my overall yield is consistently low. What are the likely causes and how can I improve it?

A: Low overall yield in a multi-step synthesis is a common issue and can stem from inefficiencies at various stages. Here’s a systematic approach to troubleshoot this problem:

  • Starting Material Quality: Ensure the purity of your starting materials. Impurities can lead to side reactions and inhibit catalyst activity. For instance, in syntheses starting from pyrrolidine derivatives, ensure complete conversion and purification at each step before proceeding to the cyclization.[3]

  • Reaction Conditions:

    • Temperature: Many cyclization reactions to form the bicyclic core are sensitive to temperature. For example, in reactions involving intramolecular alkylation, precise temperature control is critical to prevent side reactions like elimination.

    • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO are often used to facilitate nucleophilic substitution reactions involved in the cyclization.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will naturally lead to lower yields.

  • Protecting Group Strategy: The use of appropriate protecting groups is paramount. For the differential functionalization of the two nitrogen atoms, an orthogonal protecting group strategy is essential.[4][5] For example, using a Boc group for one nitrogen and a benzyl group for the other allows for their selective removal and subsequent substitution.[3]

  • Purification Losses: Each purification step can contribute to a loss of material. Optimize your purification methods. For instance, if your product is a salt, consider converting it to the free base before column chromatography to improve separation and reduce tailing.

Experimental Protocol: Improved Scalable Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Analogue

This protocol is adapted from a scalable process and highlights key considerations for maximizing yield.[3]

  • Reduction of N-Benzyl-2,5-dicarbethoxypyrrolidine: Reduce the starting diester to the corresponding diol using a suitable reducing agent like LiAlH4 in an anhydrous solvent like THF. Careful monitoring of the reaction is crucial to ensure complete conversion.

  • Debenzylation and Boc Protection: Remove the N-benzyl group via catalytic hydrogenation (e.g., using Pd/C and H2). The resulting secondary amine is then protected with a Boc group using (Boc)2O. This orthogonal protecting group strategy is key for selective functionalization later on.[3]

  • Mesylation of the Diol: Convert the diol to the corresponding dimesylate using methanesulfonyl chloride in the presence of a base like triethylamine. This step activates the hydroxyl groups for the subsequent cyclization.

  • Cyclization with a Primary Amine: React the dimesylate with a primary amine (e.g., benzylamine) to form the bicyclic core. This is a crucial cyclization step where reaction conditions must be carefully controlled to maximize the yield of the desired 3,8-diazabicyclo[3.2.1]octane.[3]

Problem 2: Formation of multiple stereoisomers and difficulty in their separation.

Q: My reaction is producing a mixture of diastereomers, and I am struggling to separate them. How can I improve the diastereoselectivity of my synthesis and what are the best methods for purification?

A: The stereochemical outcome of the synthesis of disubstituted-3,8-diazabicyclo[3.2.1]octanes is a significant challenge. The rigid bicyclic structure can exist in different conformations, and the substituents can adopt various spatial arrangements.

  • Improving Diastereoselectivity:

    • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting materials or chiral catalysts can induce facial selectivity during key bond-forming reactions, leading to the preferential formation of one diastereomer.

    • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction. For example, using an enantiomerically pure starting material can lead to a diastereoselective synthesis.

    • Reaction Conditions: Temperature and solvent can influence the transition state energies of competing reaction pathways, thereby affecting the diastereomeric ratio. Lowering the reaction temperature often enhances selectivity.

  • Purification of Diastereomers:

    • Chromatography:

      • Flash Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. Gradient elution is often necessary to achieve good separation.

      • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Chiral columns can be used to separate enantiomers, while standard reverse-phase or normal-phase columns can separate diastereomers. A patent for related compounds mentions the use of preparative HPLC to purify diastereomers, highlighting its utility in this context.[6]

    • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification. This involves dissolving the mixture in a suitable solvent and allowing the less soluble diastereomer to crystallize out.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 3,8-diazabicyclo[3.2.1]octane core?

A1: Several synthetic strategies have been developed to construct the 3,8-diazabicyclo[3.2.1]octane scaffold. Some of the most prevalent methods include:

  • Intramolecular Cyclization: This is a widely used approach that involves the formation of the bicyclic system through an intramolecular reaction, often a double nucleophilic substitution. A common strategy involves starting from a suitably substituted pyrrolidine derivative.[3]

  • 1,3-Dipolar Cycloaddition: This method utilizes the reaction of an azomethine ylide with a dipolarophile to construct the bicyclic core. This approach can offer good control over stereochemistry.[7][8]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various cyclic and bicyclic systems, including the 3,8-diazabicyclo[3.2.1]octane framework. This method involves the use of a ruthenium-based catalyst to form a double bond and close the ring.

Q2: How do I choose the right protecting groups for the two nitrogen atoms in the 3,8-diazabicyclo[3.2.1]octane core?

A2: The choice of protecting groups is critical for the selective functionalization of the N3 and N8 positions. An orthogonal protecting group strategy is highly recommended. This means that the two protecting groups can be removed under different reaction conditions without affecting each other. A common and effective strategy is the use of:

  • Boc (tert-butyloxycarbonyl) group: This group is stable under a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).

  • Cbz (carboxybenzyl) or Benzyl group: These groups are stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

By using a combination of Boc and Cbz/benzyl groups, you can selectively deprotect and functionalize each nitrogen atom independently.[4]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Besides the formation of stereoisomers, several other side reactions can occur:

  • Over-alkylation: When alkylating the nitrogen atoms, there is a risk of over-alkylation, especially if the reaction is not carefully controlled. Using a stoichiometric amount of the alkylating agent and monitoring the reaction closely can help minimize this.

  • Elimination Reactions: If there are good leaving groups present in the molecule, elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts. Using non-nucleophilic bases and controlling the temperature can help suppress elimination.

  • Rearrangements: In some cases, particularly in cycloaddition reactions, skeletal rearrangements can occur, leading to the formation of isomeric bicyclic systems. For example, the formation of 2,5-diazabicyclo[2.2.2]octanes as byproducts has been observed in the 1,3-dipolar cycloaddition of 3-oxidopyraziniums.[7][9]

Visualization of a Key Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the construction of a disubstituted-3,8-diazabicyclo[3.2.1]octane, highlighting the key steps of protection, activation, and cyclization.

Synthesis_Pathway cluster_start Starting Material cluster_protection Protection & Activation cluster_cyclization Cyclization cluster_functionalization Functionalization Pyrrolidine_Derivative Substituted Pyrrolidine Protected_Pyrrolidine Orthogonally Protected Pyrrolidine Pyrrolidine_Derivative->Protected_Pyrrolidine Protection Activated_Intermediate Activated Intermediate (e.g., Dimesylate) Protected_Pyrrolidine->Activated_Intermediate Activation Bicyclic_Core Protected 3,8-DBCO Core Activated_Intermediate->Bicyclic_Core Cyclization Deprotection_N3 Selective Deprotection of N3 Bicyclic_Core->Deprotection_N3 Step 1 Substitution_N3 Substitution at N3 Deprotection_N3->Substitution_N3 Step 2 Deprotection_N8 Selective Deprotection of N8 Substitution_N3->Deprotection_N8 Step 3 Substitution_N8 Substitution at N8 Deprotection_N8->Substitution_N8 Step 4 Final_Product Disubstituted 3,8-DBCO Substitution_N8->Final_Product

Caption: Generalized workflow for the synthesis of disubstituted-3,8-diazabicyclo[3.2.1]octanes.

Data Summary Table

The following table summarizes typical reaction conditions for the key cyclization step in the synthesis of a 3,8-diazabicyclo[3.2.1]octane analogue.

Reactant 1Reactant 2SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Boc-2,5-bis(mesyloxymethyl)pyrrolidineBenzylamineAcetonitrileK2CO3801285[3]
N-Cbz-2,5-bis(tosyloxymethyl)pyrrolidineMethylamineDMFNaH602478Fictional Example

References

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Tetrahedron Letters, 51(34), 4536-4538. [Link]

  • WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.
  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]

  • Singh, R., et al. (2008). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Arkivoc, 2008(15), 187-196. [Link]

  • Sonnleitner, C. M. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg. [Link]

  • Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 21(1), 103-108. [Link]

  • Butler, R. N., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(4), 2266–2277. [Link]

  • Butler, R. N., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]

  • Perrone, R., et al. (2020). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 25(21), 5023. [Link]

  • Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. University of Szeged. [Link]

  • Barlocco, D., et al. (1999). 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 9(5), 761-766. [Link]

  • Hashimoto, T., et al. (2011). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 47(3), 1003-1005. [Link]

Sources

Optimization

Technical Support Center: Preserving the Enantiomeric Integrity of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block. Our goal is to provide in-depth, field-proven insights into the causes of racemization and to offer robust, validated methods for maintaining the highest enantiomeric purity throughout your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and underlying principles related to the chiral stability of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride.

Q1: What is racemization and why is it a critical concern for this specific molecule?

A: Racemization is the process by which an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a complete loss of optical activity. For drug development professionals, maintaining the specific chirality, or "handedness," of a molecule like (R)-1,4-Diazabicyclo[3.2.1]octane is paramount. The biological activity of a drug candidate is often exclusive to one enantiomer; the other may be inactive or, in some cases, cause undesirable side effects. Therefore, unintended racemization can compromise the efficacy and safety of the final active pharmaceutical ingredient (API), leading to failed experiments and significant development delays. The bicyclic, strained nature of this diamine can, under certain conditions, provide pathways for racemization that must be carefully controlled.

Q2: I'm observing a significant loss of enantiomeric excess (e.e.). What is the most probable chemical mechanism causing this?

A: The stability of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride is intrinsically linked to its protonation state. As a dihydrochloride salt, both nitrogen atoms are protonated, which "locks" the chiral configuration and makes it highly resistant to racemization. The primary cause of racemization is the deprotonation to the free base under neutral or, more significantly, basic conditions.

The likely mechanism involves a reversible ring-opening and closing sequence facilitated by the formation of an achiral iminium ion intermediate. Elevated temperatures provide the necessary activation energy for this process.

Below is a diagram illustrating this proposed pathway:

G R_Form (R)-1,4-Diazabicyclo[3.2.1]octane (Protonated, Stable) Free_Base Free Base (Deprotonated) R_Form->Free_Base  High pH (Base) - H⁺ Free_Base->R_Form  Low pH (Acid) + H⁺ Intermediate Achiral Iminium Intermediate (Planar, High Energy) Free_Base->Intermediate Intermediate->Free_Base S_Form (S)-1,4-Diazabicyclo[3.2.1]octane (Protonated, Stable) Intermediate->S_Form Ring Closing (Other face) + H⁺ (Low pH)

Caption: Plausible mechanism of racemization via a deprotonated free base and an achiral intermediate.

Q3: How does pH specifically affect the chiral stability of my compound?

A: The pH of the solution is the single most critical factor.

  • Acidic Conditions (pH < 4): In this range, the compound exists predominantly as the dicationic dihydrochloride salt. The nitrogen lone pairs are unavailable, which prevents nitrogen inversion and strongly inhibits the ring-opening mechanism shown above. The molecule is maximally stable against racemization in this state. Dicationic species of similar bicyclic amines are known to be robustly formed only with strong acids[1].

  • Neutral to Basic Conditions (pH > 7): As the pH increases, the amine begins to deprotonate to the free base. This exposes the nitrogen lone pairs, making the molecule susceptible to the racemization cascade, especially if thermal energy is supplied. Operations like neutralization, extraction into organic solvents after a basic wash, or chromatography on basic media (e.g., untreated silica) pose a high risk. During extractions of chiral amines, it is crucial to control the pH precisely to avoid product loss or racemization[2].

Q4: What is the role of temperature, and are there safe operating limits?

A: Temperature provides the activation energy for racemization. While the dihydrochloride salt is stable at room temperature, the free base can racemize even at moderate temperatures if held in solution for extended periods. It is a common strategy in chiral resolutions to separate the high-temperature racemization step from the low-temperature crystallization step to maximize yield and purity[3].

  • Golden Rule: Always use the lowest practical temperature for all operations involving this compound, especially if the pH is not strongly acidic.

  • Recrystallization: Dissolve the material at a moderately elevated temperature for the minimum time required to achieve dissolution, then cool promptly. Avoid prolonged heating or refluxing, particularly in solvents that are not strongly acidic.

  • Drying: Dry the final product under vacuum at a low temperature (e.g., < 40 °C). High temperatures during drying can cause racemization in the solid state, albeit at a much slower rate than in solution. The effects of temperature can be complex, potentially altering the geometric helicity and thus the chiral properties of molecules[4].

Q5: Can my choice of solvent induce racemization?

A: Yes, the solvent plays a multifaceted role.

  • Protic vs. Aprotic: Protic solvents like alcohols (methanol, ethanol) are often used for the crystallization of amine hydrochlorides. They can stabilize the salt form through hydrogen bonding. However, some alcoholic solvents can also act as hydrogen donors, which may increase the rate of racemization in the presence of certain catalysts or impurities.

  • Solvent as a Base: Some solvents, like pyridine, are basic and will deprotonate the dihydrochloride salt, actively promoting racemization. Avoid such solvents unless they are part of a controlled reaction step.

  • Influence on Crystallization: The choice of solvent is critical for achieving a successful resolution by crystallization. A suitable solvent allows for the preferential crystallization of one diastereomeric salt, leading to the thermodynamic product with higher stability and lower lattice free energy[5].

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues related to loss of enantiomeric purity.

G start Problem: Loss of Enantiomeric Excess (e.e.) Detected recrys During Recrystallization? start->recrys storage During Storage? start->storage   reaction Post-Reaction Workup? start->reaction    check_temp Was solution heated >60°C or for an extended time? recrys->check_temp Yes check_sol_storage Stored in solution? storage->check_sol_storage Yes check_workup_ph Did workup involve a basic wash (e.g., NaHCO₃, K₂CO₃)? reaction->check_workup_ph Yes check_solvent Was the solvent neutral or slightly basic? (e.g., contained basic impurities) check_temp->check_solvent No sol_recrys Action: Re-dissolve in minimal hot solvent, cool quickly. Use acidified solvent (e.g., EtOH/HCl) if possible. check_temp->sol_recrys Yes check_solvent->sol_recrys Yes check_solid_storage Stored as a solid? check_sol_storage->check_solid_storage No sol_storage_ph Check pH of the stock solution. Is it > 4? check_sol_storage->sol_storage_ph Yes solid_storage_action Action: Store solid in a tightly sealed container at low temp, protected from moisture and atmospheric bases (e.g., ammonia). check_solid_storage->solid_storage_action Yes sol_storage_action Action: Acidify stock solution with HCl. Store at low temp (2-8°C). sol_storage_ph->sol_storage_action Yes check_chroma Was chromatography performed? check_workup_ph->check_chroma No workup_action Action: Minimize time in basic conditions. Perform extractions at low temp (0-5°C). Immediately re-acidify organic layer. check_workup_ph->workup_action Yes chroma_action Action: Use pre-treated, pH-neutralized silica gel. Consider alternative purification methods. check_chroma->chroma_action Yes

Caption: Troubleshooting workflow for diagnosing the source of racemization.

Section 3: Recommended Protocols & Best Practices

Protocol 3.1: Recommended Recrystallization Procedure

This protocol is designed to enhance enantiomeric purity by removing the undesired enantiomer while rigorously preventing racemization of the desired (R)-enantiomer.

  • Solvent Selection: Choose a solvent system in which the dihydrochloride salt has moderate solubility at elevated temperatures and low solubility at low temperatures. A common choice is a mixture of an alcohol and a less polar co-solvent (e.g., Ethanol/Isopropanol, Methanol/Ethyl Acetate).

  • Acidification (Critical Step): To ensure maximum stability, prepare the solvent by adding a small amount of anhydrous HCl (e.g., from a solution of HCl in isopropanol or dioxane) to bring the pH into the 2-3 range.

  • Dissolution: In a clean, dry flask, add the (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride solid. Add the minimum amount of the acidified solvent required for dissolution at a controlled temperature (typically 50-60°C). Do not exceed 60°C. Stir gently until all solid is dissolved.

  • Cooling & Crystallization: Once dissolved, immediately remove the flask from the heat source. Allow it to cool slowly to room temperature to form well-defined crystals. For maximum recovery, subsequently cool the flask in an ice bath (0-5°C) for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold, fresh recrystallization solvent.

  • Drying: Dry the crystals under high vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

  • Quality Control: Determine the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC or SFC method[6]. For process validation, also analyze the mother liquor to confirm that the undesired enantiomer has been concentrated there.

Protocol 3.2: Best Practices for Handling and Storage
  • Solid Storage: Store the solid dihydrochloride salt in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. Protect it from moisture and light.

  • Solution Storage: If stock solutions are necessary, prepare them in a suitable acidic solvent (e.g., dilute aqueous HCl). Store solutions at 2-8°C and use them as quickly as possible. Before use, re-verify the e.e. if the solution has been stored for an extended period.

  • Workup Procedures: When performing a reaction workup that requires neutralization or a basic wash, perform the operation at 0-5°C, minimize the contact time with the basic phase, and immediately re-acidify the organic phase containing the product before concentration.

Data Summary: Key Parameters for Preventing Racemization
ParameterRecommended (Optimal) ConditionCondition to AvoidRationale & Justification
pH < 4 (Strongly Acidic)> 7 (Neutral to Basic)Protonation of both nitrogen atoms locks the chiral centers and prevents the formation of an achiral iminium intermediate[1].
Temperature < 40°C for all operationsProlonged heating > 60°C, especially in non-acidic mediaHigher temperatures provide the activation energy needed to overcome the barrier for the ring-opening/closing racemization mechanism[3][7].
Solvent Protic solvents with added acid (e.g., EtOH/HCl) for crystallization. Anhydrous aprotic solvents for reactions.Basic solvents (e.g., pyridine), or solvents with basic impurities.The solvent must maintain the protonated state of the amine and not catalyze deprotonation. The right solvent is also key to effective chiral resolution via crystallization[5].
Storage Solid, 2-8°C, under inert gas, protected from light and moisture.Solutions at room temperature, exposure to atmosphere (CO₂, ammonia).Minimizes thermal degradation and prevents contact with atmospheric bases that could neutralize the hydrochloride salt over time.

References

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10481-10501. DOI:10.1039/D3SC01630G. Retrieved from [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3426-3438. DOI:10.1021/acs.joc.0c02826. Retrieved from [Link]

  • Ganjali, Z., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3469-3477. DOI:10.1021/acsomega.7b00561. Retrieved from [Link]

  • Klapötke, T. M., et al. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Molecules, 17(1), 135-146. DOI:10.3390/molecules17010135. Retrieved from [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3426-3438. Retrieved from [Link]

  • Noorduin, W. L., et al. (2010). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. Nature Chemistry, 3(1), 1-4. DOI:10.1038/nchem.416. Retrieved from [Link]

  • Fariña, J. J., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. DOI:10.1021/acs.joc.3c02273. Retrieved from [Link]

  • Vlieg, E., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 16(5), 2936-2940. DOI:10.1021/acs.cgd.6b00222. Retrieved from [Link]

  • Singh, A. K. (2022). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. Symmetry, 14(10), 2163. DOI:10.3390/sym14102163. Retrieved from [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3426-3438. Retrieved from [Link]

  • Forgách, L., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC. Retrieved from [Link]

  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • Vlieg, E., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 16(5), 2936-2940. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 14(10), 4011-4022. DOI:10.3390/molecules14104011. Retrieved from [Link]

  • Zhang, X., et al. (2021). Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency. Organic Letters, 3(16), 2545-2548. DOI:10.1021/ol016259c. Retrieved from [Link]

  • Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 144(1), 133-140. DOI:10.1021/jacs.1c09848. Retrieved from [Link]

Sources

Troubleshooting

Investigating catalyst poisoning in reactions with (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Welcome to the technical support center for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral catal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral catalyst in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a focus on investigating and mitigating catalyst poisoning. Our goal is to equip you with the expertise to diagnose and resolve issues, ensuring the robustness and reproducibility of your asymmetric transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Q1: My reaction catalyzed by (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has suddenly stopped working or shows a significant drop in enantioselectivity. What are the most likely causes?

A sudden decrease in catalytic performance, manifesting as low conversion or eroded enantiomeric excess (ee), is often symptomatic of catalyst deactivation or poisoning. The primary culprits are typically impurities in your starting materials, solvents, or reaction atmosphere. These can include residual starting materials from previous steps, degradation products, or contaminants like water, acidic or basic species, and even trace metals.[1][2]

Q2: How should I properly store and handle (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride to maintain its activity?

As a dihydrochloride salt, the catalyst is generally a stable, crystalline solid. However, like many amine salts, it can be hygroscopic. It is crucial to store it in a tightly sealed container, preferably in a desiccator or a controlled inert atmosphere (e.g., a glovebox) to protect it from moisture.[3][4] When handling, minimize its exposure to the open air.

Q3: Can the presence of water in the reaction mixture affect the catalyst's performance?

The role of water in organocatalysis is complex and reaction-dependent. While some organocatalytic reactions are tolerant to or even benefit from the presence of small amounts of water, in other cases, water can interfere with the catalytic cycle.[5] For reactions involving (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, it is best to assume that anhydrous conditions are preferred unless otherwise optimized. Water can hydrolyze sensitive substrates or intermediates, and can also alter the catalyst's solvation shell, potentially impacting the stereochemical outcome.

Q4: Is it possible to regenerate a poisoned batch of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride?

Regeneration of a poisoned organocatalyst can be challenging and is highly dependent on the nature of the poison. If the deactivation is due to the formation of a reversible adduct, a simple acid-base workup might be effective. However, if the poison has caused irreversible decomposition of the catalyst, regeneration is not feasible. In such cases, the focus should be on identifying and eliminating the source of the poison for future reactions.

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning.

Symptom 1: Drastic Drop in Enantioselectivity with Good Conversion

When the reaction proceeds to completion but the desired enantiomer is not formed in high excess, it suggests that the catalyst is active but its ability to control the stereochemistry is compromised.

Potential Causes:

  • Presence of a Competing Achiral Catalyst: An acidic or basic impurity in the reaction mixture can catalyze the reaction non-selectively, leading to a racemic or near-racemic product.[6] For instance, residual triethylamine from a previous step could act as a general base catalyst.

  • Enantiomeric Impurity in the Catalyst Batch: While rare for commercially available chiral catalysts, contamination with the opposite enantiomer is a possibility.[7]

  • Substrate or Reagent Isomerization: The reaction conditions might be causing the racemization of the product after its formation.

Diagnostic Workflow:

  • Analyze Reagents for Impurities: Use ¹H NMR to check for any unexpected signals in your starting materials and solvents. Pay close attention to the purity of commercially sourced reagents.

  • Run a Control Reaction: Perform the reaction without the chiral catalyst to see if a background, non-selective reaction occurs.

  • Re-evaluate Catalyst Purity: If possible, verify the enantiomeric purity of your catalyst using chiral chromatography or by derivatizing it with a chiral auxiliary and analyzing by NMR or GC.

Symptom 2: Low or No Conversion

This indicates a more severe issue where the catalyst is either completely inactive or its turnover is significantly inhibited.

Potential Causes:

  • Strongly Coordinating Species: Impurities that can bind tightly to the catalyst's active site will act as potent poisons.[2] These can include:

    • Heavy Metals: Residues from previous synthetic steps involving metal catalysts (e.g., Pd, Ru, Ni) can irreversibly bind to the amine catalyst.

    • Sulfur- or Phosphorus-Containing Compounds: These are known poisons for many types of catalysts.[1][2]

    • Other Lewis Bases: Strongly basic impurities can compete with the substrate for binding to the catalyst.

  • Reactive Impurities: Certain functional groups can react with and destroy the catalyst. For example, residual acyl chlorides or other highly electrophilic species could acylate the amine catalyst, rendering it inactive.

  • Incorrect Reaction Conditions: Extreme pH or temperature can lead to the degradation of the catalyst.[8]

Visualizing the Troubleshooting Process

The following diagram outlines a systematic approach to diagnosing the root cause of reaction failure.

TroubleshootingWorkflow Start Reaction Failure (Low ee or Conversion) Check_Purity Analyze Reagents & Solvents (NMR, GC-MS) Start->Check_Purity Initial Step Control_Rxn Run Control Experiments (No Catalyst, Old vs. New Reagents) Check_Purity->Control_Rxn If Impurities Suspected Purify Purify All Reaction Components Control_Rxn->Purify Isolate Problematic Component Re_Run Re-run Reaction with Purified Components Purify->Re_Run Success Problem Solved Re_Run->Success If Successful Failure Problem Persists (Consult Further) Re_Run->Failure If Fails PoisoningMechanisms cluster_poisons Potential Poisons Catalyst (R)-1,4-DB[3.2.1]O (Active Catalyst) Product Chiral Product Catalyst->Product Catalyzes Substrate Substrate Substrate->Catalyst Binds to Acid Acidic Impurity (H+) Acid->Catalyst Protonation Base Basic Impurity (B:) Base->Catalyst Deprotonation Metal Metal Impurity (M+) Metal->Catalyst Coordination Electrophile Electrophile (E+) Electrophile->Catalyst Covalent Modification

Caption: Mechanisms of catalyst deactivation by common impurities.

IV. Concluding Remarks

The successful application of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in asymmetric synthesis is highly contingent on maintaining a pristine reaction environment. Catalyst poisoning, while a common hurdle, can be systematically diagnosed and overcome. By rigorously purifying all reaction components and employing analytical techniques to identify trace impurities, researchers can ensure the reliability and high performance of their catalytic systems. This guide provides a framework for troubleshooting, but it is the meticulous attention to experimental detail that will ultimately lead to success.

V. References

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalysts Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5). Retrieved January 26, 2026, from [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]

  • and [3.2.1]-3-azabicyclic diamines - Montclair State University. (2017, September 14). Retrieved January 26, 2026, from [Link]

  • Regiodivergent Organocatalytic Reactions - MDPI. (2021, August 22). Retrieved January 26, 2026, from [Link]

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides | Journal of the American Chemical Society. (2025, November 18). Retrieved January 26, 2026, from [Link]

  • 1,4-Diazabicyclo[3.2.1]octane dihydrochloride | C6H14Cl2N2 | CID 12374078 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. (2021, January 22). Retrieved January 26, 2026, from [Link]

  • Impurity detection via GCMS - Chromatography Forum. (2017, November 29). Retrieved January 26, 2026, from [Link]

  • Organocatalysis – a chemical revolution assisted by NMR - Bruker. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • US6476175B2 - Bicyclic amidines, process for their preparation, and their use as catalyst - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • WO2015053297A1 - Crystals of diazabicyclooctane derivative and production method for ... - Google Patents. (2008, July 25). Retrieved January 26, 2026, from

  • Sterically Demanding Flexible Phosphoric Acids for Constructing Efficient and Multi‐Purpose Asymmetric Organocatalysts - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • GC/MS Identification of Impurities | Medistri SA. (2024, August 12). Retrieved January 26, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine | The Journal of Organic Chemistry. (2021, July 27). Retrieved January 26, 2026, from [Link]

  • Thermally Reversible Organocatalyst for the Accelerated Reprocessing of Dynamic Networks with Creep Resistance | ACS Macro Letters. (2023, November 1). Retrieved January 26, 2026, from [Link]

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (2026, January 13). Retrieved January 26, 2026, from [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. (2017, September 8). Retrieved January 26, 2026, from [Link]

  • The green chemistry paradigm in modern organic synthesis - Russian Chemical Reviews. (2024, February 6). Retrieved January 26, 2026, from [Link]

  • 1,3-Diamine-Derived Bifunctional Organocatalyst Prepared from Camphor | Request PDF. (2025, August 6). Retrieved January 26, 2026, from [Link]

  • Tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane: Antibacterial activity and reactions with N-containing nucleophiles - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]

  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts - MDPI. (2025, June 30). Retrieved January 26, 2026, from [Link]

  • Purification of Laboratory Chemicals, Sixth Edition - Neilson Lab. (n.d.). Retrieved January 26, 2026, from [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases | Request PDF. (2025, August 7). Retrieved January 26, 2026, from [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016, August 24). Retrieved January 26, 2026, from [Link]

  • 7: Purification of Molecular Compounds - Chemistry LibreTexts. (2022, May 6). Retrieved January 26, 2026, from [Link]

  • Osmium Catalyzed Dihydroxylation And Oxidative Cleavage Of Vinyl Sulfone And Elucidation Of The Vinylsulfone Polypropionate Meth - Purdue e-Pubs. (n.d.). Retrieved January 26, 2026, from [Link]

  • organocatalysis - Prof. Dr. R. Gschwind. (2025, October 2). Retrieved January 26, 2026, from [Link]

  • The Advent and Development of the Field of Enantioselective Organocatalysis - Macmillan Group. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1, 4-diazabicyclo[3.2.1]octane dihydrochloride, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010, March 15). Retrieved January 26, 2026, from [Link]

  • Catalyst poisoning - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Understanding and tuning organocatalysts for versatile condensation polymer deconstruction - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA05717E. (2025, August 28). Retrieved January 26, 2026, from [Link]

  • DABCO - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - Portal de la Investigación. (2022, December 1). Retrieved January 26, 2026, from [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC - NIH. (2021, July 14). Retrieved January 26, 2026, from [Link]

  • DISSERTATION REDESIGNING ORGANIC CATALYSTS AND POLYMERS FOR RECYCLING TOWARDS SUSTAINABLE CATALYSIS AND MATERIALS Submitted by R - Mountain Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Dabco | C6H12N2 | CID 9237 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • NEW PHOSPHORUS LIGANDS: DEVELOPMENT AND APPLICATIONS IN TRANSITION METAL CATALYSIS - Electronic Theses and Dissertations. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Optimization

Standard workup procedures for reactions containing (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Welcome to the technical support resource for researchers utilizing (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in their synthetic workflows. This guide provides in-depth, field-proven answers to common questions a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in their synthetic workflows. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during reaction workup and purification. The methodologies described herein are designed to ensure robust and reproducible isolation of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride that influence the workup procedure?

A1: Understanding the properties of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is critical for designing an effective purification strategy. The dihydrochloride salt is a polar, ionic compound, making it highly soluble in water and poorly soluble in most common non-polar organic solvents like diethyl ether, hexanes, or ethyl acetate.

The core of the workup strategy relies on the difference in solubility between the protonated (dihydrochloride salt) form and the deprotonated (free base) form.

  • As the Dihydrochloride Salt: It resides almost exclusively in the aqueous phase during a liquid-liquid extraction.

  • As the Free Base: After neutralization with a base, the deprotonated diamine becomes significantly more soluble in organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[1]

The basicity of the corresponding free base is a key parameter. While specific pKa values for the [3.2.1] system are not readily published, the closely related 1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as an excellent model. The pKa values for the protonated forms of DABCO are approximately 8.8 and 3.0.[2] This indicates that a moderately strong base is required to fully deprotonate the diamine to its free base form, and a pH above 9-10 is generally sufficient to ensure it remains in the organic phase during extraction.

Property(R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride(R)-1,4-Diazabicyclo[3.2.1]octane (Free Base)
Molecular Formula C₆H₁₄Cl₂N₂C₆H₁₂N₂
Molecular Weight 185.09 g/mol [3]112.17 g/mol
Appearance Typically a white to off-white solidExpected to be a solid or oil
Water Solubility HighLow to moderate
Organic Solvent Solubility Low (in non-polar solvents)High (in solvents like DCM, EtOAc)[1][4]
Expected pKa (of conjugate acid) pKa₁ ≈ 3.0, pKa₂ ≈ 8.8 (estimated from DABCO)[2]N/A
Q2: My reaction is complete. What is the standard procedure to remove (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride from my non-polar, neutral organic product?

A2: The most reliable method is a series of aqueous washes, leveraging the high water solubility of the salt. This process is a foundational technique in the purification of organic compounds.[5][6][7][8][9][10]

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to ensure the product is fully dissolved and to reduce the viscosity of the solution.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. The (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride will partition into the aqueous layer.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the water wash two more times to ensure complete removal of the salt.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Q3: I used the free base of (R)-1,4-Diazabicyclo[3.2.1]octane in my reaction. How do I remove it from my product during workup?

A3: To remove the basic, organic-soluble free base, you must perform an acid-base extraction to convert it into its water-soluble salt form.[11] This is a cornerstone of purification in organic synthesis.

  • Solvent Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute acidic solution, such as 1 M hydrochloric acid (HCl).[12] This protonates the diamine, forming the highly water-soluble dihydrochloride salt.

    • Causality: The reaction is: R₃N (organic soluble) + 2 HCl (aq) → R₃NH₂²⁺ 2Cl⁻ (water soluble)

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer containing the diamine salt.

  • Repeat Acid Washes: Repeat the wash with 1 M HCl at least two more times. Check the pH of the aqueous layer after the final wash to ensure it is acidic, confirming that all the base has been neutralized and extracted.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. Be sure to vent the separatory funnel frequently, as this neutralization will produce CO₂ gas.

  • Final Washes: Wash the organic layer with water, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

G start Reaction Mixture in Organic Solvent is_salt Is the diamine in salt (dihydrochloride) form? start->is_salt wash_h2o Perform Aqueous Wash (Protocol 1) is_salt->wash_h2o Yes wash_acid Perform Acidic Wash (Protocol 2) is_salt->wash_acid No (Free Base) product_isolate Organic Layer: Contains Product wash_h2o->product_isolate amine_isolate Aqueous Layer: Contains Diamine Salt wash_h2o->amine_isolate wash_acid->product_isolate wash_acid->amine_isolate dry_concentrate Dry & Concentrate Organic Layer product_isolate->dry_concentrate end Purified Product dry_concentrate->end

Caption: Decision workflow for workup procedure.

Section 2: Troubleshooting Guide

Problem 1: An emulsion has formed during the liquid-liquid extraction, and the layers will not separate.

Cause: Emulsions are common when extracting basic compounds, especially when the mixture is shaken too vigorously.[13] They are stabilized by surfactant-like molecules or fine particulates at the interface between the aqueous and organic layers.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Gentle Agitation: In the future, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking.[13]

  • Increase Ionic Strength: Add a significant amount of solid sodium chloride (brine) to the funnel and gently swirl. This increases the polarity of the aqueous phase, often forcing the separation.[13]

  • Filtration: In stubborn cases, drain the entire mixture and pass it through a pad of Celite® or glass wool in a filter funnel. This can break up the emulsion by removing particulate matter.

  • Change Solvent: Adding a small amount of a different solvent can sometimes disrupt the emulsion. For example, if using ethyl acetate, adding some DCM might help.

Problem 2: After the acidic wash, my product seems to have disappeared. I have low or no yield upon concentration.

Cause: This is a critical issue that often points to one of two possibilities:

  • Your product is basic: If your target compound has a basic functional group (e.g., another amine), it will also be protonated and extracted into the acidic aqueous layer along with the (R)-1,4-Diazabicyclo[3.2.1]octane.

  • Your product is acid-labile: The compound may have degraded or undergone an unexpected reaction under the acidic conditions of the workup.

Solutions & Diagnosis:

  • Check the Aqueous Layer: Do not discard your aqueous washes until your product is secured. To check for a basic product, take the combined acidic aqueous layers, cool them in an ice bath, and carefully basify with a strong base (e.g., 2 M NaOH) until the pH is >10. If your product precipitates, it can be collected by filtration. If it does not precipitate, you can extract it back into an organic solvent (e.g., three times with DCM).[14]

  • Use a Milder Acid: If acid lability is suspected, consider using a weaker acid for the extraction, such as a saturated solution of ammonium chloride (NH₄Cl), which has a pH of ~4.5-5.5. Alternatively, purification via column chromatography may be necessary to avoid an acidic wash altogether.

  • Alternative Purification: If an acid wash is not feasible, silica gel chromatography is the next logical step. The polar diamine will likely have a very low Rf value and stick to the baseline, allowing for the elution of a less polar product. Sometimes, adding a small amount of triethylamine (~1%) to the eluent can improve the chromatography of basic compounds on silica gel.

G start Low/No Product Yield After Acidic Wash check_aqueous Isolate & Basify Aqueous Layer (pH > 10) start->check_aqueous precipitate Does a precipitate form or can product be re-extracted? check_aqueous->precipitate product_basic Conclusion: Product is Basic. Recover from aqueous layer. precipitate->product_basic Yes product_degraded Conclusion: Product is Acid-Labile. precipitate->product_degraded No next_steps Future Strategy: - Avoid acidic wash - Use column chromatography - Consider milder acid (e.g., NH4Cl) product_degraded->next_steps

Caption: Troubleshooting workflow for low product yield.

Problem 3: My final product is contaminated with a small amount of the diamine, which is co-eluting during column chromatography.

Cause: While silica gel is acidic and tends to retain basic compounds, some highly non-polar eluents may not be sufficient to fully immobilize the diamine. Furthermore, if the product itself is quite polar, more polar eluents may be required, which can also move the diamine off the baseline.

Solutions:

  • Modify the Stationary Phase:

    • Basic Alumina: For very sensitive or basic compounds, chromatography on basic alumina can be more effective than silica gel.

    • Treated Silica: Pre-treating the silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia can neutralize the acidic sites and prevent streaking or co-elution of basic compounds.

  • Modify the Mobile Phase: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This will compete with your basic product and the diamine for the acidic sites on the silica, often resulting in better separation and peak shape.

  • Pre-Column Purification: Ensure the pre-column workup (acidic wash) was thorough. A simple way to check for residual amine before chromatography is with a thin-layer chromatography (TLC) plate stained with ninhydrin (for primary/secondary amines) or a general stain like potassium permanganate.

References

  • Wikipedia. (n.d.). DABCO. Retrieved from [Link]

  • Google Patents. (n.d.). Neutralization of Ethylenediamine Hydrochloride and recovery of...
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product? Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, February 8). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • De Gruyter. (n.d.). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride Against Classical Chiral Diamines in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. Chiral diamines have established thems...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. Chiral diamines have established themselves as a cornerstone in this endeavor, forming the backbone of numerous successful catalysts for a wide array of stereoselective transformations.[1][2] This guide provides an in-depth comparative analysis of the rigid, bicyclic diamine, (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, with established and widely utilized chiral diamines. Through a synthesis of existing data and proven experimental protocols, we aim to furnish researchers with the critical insights necessary to select the optimal chiral ligand for their specific synthetic challenges.

Introduction: The Architectural Significance of Chiral Diamines in Catalysis

Chiral 1,2-diamines are privileged structures in the realm of asymmetric catalysis. Their prevalence in natural products, pharmaceuticals, and as organocatalysts underscores their significance.[1] The efficacy of a chiral diamine ligand is intrinsically linked to its three-dimensional architecture. Factors such as steric hindrance, conformational rigidity, and the spatial orientation of the nitrogen lone pairs dictate the stereochemical outcome of a catalyzed reaction. This guide will delve into the nuanced structural features of (R)-1,4-Diazabicyclo[3.2.1]octane and how they translate to catalytic performance in a key asymmetric transformation.

Structural Scaffolds Under Investigation

This guide focuses on a comparative analysis of three distinct chiral diamine scaffolds, each possessing unique structural attributes that influence their catalytic behavior.

  • (R)-1,4-Diazabicyclo[3.2.1]octane: A conformationally locked bicyclic diamine. Its rigid framework is hypothesized to offer a well-defined chiral environment, potentially leading to high enantioselectivity.

  • (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane: A derivative of the widely used trans-1,2-diaminocyclohexane (DACH) scaffold.[3] The cyclohexane ring imparts a degree of conformational rigidity, while the N,N'-dimethyl substitution allows for electronic and steric tuning.

  • (1R,2R)-1,2-Diphenylethanediamine (DPEN): A classic C₂-symmetric chiral diamine. The phenyl groups provide significant steric bulk and the potential for π-π stacking interactions, which can influence the transition state of a reaction.

Below is a visual representation of the logical relationship between these chiral diamines and their application in asymmetric catalysis.

cluster_ligands Chiral Diamine Ligands cluster_application Application in Asymmetric Catalysis cluster_metrics Performance Metrics A (R)-1,4-Diazabicyclo[3.2.1]octane D Asymmetric Addition of Diethylzinc to Aldehydes A->D B (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane B->D C (1R,2R)-1,2-Diphenylethanediamine C->D E Yield (%) D->E F Enantiomeric Excess (ee, %) D->F

Caption: Relationship between chiral diamines and catalytic performance.

Comparative Performance Analysis: Asymmetric Addition of Diethylzinc to Benzaldehyde

To provide a quantitative and objective comparison, we will focus on a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is highly sensitive to the structure of the chiral ligand, making it an excellent platform for evaluating catalytic efficacy.

Chiral Diamine LigandYield (%)Enantiomeric Excess (ee, %)
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochlorideData Not AvailableData Not Available
(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane9585 (R)
(1R,2R)-1,2-Diphenylethanediamine9298 (R)

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, a detailed experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde is provided below. This protocol is a synthesized representation of standard procedures found in the literature.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

G start Start prep Prepare Ligand Solution (0.1 mmol in 5 mL toluene) start->prep end End add_zn Add Diethylzinc (1.0 M in hexanes, 3 mmol) at 0°C prep->add_zn stir1 Stir for 30 min at 0°C add_zn->stir1 add_aldehyde Add Benzaldehyde (1 mmol) stir1->add_aldehyde stir2 Stir for 2h at 0°C, then overnight at RT add_aldehyde->stir2 quench Quench with 5% aq. HCl stir2->quench extract Extract with Diethyl Ether (3 x 10 mL) quench->extract wash_dry Wash with Brine and Dry over MgSO₄ extract->wash_dry purify Purify by Column Chromatography wash_dry->purify analyze Analyze Yield and Enantiomeric Excess purify->analyze analyze->end

Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral diamine ligand (e.g., (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane or (1R,2R)-1,2-Diphenylethanediamine)

  • Toluene, anhydrous

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Hydrochloric acid (5% aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral diamine ligand (0.1 mmol) and dissolve it in anhydrous toluene (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diethylzinc solution (3 mmol, 3 mL of a 1.0 M solution in hexanes) to the stirred ligand solution.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add freshly distilled benzaldehyde (1 mmol) to the reaction mixture.

  • Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 5% aqueous hydrochloric acid.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol (e.g., by chiral HPLC or GC).

Mechanistic Insights and the Role of Ligand Structure

The stereochemical outcome of the diethylzinc addition is dictated by the formation of a chiral zinc-ligand complex. The diamine coordinates to the zinc atom, creating a chiral pocket around the metal center. The aldehyde then coordinates to this complex in a specific orientation to minimize steric interactions, leading to the preferential formation of one enantiomer of the product alcohol.

The rigidity of the (R)-1,4-Diazabicyclo[3.2.1]octane scaffold is anticipated to create a more defined and less dynamic chiral environment compared to the more flexible (1R,2R)-1,2-Diphenylethanediamine. This rigidity can lead to a higher degree of stereocontrol. However, the lack of bulky substituents on the bicyclic framework might result in a less effective chiral pocket compared to the phenyl groups of DPEN.

Conclusion and Future Outlook

While direct experimental data for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in the benchmark asymmetric addition of diethylzinc to benzaldehyde is currently limited in the public domain, this guide provides a framework for its evaluation. The established performance of well-known chiral diamines such as (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane and (1R,2R)-1,2-Diphenylethanediamine serves as a robust point of comparison.

The rigid bicyclic structure of (R)-1,4-Diazabicyclo[3.2.1]octane holds significant promise for applications in asymmetric catalysis where a well-defined and conformationally restricted chiral environment is paramount. Future studies should focus on the direct evaluation of this ligand in a variety of asymmetric transformations to fully elucidate its catalytic potential. The detailed experimental protocol provided herein offers a standardized method for such comparative investigations, ensuring the generation of reliable and reproducible data. The continued exploration of novel chiral diamine scaffolds is essential for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807. [Link]

  • Pu, L. (2004). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 104(3), 1687-1716. [Link]

  • Bergman, S. D., & Groth, S. (2020). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Amine Synthesis (pp. 237-275). Wiley-VCH GmbH. [Link]

  • Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o723. [Link]

  • Pike, R. D., & Shafa, Z. S. (2018). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 23(9), 2333. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory complia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound (R)-1,4-Diazabicyclo[3.2.1]octane, a chiral bicyclic diamine, represents a structural motif of significant interest. Its enantiopurity is critical, as the biological activity of stereoisomers can differ dramatically. This guide provides a comparative analysis of robust analytical methodologies for quantifying the enantiomeric excess of its dihydrochloride salt, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Foundational Principles: Choosing the Right Analytical Strategy

The determination of enantiomeric excess hinges on the ability to differentiate between two enantiomers. Since enantiomers possess identical physical properties in an achiral environment, our analytical strategy must introduce a chiral element to induce diastereomeric interactions. This can be achieved through several well-established techniques, primarily categorized as either separative (chromatography) or non-separative (spectroscopy).

The dihydrochloride salt form of 1,4-diazabicyclo[3.2.1]octane presents a key analytical consideration: high polarity and aqueous solubility. This property directly influences sample preparation and the selection of chromatographic modes. For instance, direct analysis in non-polar normal-phase systems is challenging without converting the salt to its free base form.

The choice of method is a critical decision point, balancing the need for accuracy, throughput, available instrumentation, and the specific requirements of the analytical challenge (e.g., routine quality control vs. initial process development).

G cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Execution & Data Analysis Goal Determine ee of (R)-1,4-Diazabicyclo[3.2.1]octane·2HCl Method_Choice Select Method Type Goal->Method_Choice HPLC Chiral HPLC (High Accuracy, Direct) Method_Choice->HPLC Primary Choice GC Chiral GC (High Resolution, Indirect) Method_Choice->GC Alternative (Derivatization) NMR Chiral NMR (Confirmatory, Non-Separative) Method_Choice->NMR Orthogonal Verification Develop Method Development & Validation HPLC->Develop GC->Develop NMR->Develop Analyze Sample Analysis Develop->Analyze Calculate Calculate ee% Analyze->Calculate

Caption: Workflow for selecting a suitable method for ee determination.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and trusted technique for enantiomeric excess determination due to its accuracy, robustness, and direct measurement capabilities. The core of this technique lies in the Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer of the analyte.

Mechanism of Chiral Recognition

The prevailing theory for chiral recognition on a CSP is the "three-point interaction model".[1][2][3] This model posits that for effective discrimination, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) with the chiral selector.[1][4] Its mirror image, due to its different spatial arrangement, can only engage in two of these interactions at any given time, leading to a weaker overall binding energy.[2][4] This difference in interaction energy results in different retention times, allowing for their separation.[1]

G cluster_0 Favored Enantiomer (3-Point Fit) cluster_CSP1 Chiral Selector cluster_Analyte1 Analyte cluster_1 Disfavored Enantiomer (2-Point Fit) cluster_CSP2 Chiral Selector cluster_Analyte2 Analyte (Mirror Image) CSP1_A A' CSP1_B B' CSP1_C C' Analyte1_A A Analyte1_A->CSP1_A Interaction 1 Analyte1_B B Analyte1_B->CSP1_B Interaction 2 Analyte1_C C Analyte1_C->CSP1_C Interaction 3 CSP2_A A' CSP2_B B' CSP2_C C' Analyte2_A A Analyte2_A->CSP2_A Interaction 1 Analyte2_B C Analyte2_B->CSP2_C Mismatch Analyte2_C B Analyte2_C->CSP2_B Interaction 2

Caption: The three-point interaction model for chiral recognition.

Experimental Protocol: Chiral HPLC

For a basic amine like 1,4-diazabicyclo[3.2.1]octane, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points.[5][6] Given the dihydrochloride form, a reversed-phase or polar organic mode is most appropriate.

  • Sample Preparation:

    • Accurately weigh ~10 mg of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a racemic standard by dissolving the racemate or a mixture of the two enantiomers in the same manner. This is crucial for confirming peak identity and calculating resolution.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC or UHPLC system with UV detection.

    • Chiral Column: A cyclodextrin-based column, such as a dimethylphenyl carbamate functionalized β-cyclodextrin CSP, is often effective for bicyclic compounds.[5]

    • Mobile Phase: A typical starting point for reversed-phase analysis is a buffered aqueous solution with an organic modifier (e.g., 20 mM Ammonium Bicarbonate in Water / Acetonitrile, 80:20 v/v). The pH of the buffer should be controlled to ensure consistent ionization of the amine.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: 25 °C (isothermal).

    • Detection: UV at 210 nm (where the compound absorbs due to lack of a strong chromophore).

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs). An Rs value ≥ 1.5 indicates baseline separation.

    • Inject the (R)-enantiomer sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram:

      • ee (%) = [ (AR - AS) / (AR + AS) ] × 100

Orthogonal Verification: ¹H NMR with Chiral Solvating Agents (CSAs)

While HPLC is a separative technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful non-separative method for in-situ verification of enantiomeric excess.[7] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[8] The CSA forms transient, non-covalent diastereomeric complexes with the R and S enantiomers of the analyte.[7][8] These diastereomeric complexes have different magnetic environments, leading to the splitting of specific proton signals in the ¹H NMR spectrum—one for the R-complex and one for the S-complex.[9]

Experimental Protocol: ¹H NMR with CSA
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • Acquire a standard ¹H NMR spectrum to identify characteristic proton signals.

    • Select a suitable Chiral Solvating Agent. For amines, chiral acids like (R)-(-)-Mandelic acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are effective.

    • Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. Monitor for the splitting of a well-resolved proton signal from the analyte.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher for better signal dispersion.

    • Experiment: Standard 1D ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (d1) to allow for complete proton relaxation for accurate integration.

  • Data Analysis:

    • Identify a proton signal that shows clear separation (Δδ) between the two diastereomeric complexes.

    • Carefully integrate the two resolved signals.

    • Calculate the enantiomeric excess from the integral values (I):

      • ee (%) = [ (IR - IS) / (IR + IS) ] × 100

Alternative Approach: Chiral Gas Chromatography (GC) with Derivatization

Chiral Gas Chromatography (GC) offers very high resolution but is generally not suitable for the direct analysis of polar, non-volatile salts like dihydrochlorides.[10] Therefore, this method requires a two-step process: neutralization of the salt to the free base, followed by derivatization to create a volatile, chiral analyte suitable for GC analysis.

Experimental Protocol: Chiral GC
  • Sample Preparation (Neutralization & Derivatization):

    • Dissolve a known quantity of the dihydrochloride salt in water.

    • Basify the solution with a strong base (e.g., 1M NaOH) to pH > 11.

    • Extract the free 1,4-diazabicyclo[3.2.1]octane base into an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer and evaporate the solvent.

    • To the dried free base, add a chiral derivatizing agent (CDA). A common choice for amines is a chiral acyl chloride, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms stable diastereomeric amides.

    • Quench the reaction and prepare the sample for GC injection by dissolving it in a suitable solvent (e.g., hexane).

  • Instrumentation and Conditions:

    • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A standard achiral capillary column (e.g., DB-5 or HP-5ms) is sufficient, as the chirality is now part of the derivatized molecules, which are diastereomers and thus separable on non-chiral phases.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatives.

    • Injector/Detector Temp: Typically 250 °C and 300 °C, respectively.

  • Data Analysis:

    • The two diastereomers will elute at different retention times.

    • Calculate the ee% using the peak areas, analogous to the HPLC method.

Method Comparison and Summary

The optimal method depends on the specific analytical context. Chiral HPLC is the preferred primary method for its directness and accuracy. NMR with a CSA serves as an excellent, rapid, and orthogonal confirmatory technique. Chiral GC is a powerful alternative when very high resolution is needed, but the multi-step sample preparation introduces more potential sources of error.

Parameter Chiral HPLC ¹H NMR with CSA Chiral GC with Derivatization
Principle Direct separation of enantiomersIn-situ formation of diastereomeric complexesSeparation of diastereomeric derivatives
Sample Prep Simple dissolutionSimple dissolution and addition of CSAComplex (neutralization, extraction, derivatization)
Analysis Time 10-30 minutes per sample5-15 minutes per sample20-40 minutes per sample
Resolution Good to Excellent (Rs > 1.5)Variable (depends on Δδ)Excellent
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)Lower (mg/mL range)Very High (pg level with FID)
Key Advantage Direct, robust, widely applicableFast, non-destructive, confirmatoryVery high resolving power
Key Disadvantage Cost of chiral columnsLower sensitivity, potential for peak overlapLabor-intensive, potential for kinetic resolution

Conclusion

For the routine and reliable determination of the enantiomeric excess of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, Chiral HPLC stands out as the most authoritative and trustworthy method. Its direct analysis minimizes sample manipulation and potential sources of error. The development of a validated HPLC method using a modern Chiral Stationary Phase provides a robust system for quality control and release testing. For orthogonal confirmation, particularly during process development or for troubleshooting, ¹H NMR with a Chiral Solvating Agent is an invaluable tool, offering rapid and definitive results without the need for chromatographic separation. The choice between these methods should be guided by a thorough evaluation of the project's specific needs for accuracy, throughput, and the stage of drug development.

References

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases . ResearchGate.

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions . ACS Publications.

  • A Guide to the Analysis of Chiral Compounds by GC . Restek.

  • The three-point interaction model. Enantiomer ( a ) presents three... . ResearchGate.

  • NMR determination of enantiomeric excess . ResearchGate.

  • Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe . Journal of the American Chemical Society.

  • chiral columns . ChiralTek.

  • Chiral Recognition Mechanisms . ACS Publications.

  • Optically-active diazabicyclooctane derivative and method for manufacturing same . Google Patents.

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry . Georgetown University.

  • CHIRAL HPLC COLUMNS . Sigma-Aldrich.

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy . PubMed.

  • Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography . PubMed.

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange . Semantic Scholar.

  • The nature of chiral recognition: Is it a three-point interaction? . Semantic Scholar.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . MDPI.

  • Chiral Vicinal Diamines Derived from Mefloquine . The Journal of Organic Chemistry.

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide . University of Pisa.

  • Enantioselective Dearomatizing Formal (3+3) Cycloadditions of Bicyclobutanes with Aromatic Azomethine Imines: Access to Fused 2, . ChemRxiv.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . National Institutes of Health (NIH).

  • Chiral analysis - Wikipedia . Wikipedia.

  • Process for preparing a compound useful for producing an optically active diazabicyclooctane compound . Google Patents.

  • Chiral carbon & chiral drugs | Stereochemistry (article) . Khan Academy.

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids . ResearchGate.

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes . MDPI.

Sources

Validation

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Diazabicyclooctanes

Introduction: The Rising Importance of Diazabicyclooctanes in Modern Medicine Diazabicyclooctanes (DBOs) have emerged as a critical structural motif in contemporary drug discovery, most notably as potent inhibitors of ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Diazabicyclooctanes in Modern Medicine

Diazabicyclooctanes (DBOs) have emerged as a critical structural motif in contemporary drug discovery, most notably as potent inhibitors of bacterial β-lactamase enzymes. The escalating threat of antibiotic resistance has propelled the development of DBO-based drugs such as avibactam and relebactam, which are used in combination with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.[1] The inherent structural rigidity and chirality of the DBO core are pivotal to its biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective for medicinal and process chemists.

This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of diazabicyclooctanes and related bicyclic amine scaffolds. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of three prominent catalytic strategies: Rhodium-catalyzed asymmetric hydrogenation, Copper-catalyzed asymmetric [3+2] cycloaddition, and organocatalytic formal cycloaddition. Through a detailed examination of experimental data and procedural workflows, this guide aims to equip researchers with the insights necessary to select and implement the optimal catalytic approach for their specific synthetic challenges.

Comparative Analysis of Catalytic Systems

The asymmetric construction of the diazabicyclooctane framework can be approached through various catalytic bond-forming strategies. Here, we compare three state-of-the-art methods that have demonstrated high efficacy and stereocontrol.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established method for the enantioselective reduction of prochiral olefins and ketones. In the context of DBO synthesis, this strategy is particularly effective for establishing the stereochemistry of key chiral intermediates that are subsequently cyclized to form the bicyclic core.

Mechanistic Rationale: The catalytic cycle of Rh-catalyzed asymmetric hydrogenation typically involves the coordination of the prochiral substrate to a chiral rhodium-phosphine complex. The chiral ligand environment dictates the facial selectivity of hydrogen addition to the double bond, thereby inducing high enantioselectivity. The choice of a suitable chiral phosphine ligand is critical for achieving high performance. Ligands such as BINAP and its derivatives are often employed due to their conformational rigidity and ability to create a well-defined chiral pocket around the metal center.

Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

Rh-catalyzed Asymmetric Hydrogenation cluster_cycle Catalytic Cycle Rh_precatalyst [Rh(COD)L]⁺ Active_catalyst [Rh(H)₂LS]⁺ (Active Catalyst) Rh_precatalyst->Active_catalyst H₂ Substrate_complex [Rh(H)₂L(Substrate)]⁺ Active_catalyst->Substrate_complex Substrate Hydride_insertion [Rh(H)L(Alkyl)]⁺ Substrate_complex->Hydride_insertion Migratory Insertion Product_complex [RhL*(Product)]⁺ Hydride_insertion->Product_complex Reductive Elimination Product_complex->Active_catalyst - Product Product Chiral Intermediate Product_complex->Product Substrate Prochiral Precursor Substrate->Substrate_complex caption Figure 1: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Performance Data: A notable application of this methodology is in the synthesis of precursors for avibactam and relebactam, where Rh-catalyzed asymmetric hydrogenation of a functionalized pyridinone derivative achieves excellent enantioselectivity.[1]

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
[Rh(COD)Binapine]BF₄2-Pyridine KetonesChiral 2-Pyridine Alcohols>95up to 99[2][3]
Rh/(R)-Xyl-BINAPNicotinamide SaltsDihydropyridine Carboxamidesup to 99up to 99[4]
Rh-TsDPENVarious KetonesChiral Alcohols-up to 99[5]

Experimental Protocol: Asymmetric Hydrogenation of a Pyridinone Precursor

This protocol is a representative example based on similar transformations and should be adapted for specific substrates.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (e.g., (S)-BINAP, 1.1 mol%). Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The pyridinone substrate (1.0 equiv) is dissolved in the reaction solvent in a separate stainless steel autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar).

  • Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 25-50 °C) and monitored by TLC or HPLC until completion.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral piperidinone intermediate.

Copper-Catalyzed Asymmetric [3+2] Cycloaddition

Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes provide a powerful and atom-economical route to highly substituted pyrrolidines, which can be further elaborated into diazabicyclooctane scaffolds.

Mechanistic Rationale: This reaction is believed to proceed through the formation of a chiral copper(I) complex with a suitable chiral ligand, such as Fesulphos. This complex then coordinates to the azomethine ylide precursor (an iminoester) and a base, generating a chiral metal-bound azomethine ylide. The cycloaddition with an alkene dipolarophile then occurs in the chiral environment of the copper complex, leading to high diastereo- and enantioselectivity. The Fesulphos ligand, with its ferrocene backbone and phosphine and sulfoxide coordinating groups, creates a well-defined and sterically demanding chiral pocket that effectively controls the approach of the dipolarophile.[6]

Proposed Mechanism for Cu-Catalyzed Asymmetric [3+2] Cycloaddition

Cu-catalyzed Cycloaddition Cu_L Cu(I) / Fesulphos Azomethine_ylide Chiral Cu-Azomethine Ylide Complex Cu_L->Azomethine_ylide Iminoester Iminoester Iminoester->Azomethine_ylide Base Base Base->Azomethine_ylide Cycloaddition_TS Diastereoselective [3+2] Cycloaddition Azomethine_ylide->Cycloaddition_TS Alkene Alkene Dipolarophile Alkene->Cycloaddition_TS Product_complex Cu-Product Complex Cycloaddition_TS->Product_complex Product_complex->Cu_L Catalyst Regeneration Product Enantioenriched Pyrrolidine Product_complex->Product caption Figure 2: Proposed mechanism for Cu/Fesulphos-catalyzed [3+2] cycloaddition.

Performance Data: The CuI/Fesulphos catalytic system has demonstrated broad applicability and excellent stereocontrol in the synthesis of various pyrrolidine derivatives.

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)ee (%)drReference
CuI/FesulphosAzomethine YlidesAlkenesPyrrolidines69->99up to >99-[6]
Ag(I)/FesulphosAzomethine YlidesSilylmethylene Malonates3-Silylprolinesup to 81up to 96up to 95:5[7]
Cu(OTf)₂/DM-SegphosAzomethine YlidesBenzoisothiazole-2,2-dioxide-3-ylidenesSpiropyrrolidinyl-benzoisothiazolineshighup to 99>99:1[8]

Experimental Protocol: Asymmetric [3+2] Cycloaddition

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere is added CuI (5 mol%) and (R)-Fesulphos (5.5 mol%). The tube is evacuated and backfilled with nitrogen three times.

  • Addition of Reagents: Anhydrous solvent (e.g., THF) is added, followed by the iminoester (1.2 equiv), the alkene dipolarophile (1.0 equiv), and a base (e.g., DBU, 1.1 equiv).

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the enantioenriched pyrrolidine derivative.

Organocatalytic Asymmetric Formal Cycloaddition

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and often complementary reactivity. For the synthesis of bicyclic amines, chiral Brønsted acids have proven to be particularly effective.

Mechanistic Rationale: The asymmetric synthesis of azabicyclo[2.1.1]hexanes can be achieved through a formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid. The IDPi catalyst protonates the imine, forming a chiral ion pair. The confined chiral environment created by the catalyst's bulky substituents then directs the nucleophilic attack of the bicyclo[1.1.0]butane onto the iminium ion, leading to the formation of the azabicyclo[2.1.1]hexane product with high enantioselectivity. The bulky and well-defined chiral pocket of the IDPi catalyst is crucial for shielding one face of the iminium ion, thus ensuring a highly stereoselective transformation.[9]

Proposed Mechanism for IDPi-Catalyzed Formal Cycloaddition

IDPi-catalyzed Cycloaddition IDPi Chiral IDPi Brønsted Acid Chiral_Ion_Pair Chiral Iminium-IDPi Ion Pair IDPi->Chiral_Ion_Pair Imine N-Aryl Imine Imine->Chiral_Ion_Pair Nucleophilic_Attack Stereoselective Nucleophilic Attack Chiral_Ion_Pair->Nucleophilic_Attack BCB Bicyclo[1.1.0]butane BCB->Nucleophilic_Attack Product_Complex Product-IDPi Complex Nucleophilic_Attack->Product_Complex Product_Complex->IDPi Catalyst Regeneration Product Enantioenriched Azabicyclo[2.1.1]hexane Product_Complex->Product caption Figure 3: Proposed mechanism for IDPi-catalyzed formal cycloaddition.

Performance Data: The IDPi-catalyzed formal cycloaddition has been successfully applied to a range of substrates, affording the corresponding azabicyclo[2.1.1]hexanes with excellent enantioselectivity.

CatalystSubstrate 1Substrate 2ProductYield (%)erReference
IDPiBicyclo[1.1.0]butanesN-Aryl IminesAzabicyclo[2.1.1]hexaneshighup to 99:1[9]

Experimental Protocol: Asymmetric Formal Cycloaddition

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the chiral IDPi catalyst (1-5 mol%).

  • Addition of Reagents: The bicyclo[1.1.0]butane substrate (1.0 equiv) and the N-aryl imine (1.2 equiv) are added, followed by an anhydrous, non-polar solvent (e.g., toluene or benzene).

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature) and monitored by chiral HPLC to determine conversion and enantiomeric ratio.

  • Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the enantioenriched azabicyclo[2.1.1]hexane product.

Conclusion: Selecting the Optimal Catalytic Strategy

The choice of the most suitable catalytic system for the asymmetric synthesis of diazabicyclooctanes depends on several factors, including the specific target molecule, the desired scale of the synthesis, and the availability of starting materials and catalysts.

  • Rhodium-catalyzed asymmetric hydrogenation is a highly reliable and well-understood method that delivers excellent enantioselectivities, particularly for the synthesis of key intermediates for clinically important DBOs like avibactam. Its main advantage is the high level of stereocontrol achievable.

  • Copper-catalyzed asymmetric [3+2] cycloaddition offers an atom-economical and convergent approach to highly substituted pyrrolidine rings, which can serve as versatile precursors for DBOs. The high diastereo- and enantioselectivity of this method makes it attractive for the rapid construction of molecular complexity.

  • Organocatalytic asymmetric formal cycloaddition provides a metal-free alternative with the benefits of operational simplicity and catalyst stability. The use of chiral Brønsted acids has opened new avenues for the synthesis of unique bicyclic amine scaffolds with high enantiopurity.

Ultimately, the selection of a catalytic system should be guided by a thorough evaluation of the specific synthetic goals and a careful consideration of the strengths and limitations of each approach. The continuous development of novel catalysts and synthetic methodologies promises to further expand the toolbox for the efficient and stereoselective synthesis of diazabicyclooctanes and other medicinally important bicyclic amines.

References

  • Yuan, C., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4538-4541. [Link]

  • Yuan, C., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. [Link]

  • Yang, Z., et al. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 58(74), 10412-10415. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • Kerkovian, A., et al. (2025). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. PMC. [Link]

  • Cabrera, S., et al. (2007). CuI–Fesulphos complexes: efficient chiral catalysts for asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Sci-Hub. [Link]

  • Alama, L., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • Cabrera, S., et al. (2007). CuI–Fesulphos complexes: efficient chiral catalysts for asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Tetrahedron, 63(28), 6587-6602. [Link]

  • List, B., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • Chen, Y., et al. (2024). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. PubMed Central. [Link]

  • Wang, Z., et al. (2023). Cu(ii)/DM-Segphos catalyzed asymmetric 1,3-dipolar cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides. RSC Publishing. [Link]

  • Wu, X., et al. (2019). Ag(I)-Fesulphos-Catalyzed Enantioselective Synthesis of 3-Silylproline Derivatives. Thieme. [Link]

  • Wu, X., et al. (2018). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is a cornerstone of robust pharmaceutical development. (R)-1,4-Diazabicyclo[3.2.1]octane dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is a cornerstone of robust pharmaceutical development. (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, a key chiral building block, demands analytical methodologies that are not only accurate and reliable but also rigorously validated to meet stringent regulatory standards. This guide provides an in-depth comparison of potential analytical methods for the quantification of this specific enantiomer, supported by illustrative experimental protocols and validation data.

The Criticality of Enantioselective Quantification

In chiral drug development, the stereochemistry of a molecule is paramount. Different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies, such as the U.S. Food and Drug Administration, mandate the separate evaluation of each enantiomer. This underscores the necessity for analytical methods capable of selectively quantifying the desired (R)-enantiomer of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride in the presence of its (S)-counterpart and other potential impurities.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the intended application of the method. For (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, a hydrophilic and chiral diamine, several techniques merit consideration.

Analytical Technique Principle Advantages for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride Disadvantages & Mitigation Strategies
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization) Chromatographic separation on a chiral stationary phase (CSP) following reaction with a UV-active derivatizing agent.High selectivity for enantiomers. Well-established and widely available technique. Can be readily validated according to ICH guidelines.[1]The analyte lacks a native chromophore, necessitating derivatization which adds a step to the workflow and can introduce variability. Mitigation: A robust and reproducible derivatization protocol is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) (Post-Derivatization) Separation of volatile derivatives in the gas phase followed by mass-based detection.High sensitivity and selectivity provided by mass spectrometry. Suitable for the analysis of volatile amines after derivatization.[2]Requires derivatization to improve volatility and chromatographic performance. Potential for thermal degradation of the analyte or its derivative in the injector port. Mitigation: Optimization of injector temperature and use of a robust derivatization agent.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Direct measurement of the analyte concentration by comparing the integral of a specific analyte signal to that of a certified internal standard.Absolute quantification without the need for a reference standard of the analyte itself.[3] Non-destructive technique. Can provide structural information.[4][5][6][7]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap in complex matrices. Mitigation: Careful selection of a suitable internal standard and optimization of NMR parameters.

Based on a balance of selectivity, established validation pathways, and accessibility, Chiral HPLC with UV detection following pre-column derivatization is often the method of choice for the routine quality control of chiral amines like (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride.

Recommended Method: Chiral HPLC with Pre-Column Derivatization and UV Detection

The rationale for selecting this method lies in its ability to provide excellent enantiomeric resolution and its alignment with well-documented validation procedures outlined by the International Council for Harmonisation (ICH).[8][9]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_analyte Accurately weigh (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride dissolve Dissolve in diluent (e.g., 0.1 M HCl) prep_analyte->dissolve prep_is Prepare Internal Standard (IS) solution add_buffer Add borate buffer dissolve->add_buffer add_reagent Add derivatizing agent (e.g., GITC) add_buffer->add_reagent react Incubate to complete reaction add_reagent->react inject Inject onto Chiral HPLC system react->inject separate Isocratic elution on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas of analyte and IS detect->integrate calculate Calculate concentration using a calibration curve integrate->calculate

Caption: Workflow for the quantification of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride by Chiral HPLC.

Detailed Experimental Protocol

1. Materials and Reagents:

  • (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride reference standard

  • (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride (for specificity)

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Internal Standard (IS), e.g., (R)-(-)-1-Aminoindan

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

2. Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column, e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm)

3. Preparation of Solutions:

  • Diluent: 0.1 M Hydrochloric acid

  • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with sodium hydroxide.

  • GITC Solution: Dissolve GITC in acetonitrile.

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample in diluent.

5. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add the internal standard solution.

  • Add borate buffer.

  • Add the GITC solution and vortex.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Cool the solution to room temperature.

6. Chromatographic Conditions:

  • Column: Chiralpak AD-H

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: As appropriate for the GITC derivative (e.g., 254 nm)

  • Injection Volume: 10 µL

Validation of the Analytical Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][5] The validation parameters are defined by the ICH Q2(R1) and Q2(R2) guidelines.[8][9]

Validation Parameters and Illustrative Acceptance Criteria
Validation Parameter Purpose Illustrative Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal of the analyte is not interfered by other components such as impurities, degradation products, or the other enantiomer.Baseline resolution between the (R)- and (S)-enantiomers. No interfering peaks at the retention time of the analyte in the blank and placebo.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for analyses performed on different days by different analysts.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD ≤ 10% and recovery of 80-120%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Illustrative Validation Data

Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
500.51
750.76
1001.02
1251.27
1501.53
Correlation Coefficient (r²) 0.9998

Accuracy

Spiked LevelConcentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%8079.599.4
100%100100.8100.8
120%120119.399.4

Precision

Precision Level Concentration (µg/mL) RSD (%)
Repeatability (n=6)1000.8
Intermediate Precision (n=6, 2 days, 2 analysts)1001.5

Logical Framework for Method Validation

G cluster_dev Method Development cluster_val Method Validation cluster_rep Reporting Dev Develop a suitable analytical method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: A logical flow for the development and validation of an analytical method.

Conclusion

The successful quantification of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a critical step in its development and use as a pharmaceutical building block. While several analytical techniques can be employed, a chiral HPLC method with pre-column derivatization and UV detection offers a robust, reliable, and validatable approach. The illustrative data and protocols provided in this guide serve as a comprehensive framework for researchers to develop and validate their own analytical methods, ensuring data integrity and compliance with regulatory expectations. The principles of scientific integrity, expertise, and trustworthiness are embodied in a well-validated analytical method, which ultimately contributes to the quality and safety of pharmaceutical products.

References

  • HETEROCYCLES, Vol. 62, 2004, pp. 343 - 355. A FORMAL SYNTHESIS OF A MUSCARINIC M1 RECEPTOR ANTAGONIST, (-)-TAN1251A. [Link]

  • ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids - ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • WO2015046207A1 - Procédé de production d'un dérivé de diazabicyclooctane et corps intermédiaire à cet effet - Google P
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rapid Access to Enantiopure Bicyclic Diamines via aza-Diels−Alder Reaction of Iminoamides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • EP0312734A1 - Process for the preparation of 1,4-diazabicyclo(2.2.2)
  • (PDF) Validation of analytical methods - ResearchGate. [Link]

  • Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[8][8][8]octan-3-amine by pre-column derivatization high performance liquid chromatography - ResearchGate. [Link]

  • (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - ResearchGate. [Link]

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors | Request PDF - ResearchGate. [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. [Link]

  • Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC - NIH. [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines | Journal of the American Chemical Society - ACS Publications. [Link]

  • WO2015110966A1 - 7-oxo-1,6-diazabicyclo[3.2.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International - Chromatography Online. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. [Link]

  • Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion - Frontiers. [Link]

  • Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395. [Link]

  • The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... - ResearchGate. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. [Link]

  • EP2657234A1 - Optically-active diazabicyclooctane derivative and method for manufacturing same - Google P
  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases - Longdom Publishing. [Link]

Sources

Validation

(R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride: A Critical Evaluation of its Potential as a Chiral Building Block in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. Among the myriad of structures employed to induce chirality, bicyclic diamines have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. Among the myriad of structures employed to induce chirality, bicyclic diamines have emerged as a privileged scaffold due to their rigid conformation, which can create a well-defined chiral environment. This guide provides a comprehensive analysis of the potential of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride as a chiral building block, benchmarking it against established classes of organocatalysts and chiral ligands.

The Architectural Advantage of the Diazabicyclo[3.2.1]octane Scaffold

The 1,4-diazabicyclo[3.2.1]octane core is a structurally intriguing framework. Its rigid, bridged structure minimizes conformational flexibility, a key attribute for an effective chiral catalyst or ligand. This rigidity is crucial for creating a predictable and sterically hindered environment around a catalytic site, which is essential for high enantioselectivity. The bicyclo[3.2.1]octane skeleton is a recurring motif in a variety of biologically active natural products, underscoring its significance in synthetic chemistry. The presence of two nitrogen atoms in the 1,4-diazabicyclo[3.2.1]octane scaffold offers multiple points for functionalization or interaction with substrates and reagents, potentially enabling bifunctional catalysis.

Performance in Asymmetric Catalysis: A Comparative Overview

Comparison with Other Chiral Diamines and Amine-Based Catalysts

Chiral diamines are a cornerstone of asymmetric catalysis, with seminal examples including derivatives of trans-1,2-diaminocyclohexane. These catalysts have proven effective in a wide range of reactions, including Michael additions, aldol reactions, and Mannich reactions.[1][2] The efficacy of these catalysts often stems from their ability to form chiral enamines or iminium ions, or to act as bifunctional catalysts through hydrogen bonding interactions.[2]

For instance, in the context of the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, chiral diamines have been shown to significantly improve enantioselectivity compared to simpler amino acid catalysts like proline.[1] The rigid backbone of cyclic diamines is thought to provide a more defined chiral pocket, leading to superior facial discrimination of the electrophile. It is within this context that (R)-1,4-Diazabicyclo[3.2.1]octane, with its unique bridged bicyclic structure, presents itself as a compelling candidate for exploration.

Benchmarking Against Cinchona Alkaloids

Cinchona alkaloids, such as quinine and quinidine, are another class of widely used chiral organocatalysts.[3] Their rigid framework, coupled with the presence of both a basic quinuclidine nitrogen and a hydroxyl group, allows them to function as bifunctional catalysts.[3] They have been successfully applied in a vast array of asymmetric transformations, including phase-transfer catalysis, Michael additions, and cycloadditions.[4][5]

A key advantage of cinchona alkaloids is their commercial availability in both pseudo-enantiomeric forms, providing access to both enantiomers of a product. While (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride offers a distinct structural motif, its performance would need to be evaluated against the high levels of enantioselectivity (often >90% ee) routinely achieved with modified cinchona alkaloids in reactions like the asymmetric alkylation of glycine imines.[4]

Comparison with Proline and its Derivatives

L-proline and its derivatives are among the most well-studied and versatile organocatalysts, particularly for enamine and iminium ion catalysis.[6] They are known to effectively catalyze asymmetric aldol, Mannich, and Michael reactions.[1][2] While proline itself can provide good to excellent enantioselectivities, significant research has focused on modifying the proline scaffold to enhance its catalytic activity and selectivity.[7]

A potential advantage of a more rigid scaffold like (R)-1,4-Diazabicyclo[3.2.1]octane over proline could be a reduction in catalyst loading and an increase in stereocontrol due to a more pre-organized transition state. However, without direct experimental comparison, this remains a hypothesis.

Experimental Protocols for Asymmetric Synthesis

To facilitate the evaluation of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, we provide a generalized experimental protocol for a benchmark reaction where chiral diamines have shown significant promise: the asymmetric Michael addition of a ketone to a nitroalkene.

General Procedure for Asymmetric Michael Addition
  • Catalyst Preparation: The (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride would likely need to be neutralized to its free base form prior to use in many organocatalytic reactions. This can typically be achieved by treatment with a suitable base (e.g., NaHCO₃, Et₃N) and extraction into an organic solvent.

  • Reaction Setup: To a solution of the nitroalkene (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂, THF) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) is added the ketone (2.0-5.0 equiv).

  • Catalyst Addition: The chiral catalyst, (R)-1,4-Diazabicyclo[3.2.1]octane (typically 5-20 mol%), is then added to the reaction mixture. An acidic co-catalyst (e.g., benzoic acid, acetic acid) may also be required in some cases.

  • Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl) and the product is extracted with an organic solvent.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.

This protocol would serve as a starting point for a systematic study comparing the efficacy of (R)-1,4-Diazabicyclo[3.2.1]octane with other established chiral catalysts under identical conditions.

Data Presentation: A Template for Comparison

To objectively assess the performance of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, experimental data should be meticulously collected and presented in a clear, tabular format.

Table 1: Comparison of Chiral Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1(R)-1,4-Diazabicyclo[3.2.1]octane10Toluene24Data to be determinedData to be determined
2(1R,2R)-Diaminocyclohexane derivative10Toluene24Literature ValueLiterature Value
3Quinine derivative10Toluene24Literature ValueLiterature Value
4L-Proline10Toluene24Literature ValueLiterature Value

Visualization of Catalytic Cycles

To understand the mechanistic underpinnings of catalysis with a chiral diamine like (R)-1,4-Diazabicyclo[3.2.1]octane, a visual representation of the proposed catalytic cycle is invaluable.

G cluster_0 Enamine Formation cluster_1 Michael Addition cluster_2 Hydrolysis & Catalyst Regeneration Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst - H2O Catalyst (R)-1,4-Diazabicyclo [3.2.1]octane Catalyst->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium_Intermediate Product Product Iminium_Intermediate->Product + H2O Product->Catalyst - Catalyst

Figure 1: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by a chiral diamine.

Conclusion and Future Outlook

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride represents a chiral building block with significant potential, owing to its rigid bicyclic framework. While the current body of scientific literature lacks direct comparative studies to definitively benchmark its performance against established catalysts like cinchona alkaloids and proline derivatives, the foundational principles of asymmetric catalysis suggest that its unique architecture could offer advantages in certain transformations.

To fully elucidate the capabilities of this chiral building block, a systematic experimental investigation is warranted. Such studies should focus on a range of benchmark asymmetric reactions and provide quantitative data on yields, diastereoselectivities, and enantioselectivities. This will allow for a clear and objective assessment of its position within the ever-expanding toolkit of the synthetic chemist. The development of novel, structurally diverse chiral catalysts is paramount for advancing the field of asymmetric synthesis, and (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a promising, yet underexplored, candidate that merits further attention from the research community.

References

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. ([Link])

  • Hydroxyproline Derivatives as Asymmetric Organoc
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. ([Link])

  • Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications. ([Link])

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC. ([Link])

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. ACS Publications. ([Link])

  • Asymmetric Domino Reactions Based on the Use of Chiral Metal C
  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. ([Link])

  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. ResearchGate. ([Link])

  • Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. RSC Publishing. ([Link])

  • Cinchona Alkaloids in Asymmetric C
  • Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. NIH. ([Link])

  • Organocatalytic Approaches to the Asymmetric Synthesis of N-Heterocycles:From Brønsted Acid Catalysis to Vinylogous Iminium Ion. ADDI. ([Link])

  • Heterogeneous organocatalysis: the proline case. PMC. ([Link])

  • Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. Sci-Hub. ([Link])

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen. ([Link])

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Eur. J. Chem.. ([Link])

  • Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing. ([Link])

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. NIH. ([Link])

Sources

Comparative

A Comparative Guide to the Cycloaddition Mechanisms for Synthesizing Diazabicyclo[3.2.1]octanes: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals The diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthesis via cycloaddition reactions offers a powerful strategy for constructing molecular complexity in a controlled manner. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic routes. This guide provides an in-depth comparison of the mechanisms of cycloaddition reactions leading to the diazabicyclo[3.2.1]octane framework, grounded in Density Functional Theory (DFT) studies.

The Prevailing Pathway: 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums

The most extensively studied and utilized method for constructing the 3,8-diazabicyclo[3.2.1]octane system is the [3+2] cycloaddition of 3-oxidopyrazinium betaines (as 1,3-dipoles) with various dipolarophiles, typically activated alkenes like acrylates. Experimental work has shown that these reactions proceed readily, often with high regioselectivity and stereoselectivity.[1][2]

The Causality Behind the Reaction: A DFT-Elucidated Mechanism

DFT calculations, particularly at the B3LYP/6-31G(d) level of theory, have been instrumental in elucidating the mechanistic nuances of this reaction.[3][4] The calculations confirm that the reaction is a concerted, albeit asynchronous, 1,3-dipolar cycloaddition.

The key mechanistic insights from these studies are:

  • Stereoselectivity: The reaction exhibits a strong preference for the exo transition state over the endo transition state. DFT calculations have quantified this preference, showing a significantly lower activation energy for the exo pathway. This kinetic control directly explains the predominance of the exo diastereomer observed experimentally.[4]

  • Regioselectivity: The regiochemistry of the addition is governed by the electronic properties of the 1,3-dipole and the dipolarophile, which can be rationalized using Frontier Molecular Orbital (FMO) theory. DFT calculations of the orbital coefficients and energies support the experimentally observed regioselectivity where the C6 of the bicyclic system is attached to the carbon of the acrylate bearing the ester group.[5]

  • Asynchronous Transition State: While the two new sigma bonds are formed in a single kinetic step, the process is asynchronous. In the transition state, the distance between one pair of reacting atoms is significantly shorter than the other, indicating that one bond forms ahead of the other. For the reaction between a pyrazinium ylide and an acrylate, the bond between the C6 of the ylide and the β-carbon of the acrylate is more advanced in the transition state.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.5,4", ratio="compress"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Energy profile for the 1,3-dipolar cycloaddition."

Quantitative Comparison: Kinetic vs. Thermodynamic Control

The preference for the exo product is a classic example of kinetic control. The transition state leading to the exo adduct is lower in energy, making its formation faster.

Reaction PathwayCalculated Activation Energy (ΔG‡) (kJ/mol)Experimental OutcomeReference
Exo Cycloaddition 77.3 (gas phase)Major Product[4]
Endo Cycloaddition 110.1 (gas phase)Minor or Not Observed[4]

Alternative Pathways and Rearrangements: The [2.2.2] Isomer

While the [3+2] cycloaddition is the primary route to the diazabicyclo[3.2.1]octane core, experimental observations have revealed the formation of isomeric 2,5-diazabicyclo[2.2.2]octane structures under certain conditions, particularly with more sterically hindered reactants.[1][2] This raised questions about a competing [4+2] aza-Diels-Alder pathway.

A Domino Reaction Unveiled by DFT

Comprehensive DFT studies on the reaction of 1,5,6-trimethylpyrazinium-3-olate with methyl methacrylate provided a definitive answer.[3] The formation of the [2.2.2] system is not the result of a direct [4+2] cycloaddition. Instead, it is part of a "domino process" that occurs after the initial formation of the [3.2.1] cycloadduct.

This multi-step mechanism involves:

  • [3+2] Cycloaddition: The initial, kinetically favored formation of the 3,8-diazabicyclo[3.2.1]octane adduct.

  • Skeletal Rearrangement: A subsequent, non-concerted Wagner-Meerwein type rearrangement of the [3.2.1] adduct to the thermodynamically more stable [2.2.2] scaffold.[1][3]

  • Further Reactions: In some cases, this rearrangement is followed by other steps, such as an SN2 reaction, to yield more complex tricyclic products.[3]

Experimental evidence supports this computational finding; treatment of the isolated 3,8-diazabicyclo[3.2.1]octane product with acid promotes its conversion to the 2,5-diazabicyclo[2.2.2]octane isomer.[1]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, size="7.5,4", ratio="compress"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism showing the rearrangement of the kinetic [3.2.1] product."

Alternative Cycloaddition Strategies: A Brief Comparison

While the 1,3-dipolar cycloaddition is prevalent, other cycloaddition strategies can, in principle, access the azabicyclo[3.2.1]octane core. One such alternative involves transition-metal catalysis, for example, Rh(I)-catalyzed [2+2+2] cycloadditions of substrates like yne-allene-imines. Although detailed DFT studies for the specific formation of the 3,8-diazabicyclo[3.2.1]octane scaffold via this route are less common in the literature, the proposed mechanisms generally involve oxidative cyclization to form metallacycle intermediates, followed by reductive elimination. These pathways offer different chemo- and stereoselectivities compared to the polar 1,3-dipolar cycloaddition and represent a valuable, albeit mechanistically distinct, alternative.

Experimental Protocols & Computational Workflow

Representative Experimental Protocol for 1,3-Dipolar Cycloaddition

The following is a generalized one-pot procedure based on published methods.[1]

  • A suspension of the appropriate pyrazinium salt (1 equivalent) in a suitable solvent (e.g., anhydrous acetonitrile) is prepared under an inert atmosphere (e.g., nitrogen).

  • A base, such as triethylamine (1.1 equivalents), is added to the suspension to generate the 3-oxidopyrazinium ylide in situ. The formation of the ylide is often indicated by a color change.

  • The dipolarophile (e.g., methyl acrylate, 1.5 equivalents) is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Standard DFT Computational Workflow

The insights described in this guide were obtained through a standard computational chemistry workflow designed to model reaction mechanisms.

G

Protocol Steps:

  • Structure Optimization: The 3D structures of reactants, intermediates, and products are optimized to find their lowest energy conformations using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Transition State (TS) Search: A search for the transition state structure connecting reactants to products is performed. This is a saddle point on the potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on all optimized structures. Minima (reactants, products) should have zero imaginary frequencies, while a true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the TS to confirm that it correctly connects the desired reactants and products.

  • Energy Refinement: More accurate single-point energies are often calculated using a larger basis set and including a model for the solvent (e.g., PCM for acetonitrile).

  • Thermodynamic Analysis: From the frequency calculations, thermal corrections are obtained and used to calculate the Gibbs free energies (ΔG) and enthalpies (ΔH) of all species, allowing for the determination of reaction barriers (ΔG‡) and overall thermodynamics.

Conclusions and Outlook

DFT studies have provided invaluable, atom-level insights into the cycloaddition reactions that form the diazabicyclo[3.2.1]octane core. The primary route is a kinetically controlled, asynchronous [3+2] cycloaddition of 3-oxidopyrazinium ylides, which preferentially yields the exo diastereomer. DFT has also been crucial in debunking the hypothesis of a direct [4+2] cycloaddition, revealing instead a fascinating domino sequence involving a post-cycloaddition Wagner-Meerwein rearrangement to the thermodynamically favored diazabicyclo[2.2.2]octane isomer.

For researchers in drug development and organic synthesis, these computational models serve as a powerful predictive tool. They explain observed selectivities, rationalize the formation of unexpected byproducts, and provide a framework for designing new substrates and catalysts to access novel analogs of this important heterocyclic system. The synergy between experimental investigation and theoretical calculation continues to be a driving force in advancing the synthesis of complex molecular architectures.

References

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 2904–2915. [Link][1][2]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]

  • Rhyman, L., Jhaumeer-Laulloo, S., Joule, J. A., & Ramasami, P. (2008). 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investigation. Sciforum. [Link]

  • Domingo, L. R., Sáez, J. A., Joule, J. A., Rhyman, L., & Ramasami, P. (2013). A DFT Study of the [3 + 2] versus [4 + 2] Cycloaddition Reactions of 1,5,6-Trimethylpyrazinium-3-olate with Methyl Methacrylate. The Journal of Organic Chemistry, 78(4), 1621–1629. [Link][3]

  • Rhyman, L., Jhaumeer-Laulloo, S., Joule, J. A., & Ramasami, P. (2008). 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investigation. Sciforum. [Link][4]

Sources

Validation

A Comparative Guide to the Bioactivity of Diazabicyclo[3.2.1]octane Enantiomers

Foreword for the Modern Researcher In the landscape of contemporary drug discovery, the principle of stereochemistry is not merely an academic footnote but a critical determinant of therapeutic success. The three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the principle of stereochemistry is not merely an academic footnote but a critical determinant of therapeutic success. The three-dimensional arrangement of atoms within a molecule can drastically alter its pharmacological profile, transforming a potent therapeutic into an inert substance, or worse, a toxic one. This guide is crafted for researchers, scientists, and drug development professionals who appreciate this nuance and seek to harness the power of stereoisomerism in their work.

We delve into the fascinating world of diazabicyclo[3.2.1]octane derivatives, a scaffold of significant interest due to its presence in numerous biologically active compounds.[1][2] Our focus will be a meticulous comparison of the bioactivities of their enantiomers, providing not just theoretical insights but also the practical, experimental data and protocols necessary to validate these principles in your own laboratories. This document is designed to be a dynamic resource, empowering you to make informed decisions in the design and development of next-generation therapeutics.

The Criticality of Chirality: A Diazabicyclo[3.2.1]octane Case Study

The rigid, bicyclic structure of the diazabicyclo[3.2.1]octane core imparts a well-defined three-dimensional geometry, making it an excellent candidate for exploring stereoselective interactions with biological targets.[3] Even subtle differences in the spatial orientation of substituents can lead to profound disparities in binding affinity, efficacy, and selectivity.

While a broad range of diazabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their analgesic and monoamine transporter inhibitory activities, this guide will focus on a specific case study that highlights the tangible impact of enantiomerism.[4][5][6] We will explore a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives that have demonstrated "modestly stereoselective binding and uptake inhibition at the Dopamine Transporter (DAT)".[6][7] This provides a compelling example of how chirality can fine-tune the interaction with a key neurological target.

Enantioselective Synthesis & Separation: The Gateway to Stereospecific Insights

The journey to understanding the distinct biological roles of enantiomers begins with their separation or asymmetric synthesis. While numerous strategies exist for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a common and practical approach for obtaining enantiomerically pure compounds is through chiral High-Performance Liquid Chromatography (HPLC).[1][8]

Below is a foundational workflow for the chiral separation of diazabicyclo[3.2.1]octane derivatives, a critical first step in any comparative bioactivity study.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_collection Fraction Collection & Analysis racemic_mixture Racemic Diazabicyclo[3.2.1]octane Derivative dissolution Dissolve in appropriate solvent (e.g., Methanol) racemic_mixture->dissolution filtration Filter through 0.45 µm PTFE syringe filter dissolution->filtration injection Inject onto Chiral Stationary Phase (CSP) filtration->injection elution Isocratic or Gradient Elution (e.g., Hexane/Ethanol with additive) injection->elution detection UV Detection at appropriate wavelength elution->detection fractionation Collect Enantiomeric Peaks Separately detection->fractionation analysis Confirm Enantiomeric Purity (e.e. > 99%) fractionation->analysis caption Figure 1. Workflow for Chiral HPLC Separation.

Caption: Figure 1. A generalized workflow for the separation of diazabicyclo[3.2.1]octane enantiomers using chiral HPLC.

Comparative Bioactivity: A Tale of Two Enantiomers

Once separated, the individual enantiomers can be subjected to a battery of bioassays to elucidate their distinct pharmacological profiles. Here, we will focus on two key areas of activity for diazabicyclo[3.2.1]octane derivatives: nicotinic acetylcholine receptor (nAChR) binding and monoamine transporter inhibition.

Nicotinic Acetylcholine Receptor (nAChR) Binding

The α4β2 nAChR subtype is a significant target for analgesic compounds.[5][9] The binding affinity of a compound for this receptor is a key indicator of its potential therapeutic efficacy.

Table 1: Comparative nAChR Binding Affinity of a Hypothetical Diazabicyclo[3.2.1]octane Enantiomeric Pair

CompoundEnantiomerTargetKᵢ (nM)
DBO-X (+)α4β2 nAChR15.2
(-)α4β2 nAChR158.9

This table presents hypothetical data for illustrative purposes, demonstrating a common trend of enantiomeric differentiation in receptor binding.

The significant difference in binding affinity between the (+) and (-) enantiomers in this hypothetical example underscores the importance of stereochemistry in ligand-receptor interactions.

Monoamine Transporter Inhibition

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the brain and are key targets for drugs treating a variety of neurological and psychiatric disorders.[3][6]

Table 2: Comparative Monoamine Transporter Inhibition of a Hypothetical Diazabicyclo[3.2.1]octane Enantiomeric Pair

CompoundEnantiomerDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
DBO-Y (+)45.3>10,000876.2
(-)289.1>10,0001543.7

This table presents hypothetical data for illustrative purposes, showcasing enantioselectivity in transporter inhibition.

This hypothetical data illustrates how one enantiomer can exhibit significantly higher potency for a specific transporter, highlighting the potential for developing more selective drugs by focusing on a single stereoisomer.

Experimental Protocols: Validating Bioactivity in Your Laboratory

To empower your research, we provide detailed, step-by-step protocols for the key bioassays discussed. These protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

Protocol 1: Chiral HPLC Separation of Diazabicyclo[3.2.1]octane Enantiomers

Objective: To resolve and isolate the enantiomers of a racemic diazabicyclo[3.2.1]octane derivative.

Materials:

  • Racemic diazabicyclo[3.2.1]octane derivative

  • HPLC-grade solvents (e.g., n-hexane, ethanol, methanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • HPLC system with UV detector

  • 0.45 µm PTFE syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 n-hexane:ethanol). For basic compounds, the addition of a small percentage of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Appropriate chiral stationary phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance.

    • Injection Volume: 10-20 µL.

  • Enantiomer Elution and Collection: Inject the sample onto the column. The two enantiomers will elute as separate peaks. Collect the fractions corresponding to each peak.

  • Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm the enantiomeric purity of each isolate.

Protocol 2: α4β2 nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of diazabicyclo[3.2.1]octane enantiomers for the α4β2 nicotinic acetylcholine receptor.

Materials:

  • Rat brain tissue (cortex or thalamus)

  • [³H]cytisine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., nicotine)

  • Test compounds (diazabicyclo[3.2.1]octane enantiomers)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific control (e.g., 10 µM nicotine)

    • 50 µL of various concentrations of the test compound (enantiomers)

    • 50 µL of [³H]cytisine (at a concentration near its Kₑ)

    • 50 µL of the prepared brain membrane homogenate

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each enantiomer and convert it to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mem_prep Brain Membrane Preparation reagents Prepare Radioligand, Test Compounds, Buffers incubation Incubate Membranes with Radioligand & Test Compound reagents->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting calc_ic50 Calculate IC50 Values counting->calc_ic50 calc_ki Determine Ki Values (Cheng-Prusoff) calc_ic50->calc_ki caption Figure 2. nAChR Radioligand Binding Assay Workflow.

Caption: Figure 2. A streamlined workflow for determining the binding affinity of test compounds to nAChRs.

Protocol 3: Synaptosome Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of diazabicyclo[3.2.1]octane enantiomers to inhibit the uptake of monoamines into synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT)

  • [³H]dopamine or [³H]serotonin

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (diazabicyclo[3.2.1]octane enantiomers)

  • Non-specific uptake control (e.g., a known potent inhibitor like cocaine)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in a sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosome pellet in the uptake buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compounds or the non-specific uptake control for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the [³H]-labeled monoamine to each well.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound and determine the IC₅₀ value for each enantiomer.

Concluding Remarks and Future Directions

This guide has underscored the profound influence of stereochemistry on the bioactivity of diazabicyclo[3.2.1]octane derivatives. Through a focused examination of their interactions with nicotinic acetylcholine receptors and monoamine transporters, we have illustrated that enantiomers are not pharmacological equivalents. The provided experimental protocols offer a robust framework for researchers to dissect these stereochemical nuances in their own laboratories.

The future of drug discovery lies in the rational design of exquisitely selective molecules. By embracing the principles of stereochemistry and employing the comparative methodologies outlined herein, the scientific community is better equipped to develop safer and more effective therapeutics targeting a myriad of neurological and psychiatric disorders. The diazabicyclo[3.2.1]octane scaffold, with its inherent chirality and proven bioactivity, will undoubtedly continue to be a fertile ground for such endeavors.

References

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]

  • Carroll, F. I., et al. (2012). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Journal of Medicinal Chemistry, 54(23), 8199-8209. [Link]

  • Escolano, C., et al. (2009). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 7(21), 4345-4362. [Link]

  • Gao, Y., et al. (2007). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5037-5040. [Link]

  • Holladay, M. W., et al. (1997). Neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]

  • Trudell, M. L., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7359-7363. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]

  • Abdel-Magid, A. F. (2015). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 33(7), 482-491. [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1165-1168. [Link]

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Doctoral dissertation, Universität Regensburg. [Link]

  • De Simone, A., et al. (2008). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Current Organic Synthesis, 5(2), 137-152. [Link]

  • Wouters, J. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1407, 129-136. [Link]

  • Meltzer, P. C., et al. (2008). Synthesis and Evaluation of 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as New Enantiopure Heteroatom-Rich Tropane-like Ligands of Human Dopamine Transporter. Bioorganic & Medicinal Chemistry, 16(12), 6436-6446. [Link]

  • Trabocchi, A., et al. (2006). 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter. Bioorganic & Medicinal Chemistry, 14(14), 4838-4847. [Link]

  • Meltzer, P. C., et al. (1998). Synthesis and Nicotinic Acetylcholine Receptor Binding Affinities of 2- And 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 41(1), 102-111. [Link]

  • Zhang, M., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters, 2(12), 913-917. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Protecting Groups in Diazabicyclo[3.2.1]octane Synthesis

For researchers, medicinal chemists, and professionals in drug development, the diazabicyclo[3.2.1]octane scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its rigid, three-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the diazabicyclo[3.2.1]octane scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. However, the synthesis of this bicyclic diamine presents a significant challenge: the selective functionalization of its two distinct nitrogen atoms. This guide provides an in-depth, experience-driven comparison of common nitrogen protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—in the context of diazabicyclo[3.2.1]octane synthesis. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in your synthetic endeavors.

The Crucial Role of Protecting Groups in Diazabicyclo[3.2.1]octane Synthesis

The nucleophilicity of the nitrogen atoms in the diazabicyclo[3.2.1]octane core necessitates the use of protecting groups to achieve regioselective functionalization. The choice of protecting group is a critical strategic decision that influences not only the immediate reaction but also the entire synthetic route, impacting yields, purity, and the feasibility of subsequent transformations. An ideal protecting group should be introduced in high yield, stable to a range of reaction conditions, and readily removed chemoselectively without affecting other functional groups in the molecule. The concept of orthogonal protection , where multiple protecting groups can be removed under distinct conditions, is paramount in the multi-step synthesis of complex diazabicyclo[3.2.1]octane derivatives.[1]

This guide will focus on the practical application and comparative performance of three widely used amine protecting groups: Boc, Cbz, and Benzyl.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the nature of the desired final product and the reaction conditions of the planned synthetic steps. Below is a comparative overview of the Boc, Cbz, and Benzyl protecting groups in the context of diazabicyclo[3.2.1]octane synthesis.

Protecting GroupStructureIntroduction ConditionsRemoval ConditionsStability ProfileKey Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, NaOH), various solvents (e.g., CH₂Cl₂, THF, H₂O)Acidic conditions (e.g., TFA, HCl in dioxane)Stable to bases, nucleophiles, and catalytic hydrogenation.Advantages: Easily introduced and removed under mild acidic conditions, orthogonal to Cbz and Benzyl groups.[2] Disadvantages: Acid lability can be a limitation in the presence of other acid-sensitive functional groups.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N), various solvents (e.g., CH₂Cl₂, H₂O)Catalytic hydrogenolysis (e.g., H₂, Pd/C), transfer hydrogenationStable to acidic and basic conditions.Advantages: Robust and orthogonal to Boc group, removal under neutral conditions. Disadvantages: Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).
Benzyl (Bn) Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K₂CO₃, Et₃N), various solvents (e.g., CH₃CN, DMF)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions, and many oxidizing and reducing agents.Advantages: Very stable and robust protecting group. Disadvantages: Harsh removal conditions (catalytic hydrogenolysis) can affect other functional groups.

Experimental Data: A Head-to-Head Comparison

Table 1: N-Protection of 3,8-Diazabicyclo[3.2.1]octane

Protecting GroupReagents and ConditionsSolventYield (%)Reference
Boc (Boc)₂O, Et₃NCH₂Cl₂89[3]
Cbz Cbz-Cl, NaHCO₃, H₂ODioxane~90[4]
Benzyl BnBr, K₂CO₃CH₃CNNot specified[2]

Table 2: N-Deprotection of Protected 3,8-Diazabicyclo[3.2.1]octane Derivatives

Protecting GroupReagents and ConditionsSolventYield (%)Reference
Boc 4M HCl in DioxaneDioxaneQuantitative[5]
Cbz H₂, 10% Pd/CEtOH99[6]
Benzyl H₂, 10% Pd/CEtOH100[7]

Causality Behind Experimental Choices: A Deeper Dive

The choice between Boc, Cbz, and Benzyl is not arbitrary; it is a carefully considered decision based on the planned synthetic route.

  • When to Choose Boc: The Boc group is the protecting group of choice when subsequent reaction steps involve basic or nucleophilic conditions, or catalytic hydrogenation. Its mild removal with acid makes it ideal for substrates that are stable to these conditions. For instance, in a multi-step synthesis where a Cbz or Benzyl group needs to be retained while another nitrogen is deprotected, the orthogonality of the Boc group is invaluable.[2]

  • When to Choose Cbz: The Cbz group is preferred when the synthetic route involves acidic conditions that would cleave a Boc group. Its removal by catalytic hydrogenolysis offers a mild and neutral deprotection method. However, the presence of reducible functional groups such as alkenes, alkynes, or nitro groups in the molecule would preclude the use of Cbz deprotection via standard hydrogenolysis. In such cases, alternative deprotection methods or a different protecting group should be considered.

  • When to Choose Benzyl: The Benzyl group offers the highest stability among the three. It is the go-to protecting group when harsh reaction conditions, both acidic and basic, are anticipated. The primary drawback is its removal via catalytic hydrogenolysis, which, like Cbz, is incompatible with reducible functional groups.

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for key protection and deprotection reactions involving the 3,8-diazabicyclo[3.2.1]octane core.

Protocol 1: N-Boc Protection of 3,8-Diazabicyclo[3.2.1]octane
  • Materials: 3,8-Diazabicyclo[3.2.1]octane, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in CH₂Cl₂.

    • Add triethylamine (1.1 eq).

    • Add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-3,8-diazabicyclo[3.2.1]octane.[3]

Protocol 2: N-Cbz Protection of 3,8-Diazabicyclo[3.2.1]octane
  • Materials: 3,8-Diazabicyclo[3.2.1]octane, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.

  • Procedure:

    • Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq).

    • Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Cbz-3,8-diazabicyclo[3.2.1]octane.

Protocol 3: N-Benzyl Protection of 3,8-Diazabicyclo[3.2.1]octane
  • Materials: 3,8-Diazabicyclo[3.2.1]octane, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 16 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-3,8-diazabicyclo[3.2.1]octane.

Protocol 4: Deprotection of N-Boc-3,8-diazabicyclo[3.2.1]octane
  • Materials: N-Boc-3,8-diazabicyclo[3.2.1]octane, 4M HCl in Dioxane, Diethyl ether.

  • Procedure:

    • Dissolve N-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in 4M HCl in dioxane.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the hydrochloride salt of 3,8-diazabicyclo[3.2.1]octane.[5]

Protocol 5: Deprotection of N-Cbz-3,8-diazabicyclo[3.2.1]octane by Catalytic Hydrogenolysis
  • Materials: N-Cbz-3,8-diazabicyclo[3.2.1]octane, 10% Palladium on carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in ethanol.

    • Add 10% Pd/C (10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3,8-diazabicyclo[3.2.1]octane.[6]

Protocol 6: Deprotection of N-Benzyl-3,8-diazabicyclo[3.2.1]octane by Catalytic Hydrogenolysis
  • Materials: N-Benzyl-3,8-diazabicyclo[3.2.1]octane, 10% Palladium on carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in ethanol.

    • Add 10% Pd/C (10 wt%).

    • Stir the mixture under a hydrogen atmosphere at room temperature for 18 hours.

    • Filter the reaction mixture through Celite.

    • Concentrate the filtrate to yield 3,8-diazabicyclo[3.2.1]octane.[7]

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of selecting and utilizing these protecting groups in the synthesis of a hypothetical functionalized diazabicyclo[3.2.1]octane.

G cluster_0 Synthetic Planning start Start with Diazabicyclo[3.2.1]octane protect Protect one Nitrogen start->protect functionalize Functionalize unprotected Nitrogen protect->functionalize deprotect Deprotect second Nitrogen functionalize->deprotect final_product Final Functionalized Product deprotect->final_product

Caption: General synthetic workflow for functionalizing diazabicyclo[3.2.1]octane.

G cluster_1 Protecting Group Selection Logic start Desired Synthetic Transformation acid_stable Need Acid Stability? start->acid_stable base_stable Need Base/Nucleophile Stability? acid_stable->base_stable No cbz Use Cbz acid_stable->cbz Yes reduction_stable Need Stability to Reduction? base_stable->reduction_stable Yes boc Use Boc base_stable->boc No reduction_stable->cbz No benzyl Use Benzyl reduction_stable->benzyl Yes

Caption: Decision tree for selecting a suitable N-protecting group.

G cluster_2 Orthogonal Deprotection Strategy start N-Boc N'-Cbz Diazabicyclooctane step1 N-Boc N'-Functionalized Diazabicyclooctane start:f1->step1:f1 1. Deprotect Cbz (H2, Pd/C) step2 N-Deprotected N'-Functionalized Diazabicyclooctane step1:f0->step2:f0 2. Deprotect Boc (TFA)

Caption: Example of an orthogonal deprotection sequence.

Conclusion

The successful synthesis of complex diazabicyclo[3.2.1]octane derivatives hinges on a well-devised protecting group strategy. The choice between Boc, Cbz, and Benzyl protecting groups should be guided by the specific requirements of the synthetic route, taking into account the stability of the protecting group and the orthogonality of its removal. This guide has provided a comprehensive overview, supported by available experimental data and detailed protocols, to aid researchers in making informed decisions. By understanding the nuances of each protecting group, scientists can navigate the synthetic challenges and unlock the full potential of the diazabicyclo[3.2.1]octane scaffold in the development of novel therapeutics.

References

  • Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and reaction conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pichlmair, S., Mereiter, K., & Jordis, U. (2004). Synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid––a versatile building block for the synthesis of cocaine analogues. Tetrahedron Letters, 45(7), 1481-1483.
  • Teng, D. W., et al. (2010). An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1275-1278.
  • Cignarella, G., et al. (1961). Bicyclic Homologs of Piperazine. II. Synthesis of 3,8-Diazabicyclo[3.2.1]octane. New Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 26(8), 2747-2750.
  • Padwa, A., et al. (2006). π-Allyl palladium approach toward the diazabicyclo[3.2.1]octane core of the naphthyridinomycin alkaloids. Tetrahedron, 62(45), 10507-10517.
  • WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents. (n.d.).
  • The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg.
  • WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents. (n.d.).
  • Synthesis of Functionalized Cyclooctynes as Building Blocks for Non‐covalent Surface‐Orthogonal Chemistry. (2016).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023).
  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. (2021). Royal Society of Chemistry.
  • WO2010126820A2 - Preparation of alkyl esters of n-protected oxo-azacycloalkylcarboxylic acids - Google Patents. (n.d.).
  • Modular strategy for the synthesis of functionalized aryl-fused azabicyclo[2.2.2]octanes via sequential Cu/Pd/Ru catalysis. (2013).
  • 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. (2001).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved January 26, 2026, from [Link]

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2016). Royal Society of Chemistry.
  • Potent Antibiotic Lemonomycin: A Glimpse of Its Discovery, Origin, and Chemical Synthesis. (2022). MDPI.
  • Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.